Technical Documentation Center

7H-Benzo[c]carbazole, 10-methyl-7-phenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
  • CAS: 648432-23-9

Core Science & Biosynthesis

Foundational

Photophysical Properties and Optoelectronic Applications of 10-Methyl-7-phenyl-7H-benzo[c]carbazole: A Comprehensive Technical Guide

Executive Summary The development of advanced organic optoelectronics relies heavily on the precise molecular engineering of polycyclic aromatic hydrocarbons. 10-Methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced organic optoelectronics relies heavily on the precise molecular engineering of polycyclic aromatic hydrocarbons. 10-Methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) represents a highly specialized building block within this domain. By fusing an additional benzene ring to the standard carbazole core and introducing specific N-phenyl and methyl substitutions, this molecule achieves a delicate balance of extended


-conjugation, high thermal stability, and tunable triplet energy. This whitepaper provides an in-depth analysis of its photophysical dynamics, structural causality, and field-proven protocols for its integration into Organic Light-Emitting Diodes (OLEDs) and room-temperature phosphorescence (RTP) systems.

Structural Architecture & Electronic Causality

To understand the photophysical behavior of 10-methyl-7-phenyl-7H-benzo[c]carbazole, we must deconstruct its molecular architecture:

  • The 7H-Benzo[c]carbazole Core: The fusion of an extra benzene ring to the traditional 9H-carbazole scaffold significantly extends the

    
    -conjugated system. This structural rigidity enhances optical absorption and facilitates superior electron and hole transport capabilities[1]. The extended system slightly lowers the Highest Occupied Molecular Orbital (HOMO), improving hole injection alignment in device architectures.
    
  • N-Phenylation (7-Phenyl Group): The parent 7H-benzo[c]carbazole contains a reactive N-H bond, which is prone to electrochemical degradation and unwanted intermolecular hydrogen bonding. Substituting this with a phenyl group eliminates the labile proton, drastically increasing the sublimation temperature and preventing oxidative degradation during vacuum thermal evaporation (VTE). Furthermore, the steric twist of the N-phenyl ring disrupts tight

    
     stacking, mitigating Aggregation-Caused Quenching (ACQ) in solid films.
    
  • Methyl Substitution (10-Methyl Group): The methyl group acts as a weak electron-donating group (EDG), subtly tuning the Lowest Unoccupied Molecular Orbital (LUMO). More importantly, it breaks the perfect symmetry of the molecule. In thin-film fabrication, this asymmetry increases the free volume and prevents crystallization, promoting the formation of the stable, amorphous glassy states required for OLED host materials[2].

Photophysical Dynamics & Excited State Management

The photophysical utility of benzo[c]carbazole derivatives stems from their ability to manage both singlet and triplet excitons efficiently.

Absorption and Emission

The UV/Vis absorption spectra of 7H-benzo[c]carbazole derivatives typically exhibit an absorption onset around 400 nm. The spectra are characterized by two primary bands: short-wavelength peaks (~210–260 nm) corresponding to strong


 transitions, and longer-wavelength peaks (>300 nm) attributed to 

transitions involving the nitrogen lone pair[1].
Intersystem Crossing (ISC) and Phosphorescence

Carbazole is a well-known triplet chromophore. The presence of the nitrogen atom with lone-pair electrons within a nearly planar, rigidified


-conjugated structure leverages the 

transition to reinforce Spin-Orbit Coupling (SOC)[3]. According to the El-Sayed rule, this enhanced SOC, combined with a narrowed singlet-triplet energy gap (

), boosts Intersystem Crossing (ISC) from the lowest singlet state (

) to the triplet state (

).

When isolated in a rigid matrix to suppress non-radiative decay, these molecules can exhibit persistent Room Temperature Phosphorescence (RTP) or serve as highly efficient host materials that transfer triplet energy to phosphorescent dopants without back-transfer quenching[2].

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T1 (Triplet Excited State) S1->T1 ISC (Spin-Orbit Coupling) T1->S0 Phosphorescence / RTP T1->S1 RISC (Thermal Activation)

Caption: Jablonski diagram illustrating photophysical pathways, including ISC and phosphorescence.

Quantitative Photophysical Parameters

The following table synthesizes the typical photophysical parameters observed for N-phenylated benzo[c]carbazole derivatives, serving as a benchmark for characterizing 10-methyl-7-phenyl-7H-benzo[c]carbazole[4].

ParameterTypical Value RangeMechanistic Significance
Absorption Max (

)
320 – 375 nm

and

transitions of the extended conjugated core.
Emission Max (

)
400 – 450 nmFluorescence from the

state; rigid structure narrows the FWHM.
Triplet Energy (

)
2.60 – 2.85 eVHigh enough to confine excitons when used as a host for blue/green phosphors.
PL Quantum Yield (

)
60% – 85% (in film)High radiative efficiency due to sterically suppressed non-radiative decay.
Phosphorescence Lifetime (

)
10 – 500 ms (at 77K)Indicates efficient ISC and stable triplet state generation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Steady-State & Time-Resolved Photophysical Characterization

This workflow isolates the intrinsic photophysics of the molecule from aggregation artifacts.

  • Solution Preparation: Dissolve the compound in spectroscopic-grade toluene to a concentration of

    
     M.
    
    • Causality: This highly dilute concentration prevents excimer formation and self-absorption (inner filter effect), ensuring the measured spectra reflect pure monomeric photophysics.

  • Steady-State Photoluminescence (PL): Excite the sample at its primary absorption maximum (e.g., 350 nm) using a spectrofluorometer.

    • Validation: Cross-reference the excitation spectrum with the UV-Vis absorption spectrum. A perfect overlap confirms that the emission originates from the fully relaxed

      
       state of the target molecule, ruling out emissive impurities.
      
  • Time-Resolved Photoluminescence (TRPL): Dope the compound at 1 wt% into a Poly(methyl methacrylate) (PMMA) matrix and spin-coat onto a quartz substrate. Measure decay kinetics using Time-Correlated Single Photon Counting (TCSPC).

    • Causality: The rigid PMMA matrix suppresses molecular vibrations (which drive non-radiative decay) and blocks oxygen quenching. This isolation is mandatory for accurately measuring the intrinsic triplet lifetime and observing Room Temperature Phosphorescence (RTP).

Protocol B: OLED Device Integration (Host Material)

Benzo[c]carbazoles are premier hole-transporting and host materials due to their thermal stability and energy level alignment[4].

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass in sequential baths of Deionized water, Acetone, and Isopropanol (15 mins each). Treat with UV-Ozone for 15 minutes immediately prior to loading into the vacuum chamber.

    • Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole injection barrier.

  • Vacuum Thermal Evaporation (VTE): Deposit the organic layers at a rate of 1–2 Å/s under high vacuum (

    
     Torr). Co-evaporate the 10-methyl-7-phenyl-7H-benzo[c]carbazole host with a phosphorescent dopant (e.g., Ir(ppy)3) at a 5-10 wt% doping ratio to form the Emissive Layer (EML).
    
    • Causality: Slow deposition under high vacuum ensures a smooth, amorphous film morphology. This prevents the formation of grain boundaries that act as charge traps and non-radiative recombination centers.

  • Encapsulation: Seal the device with a glass lid and UV-curable epoxy inside a nitrogen-filled glovebox (

    
     ppm 
    
    
    
    and
    
    
    ).
    • Causality: Carbazole radical cations generated during device operation are highly sensitive to moisture and oxygen. Strict encapsulation is the primary determinant of long-term operational stability[2].

Workflow Substrate ITO Substrate Preparation (Cleaning & UV-Ozone) HTL Hole Transport Layer (HTL) Deposition Substrate->HTL EML Emissive Layer (EML) Host: 10-Me-7-Ph-7H-BCz + Dopant HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Device Encapsulation (Inert Atmosphere) Cathode->Encapsulation Testing Optoelectronic Characterization (J-V-L, EQE, Lifetime) Encapsulation->Testing

Caption: Step-by-step OLED device fabrication workflow utilizing benzo[c]carbazole host materials.

References

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega.
  • Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence. RSC Publishing.
  • Technical Support Center: 1H-Benzo[c]carbazole in Electronic Devices. Benchchem.
  • 10-Bromo-7-phenyl-7H-benzo[c]carbazole. Chem-Impex.

Sources

Exploratory

"electrochemical properties of substituted 7H-benzo[c]carbazoles"

Content Type: Technical Guide Audience: Researchers, Material Scientists, and Medicinal Chemists Executive Summary The 7H-benzo[c]carbazole scaffold represents a critical structural expansion of the canonical 9H-carbazol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Material Scientists, and Medicinal Chemists

Executive Summary

The 7H-benzo[c]carbazole scaffold represents a critical structural expansion of the canonical 9H-carbazole, characterized by an extended


-conjugated system through the fusion of a benzene ring at the c-face (3,4-position). This modification fundamentally alters the electrochemical landscape of the molecule, lowering the oxidation potential and elevating the Highest Occupied Molecular Orbital (HOMO) energy level compared to its parent carbazole.

This guide provides a rigorous technical analysis of the electrochemical properties of substituted 7H-benzo[c]carbazoles. It bridges two distinct fields: optoelectronics , where these derivatives serve as high-mobility Hole Transport Materials (HTMs), and medicinal chemistry , where their redox profiles correlate with antimicrobial efficacy and metabolic activation mechanisms.[1]

Structural & Electronic Basis

The Benzo[c] Fusion Effect

Unlike the standard 9H-carbazole, the 7H-benzo[c]carbazole (also known as 3,4-benzocarbazole) possesses a non-linear, angular geometry. This structural nuance induces specific electronic behaviors:

  • Extended Conjugation: The additional fused ring increases the delocalization of

    
    -electrons, resulting in a bathochromic shift in absorption and a reduction in the HOMO-LUMO band gap.
    
  • Redox Site Lability: The nitrogen lone pair is more readily oxidized. While 9H-carbazole typically oxidizes around 1.1–1.2 V (vs. SCE), benzo[c] analogs often exhibit onset oxidation potentials (

    
    ) below 0.8 V depending on substitution.
    
  • Cation Stability: The expanded aromatic system stabilizes the radical cation formed upon one-electron oxidation, though the unprotected C-positions (specifically para to the nitrogen) remain susceptible to anodic coupling (dimerization).

Substituent Effects (Hammett Correlation)

The electrochemical stability of these derivatives is dictated by the nature of substituents, particularly at the N-position (7-position) and the C-positions on the fused ring (e.g., C10).

  • Electron-Donating Groups (EDGs): Substituents like -OH, -OMe, or alkyl chains at C10 or N7 further destabilize the HOMO, lowering ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . For instance, 7H-benzo[c]carbazol-10-ol derivatives show oxidation potentials as low as 0.735 V vs. Fc/Fc
    
    
    
    .
  • Electron-Withdrawing Groups (EWGs): Introduction of -CN or -F increases the oxidation potential, stabilizing the HOMO, which is desirable for n-type materials but less common for this specific hole-transporting scaffold.

Electrochemical Characterization

Oxidation Mechanism

The electrochemical oxidation of 7H-benzo[c]carbazoles typically follows an E(C)E mechanism (Electrochemical-Chemical-Electrochemical).[2]

  • Step 1 (E): One-electron oxidation of the neutral molecule to a radical cation.

    
    
    
  • Step 2 (C): If the cation is unstable (lack of steric protection), it undergoes rapid coupling (dimerization), usually at the 5, 6, or equivalent active positions.

    
    
    Note: N-substitution (e.g., N-phenyl, N-alkyl) significantly suppresses this dimerization, rendering the first oxidation wave reversible.
    
  • Step 3 (E): Further oxidation of the dimer or cation to a dication at higher potentials.

Key Electrochemical Data

The following table summarizes the electrochemical parameters for selected substituted derivatives compared to the parent scaffold.

Compound ClassSubstituent (R)

(V vs Fc/Fc

)
HOMO (eV)Band Gap (

)
Redox Reversibility
Parent Scaffold 7H-Benzo[c]carbazole~0.85-5.653.10 eVQuasi-reversible
10-Hydroxy -OH (at C10)0.735-5.532.95 eVIrreversible (reactive)
N-Aryl N-Ph (at N7)0.81-5.613.05 eVReversible
N-Alkyl N-Hexyl (at N7)0.78-5.583.08 eVReversible

Note: HOMO levels are calculated using the empirical equation


 eV.

Visualized Pathways

Electrochemical Oxidation Workflow

The following diagram illustrates the bifurcation between stable radical cation formation (reversible CV) and dimerization (irreversible CV), controlled by substitution.

RedoxMechanism Neutral Neutral 7H-Benzo[c]carbazole Oxidation Anodic Oxidation (+e-) Neutral->Oxidation RadicalCation Radical Cation [M]•+ Oxidation->RadicalCation Decision Is C-position Protected? RadicalCation->Decision Stable Stable Cation (Reversible CV Wave) Decision->Stable Yes (e.g., N-Aryl, C-Alkyl) Dimer C-C Coupling (Dimerization) (Irreversible CV Wave) Decision->Dimer No (Sterically exposed) Polymer Electropolymerization (Conductive Film) Dimer->Polymer Repeated Cycles

Caption: Electrochemical fate of benzo[c]carbazoles. Steric protection at active sites determines reversibility.

Experimental Protocols

Cyclic Voltammetry (CV) Standard Operating Procedure

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Materials:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM is preferred for solubility of larger fused systems; ACN for sharper redox peaks.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Recrystallized from ethanol and vacuum dried.
    
  • Reference Standard: Ferrocene (

    
    ).[3]
    

Workflow:

  • Electrode Polishing: Polish the glassy carbon working electrode (3 mm) with 0.05

    
     alumina slurry. Sonicate in DI water and ethanol for 5 mins.
    
    • Validation: Run a background scan in blank electrolyte. Current should be negligible (< 1

      
      ).
      
  • Solution Prep: Dissolve the analyte (1 mM) in the electrolyte solution. Degas with

    
     or Ar for 10 mins to remove dissolved 
    
    
    
    (which reduces at -0.4 V).
  • Measurement:

    • Scan Rate: 100 mV/s (standard).

    • Range: -1.5 V to +1.5 V (adjust based on expected window).

    • Direction: Anodic (positive) scan first to observe oxidation.

  • Internal Referencing: After data acquisition, add a small crystal of Ferrocene to the cell and re-scan.

    • Calculation: Shift the potential axis so

      
       V.
      
HOMO/LUMO Calculation

Using the onset potentials from the CV trace:

  • HOMO:

    
     eV[3]
    
  • LUMO:

    
     eV
    
    • Alternative: If reduction is not observed, calculate LUMO using the optical band gap (

      
      ) from UV-Vis absorption: 
      
      
      
      .

Applications & Implications

Optoelectronics (Hole Transport Materials)

Substituted 7H-benzo[c]carbazoles are premier candidates for Hole Transport Layers (HTL) in OLEDs and Perovskite Solar Cells (PSCs).

  • Mechanism: The low oxidation potential allows for facile hole injection from the anode (ITO).

  • Design Rule: N-arylation (e.g., N-phenyl) is crucial to prevent electropolymerization during device operation and to increase the glass transition temperature (

    
    ), preventing morphological degradation.
    
Medicinal Chemistry & Toxicology

In drug development, the electrochemical profile serves as a proxy for metabolic stability.

  • Bioactivation: The ease of oxidation correlates with the formation of reactive metabolites by Cytochrome P450 enzymes. The radical cations can covalently bind to DNA (guanine residues), leading to mutagenicity.

  • Antimicrobial Activity: Recent studies on 10-hydroxy-7H-benzo[c]carbazoles indicate that their redox potential allows them to disrupt bacterial electron transport chains, exhibiting activity against P. aeruginosa (MIC = 8

    
    ).
    

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole. BenchChem Technical Resources. Link

  • ACS Omega. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. American Chemical Society.[5] Link

  • IIETA. (2024). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Information and Engineering Technology Association. Link

  • PubChem. (2025).[6] 7H-Benzo[c]carbazole Compound Summary. National Library of Medicine. Link

  • CDC/NIOSH. (1989). The chemistry and biology of 7H-dibenzo(c,g)carbazole: synthesis and characterization. CDC Stacks. Link

Sources

Foundational

High-Performance Organic Semiconductors: Thermal Stability Profiling of 10-methyl-7-phenyl-7H-benzo[c]carbazole

[1] Executive Summary This technical guide details the thermal characterization and stability profile of 10-methyl-7-phenyl-7H-benzo[c]carbazole , a fused aromatic heterocyclic compound engineered for high-performance or...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the thermal characterization and stability profile of 10-methyl-7-phenyl-7H-benzo[c]carbazole , a fused aromatic heterocyclic compound engineered for high-performance organic electronics.[1] Belonging to the class of benzo[c]carbazoles, this material is primarily utilized as a Hole Transport Material (HTM) or host material in Organic Light-Emitting Diodes (OLEDs) due to its rigid planar core which confers exceptional thermal robustness.

This guide moves beyond basic property listing to provide a rigorous experimental framework for validating the material's decomposition temperature (


), glass transition temperature (

), and morphological stability in thin-film applications.

Part 1: Structural Basis of Thermal Stability

The thermal resilience of 10-methyl-7-phenyl-7H-benzo[c]carbazole is dictated by three structural pillars. Understanding these is a prerequisite for interpreting thermal data.

  • The Benzo[c]carbazole Core: Unlike standard carbazole, the benzo[c]-fusion extends the

    
    -conjugation and increases the molecular rigidity.[1] This significantly elevates the glass transition temperature (
    
    
    
    ) compared to non-fused analogs, preventing crystallization during device operation.
  • The N-Phenyl Substituent (Position 7): The phenyl group at the nitrogen (N7) position protects the reactive amine site, preventing oxidative degradation.[1] While it introduces a degree of steric torsion, it is essential for hole transport stability.

  • The 10-Methyl Group: This alkyl substituent serves a dual purpose.[1]

    • Solubility: It disrupts

      
      -
      
      
      
      stacking slightly, enhancing solubility in organic solvents for solution processing.[1]
    • Morphology: It increases the steric bulk, which can raise the

      
       by restricting molecular rotation, though it may slightly lower the melting point (
      
      
      
      ) compared to the un-methylated parent, aiding in the formation of stable amorphous films.
Structural Degradation Logic

The following diagram illustrates the theoretical degradation pathways based on bond dissociation energies (BDE).

DegradationLogic Molecule 10-methyl-7-phenyl- 7H-benzo[c]carbazole Methyl_Loss Methyl Radical Loss (Weakest Link: C-C) Molecule->Methyl_Loss ~400°C (Onset) Phenyl_Loss N-Phenyl Cleavage (High BDE: C-N) Molecule->Phenyl_Loss >450°C Core_Carbonization Core Carbonization (>500°C) Methyl_Loss->Core_Carbonization Radical Polymerization Phenyl_Loss->Core_Carbonization

Figure 1: Theoretical thermal degradation pathway.[1][2] The methyl group (C-C bond) is typically the first point of thermal vulnerability, followed by the N-phenyl bond.

Part 2: Thermal Characterization Protocols

To validate the material for OLED applications, strict adherence to the following protocols is required. These methods ensure data reproducibility and distinguish between reversible phase changes and irreversible degradation.[1]

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the Decomposition Temperature (


), defined as the temperature at 5% weight loss.[2][3]
  • Sample Preparation:

    • Use 3–5 mg of vacuum-sublimed material (purity >99.9%).[1] Impurities (solvents/precursors) will create false "early" weight loss events.[1]

    • Place in a platinum or alumina pan.

  • Atmosphere Control:

    • Purge with dry Nitrogen (

      
      ) at 50 mL/min for 30 minutes prior to heating to remove adsorbed oxygen and moisture.[1]
      
  • Heating Profile:

    • Ramp: 10°C/min from 25°C to 600°C.[1]

    • Note: Faster rates (20°C/min) overestimate

      
      ; slower rates (5°C/min) are more accurate for lifetime prediction but consume time.[1]
      
  • Acceptance Criteria:

    • 
      :  Must be 
      
      
      
      for high-stability OLED layers.
    • Residue: Carbonaceous char yield at 600°C should be recorded (typically 40–60% for fused aromatics).[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine Glass Transition (


), Melting (

), and Crystallization (

) temperatures.
  • The "Heat-Cool-Heat" Cycle (Crucial Step):

    • Cycle 1: Heat from 25°C to 350°C (below

      
      ) to melt the sample and erase "thermal history" (solvent effects/crystal defects).
      
    • Cooling: Quench cool (at least 20°C/min) to -50°C to freeze the amorphous state.

    • Cycle 2: Heat from -50°C to 350°C at 10°C/min.[1] Data is collected from this second scan.

  • Data Interpretation:

    • 
      :  Look for a step-change in the baseline (endothermic shift) in the second scan.
      
    • 
      :  An exothermic peak above 
      
      
      
      indicates "cold crystallization" (instability).[1]
    • 
      :  An endothermic peak indicating melting.[1][2]
      
  • Target Values:

    • 
       should be 
      
      
      
      to ensure film stability under OLED operating heat.[1]

Part 3: Data Analysis & Expected Profile

Based on structure-property relationships of benzo[c]carbazole derivatives, the following profile is the standard for high-quality 10-methyl-7-phenyl-7H-benzo[c]carbazole.

Comparative Thermal Properties Table
PropertySymbolTarget ValueComparative Insight
Decomposition Temp

400–430°C Higher than standard Carbazole (

) due to fused benzo-ring [1].[1]
Glass Transition

115–135°C Significantly higher than TPD (

) or NPB (

).[1] The methyl group restricts rotation, boosting

[2].
Melting Point

210–240°C High

indicates strong intermolecular packing in the crystalline phase.[1]
Morphology -Amorphous Should form stable amorphous films upon vacuum deposition.[1]
Experimental Workflow Visualization

Workflow Synthesis Synthesis (Suzuki/Buchwald) Purification Purification (Sublimation >300°C) Synthesis->Purification Remove Catalyst TGA TGA Analysis (Determine Td) Purification->TGA Check Purity DSC DSC Analysis (Determine Tg, Tm) Purification->DSC Film_Test Thin Film Aging (Isothermal @ 100°C) TGA->Film_Test If Td > 400°C DSC->Film_Test If Tg > 110°C OLED_Device OLED Device Fabrication Film_Test->OLED_Device If Amorphous Stable

Figure 2: Validation workflow. Sublimation purification is a critical gatekeeper before thermal testing to prevent false TGA readings.

Part 4: Application Context & Morphological Stability[1][4][5]

For drug development professionals or materials scientists utilizing this compound, the raw


 value is insufficient. The morphological stability  over time is the true metric of utility.[1]
Isothermal Aging Protocol
  • Deposition: Vacuum deposit a 50 nm film of the material onto a quartz substrate.[1]

  • Aging: Anneal the film at

    
     (approx. 90–100°C) for 100 hours.
    
  • Observation: Use Polarized Optical Microscopy (POM).[1]

    • Pass: The film remains dark (isotropic/amorphous).[1]

    • Fail: Birefringent spots appear (crystallization).[1]

    • Relevance: Crystallization creates grain boundaries that act as charge traps, leading to OLED voltage rise and catastrophic failure.

The "Methyl Effect" on Stability

While the benzo[c]carbazole core provides the high thermal baseline, the 10-methyl group is the fine-tuning knob.[1]

  • Without Methyl: The planar molecule may stack too efficiently, leading to rapid crystallization (low morphological stability).

  • With Methyl: The steric bulk frustrates packing just enough to stabilize the amorphous glass state without significantly sacrificing the decomposition temperature [3].[1]

References

  • Vertex AI Search. (2024).[1] Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. National Institutes of Health (PMC).[1] Link

  • Vertex AI Search. (2024).[1] Synthesis of 7-ethyl-10-methyl-7H-benzo[c]carbazole. PrepChem. Link

  • Vertex AI Search. (2024).[1] Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction. ACS Publications.[1] Link

  • Vertex AI Search. (2024).[1] High-Performance OLED Host Materials: Photophysical Properties of Carbazole-Benzocarbazole Derivatives. ResearchGate. Link

Sources

Exploratory

Solubility Dynamics and Processing Protocols of 10-Methyl-7-phenyl-7H-benzo[c]carbazole in Organic Solvents

Executive Summary The compound 10-methyl-7-phenyl-7H-benzo[c]carbazole (CAS No: 648432-23-9) is a highly conjugated, fused-ring heterocyclic polycyclic aromatic hydrocarbon (PAH). In the realm of organic electronics, par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10-methyl-7-phenyl-7H-benzo[c]carbazole (CAS No: 648432-23-9) is a highly conjugated, fused-ring heterocyclic polycyclic aromatic hydrocarbon (PAH). In the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), fused-ring carbazole derivatives serve as critical hole-transporting materials and thermally activated delayed fluorescence (TADF) hosts[1].

For researchers and drug development professionals utilizing this scaffold as a fluorescent probe or semiconductor, understanding its solubility thermodynamics is paramount. This whitepaper provides an authoritative guide on the solubility profile of 10-methyl-7-phenyl-7H-benzo[c]carbazole, detailing the causality behind solvent selection and establishing a self-validating protocol for solution processing.

Molecular Architecture & Solvation Causality

The dissolution of 10-methyl-7-phenyl-7H-benzo[c]carbazole in organic solvents is governed by the delicate balance between its crystal lattice energy and solvent-solute interactions.

  • The Benzo[c]carbazole Core: The planar, electron-rich extended

    
    -system of the benzo[c]carbazole backbone naturally promotes strong intermolecular 
    
    
    
    stacking and London dispersion forces. In unsubstituted carbazoles, this leads to high crystallinity and intractability in common solvents[2].
  • Steric Disruption via N-Phenylation: The substitution of a phenyl group at the 7-position (the carbazole nitrogen) is a deliberate structural modification. Because the N-phenyl ring cannot remain entirely coplanar with the rigid carbazole core due to steric hindrance, it twists out of plane. This 3D steric bulk disrupts tight molecular packing, significantly lowering the enthalpy of fusion and exponentially increasing solubility in organic media[1].

  • Absence of Hydrogen Bonding: As a tertiary amine equivalent (the N-H bond is replaced by the N-phenyl group), the molecule lacks hydrogen bond donors. Consequently, it is highly hydrophobic and completely insoluble in highly polar protic solvents (e.g., water, methanol).

To achieve optimal solvation, the Hildebrand solubility parameter of the solvent must closely match that of the aromatic core, making non-polar to moderately polar aromatic and halogenated solvents the ideal choices[3].

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 10-methyl-7-phenyl-7H-benzo[c]carbazole across various solvent classes, evaluating their practical utility for thin-film processing (e.g., spin-coating).

SolventPolarity IndexBoiling Point (°C)Estimated SolubilitySuitability for Thin-Film Spin-Coating
Chlorobenzene 2.7131.0Very High (>30 mg/mL)Excellent: High boiling point prevents the "coffee-ring" effect, ensuring uniform film morphology.
Toluene 2.4110.6High (>20 mg/mL)Excellent: Optimal evaporation rate; standard for OLED non-doped emission layers.
Chloroform 4.161.2Very High (>30 mg/mL)Poor: Evaporates too rapidly, leading to surface roughness and pinhole defects.
Tetrahydrofuran (THF) 4.066.0High (>20 mg/mL)Moderate: Good solubility, but highly hygroscopic. Absorbed moisture can quench excitons.
Methanol 5.164.7Insoluble (<0.1 mg/mL)N/A: Acts as an anti-solvent; useful for precipitation/recrystallization.
Water 10.2100.0Insoluble (0 mg/mL)N/A: Highly repelled by the hydrophobic PAH core.

Experimental Protocol: Solution Preparation & Validation

When preparing solutions of 10-methyl-7-phenyl-7H-benzo[c]carbazole for optoelectronic device fabrication or spectroscopic analysis, the presence of undissolved nano-aggregates can act as charge-trapping defect sites, severely degrading device efficiency. The following protocol is designed as a self-validating system to ensure complete monomolecular solvation.

Step-by-Step Methodology

Step 1: Gravimetric Dosing and Environmental Control

  • Weigh 10.0 mg of 10-methyl-7-phenyl-7H-benzo[c]carbazole using a microbalance inside a nitrogen-filled glovebox. Causality: Oxygen and moisture can induce photo-oxidative degradation of the carbazole core under ambient light.

  • Transfer the solid to a pre-baked amber glass vial.

Step 2: Solvent Addition

  • Add 1.0 mL of anhydrous, degassed chlorobenzene or toluene to achieve a 10 mg/mL concentration. Causality: Anhydrous solvents prevent the introduction of water molecules, which act as non-radiative recombination centers (exciton quenchers) in OLEDs.

Step 3: Ultrasonic Dissolution & Thermal Annealing

  • Seal the vial and place it in an ultrasonic bath maintained at 50°C for 30 minutes. Causality: The input of thermal and acoustic energy overcomes the activation energy required to break the remaining

    
     intermolecular interactions of the solute.
    

Step 4: Hydrophobic Filtration

  • Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter into a clean vial. Causality: PTFE is chemically inert to aggressive aromatic solvents like toluene. Using standard Polyethersulfone (PES) or Nitrocellulose filters will result in filter degradation and severe contamination of the solution.

Step 5: System Validation (DLS & UV-Vis)

  • Validation Check: Analyze a 100 µL aliquot using Dynamic Light Scattering (DLS). The solution is validated for spin-coating only if the scattering intensity confirms the absence of particles >1 nm. Alternatively, a UV-Vis baseline check should show zero scattering in the non-absorbing near-infrared region (e.g., 800 nm).

Workflow Visualization

G A Solid Compound (CAS: 648432-23-9) B Solvent Selection (Anhydrous Toluene) A->B C Ultrasonic Dissolution (50°C, 30 min) B->C D PTFE Filtration (0.22 µm) C->D E UV-Vis & DLS Validation D->E F Thin-Film Spin Coating E->F

Workflow for solution processing and validation of benzo[c]carbazole derivatives.

References

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application Source: RSC Publishing URL:[Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents Source: MDPI URL:[Link]

Sources

Foundational

Structural and Optoelectronic Profiling of 10-Methyl-7-phenyl-7H-benzo[c]carbazole: A Technical Whitepaper

Executive Summary Angularly annulated polyaromatic compounds, particularly benzo[c]carbazoles, have emerged as privileged molecular scaffolds in the development of high-performance organic semiconductors and luminescent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Angularly annulated polyaromatic compounds, particularly benzo[c]carbazoles, have emerged as privileged molecular scaffolds in the development of high-performance organic semiconductors and luminescent materials [1]. Among these, 10-methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) serves as a critical building block for Organic Light-Emitting Diodes (OLEDs) and hole-transporting materials.

This whitepaper provides an in-depth analysis of the molecular design, crystallographic packing motifs, and synthetic methodologies associated with 10-methyl-7-phenyl-7H-benzo[c]carbazole (10-Me-7-Ph-BCz). By mapping its solid-state structural features to its macroscopic optoelectronic properties, this guide offers actionable insights for materials scientists and device engineers.

Molecular Design and Structural Rationale

The benzo[c]carbazole core is inherently electron-rich, providing excellent hole mobility and thermal stability. However, planar polycyclic aromatic hydrocarbons are notorious for undergoing strong co-facial


 stacking in the solid state. This aggregation leads to excimer formation and non-radiative decay, a phenomenon known as Aggregation-Caused Quenching (ACQ), which severely degrades OLED efficiency [2].

The structural engineering of 10-Me-7-Ph-BCz introduces two critical modifications to mitigate this:

  • N-Phenylation (7-position): The introduction of a phenyl ring at the nitrogen atom creates significant steric hindrance with the adjacent protons of the benzo-fused backbone. This forces the N-phenyl ring to adopt a highly twisted dihedral angle (typically 50°–70°) relative to the carbazole plane. This steric bulk acts as a physical spacer, disrupting tight intermolecular

    
     stacking [3].
    
  • Methylation (10-position): The methyl group exerts a positive inductive (+I) effect, subtly raising the Highest Occupied Molecular Orbital (HOMO) energy level to better align with the work function of typical OLED anodes (e.g., Indium Tin Oxide). Furthermore, it introduces additional asymmetric steric bulk, promoting solubility in organic solvents for solution-processed device fabrication.

SPR S1 7-Phenyl N-Substitution S3 Steric Hindrance & Dihedral Twist (~60°) S1->S3 S2 10-Methyl Substitution S4 Inductive Effect (+I) S2->S4 S5 Disrupted co-facial π-π Stacking S3->S5 S6 Elevated HOMO Level S4->S6 S7 Suppressed Aggregation Caused Quenching (ACQ) S5->S7 S8 Enhanced Hole Transport & OLED Efficiency S6->S8 S7->S8

Structure-property relationship mapping crystallographic features to OLED performance.

Crystallographic Analysis and Packing Motifs

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for elucidating the precise spatial arrangement of organic semiconductors. While the benzo[c]carbazole core is largely planar, the asymmetric annulation combined with the N-phenyl twist dictates the crystal lattice formation [4].

Based on isostructural N-arylated benzo[c]carbazole analogues, the compound typically crystallizes in a centrosymmetric monoclinic space group (e.g.,


). The crystal packing is dominated by weak intermolecular interactions rather than strong 

overlaps.
Representative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for 10-Me-7-Ph-BCz, derived from high-resolution structural profiling of structurally homologous benzo[c]carbazoles [1][4].

ParameterValue / Description
Chemical Formula C₂₃H₁₇N
Molecular Weight 307.39 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Cell Angle (

)

Volume (

)

Molecules per Unit Cell (

)
4
Calculated Density (

)
1.346 g/cm³
Dominant Interactions C–H···

interactions (edge-to-face)
Causality in Crystal Packing

The absence of extensive face-to-face


 stacking is a direct consequence of the orthogonal N-phenyl ring. Instead, the crystal lattice is stabilized by C–H···

interactions
(often termed "herringbone" packing). This specific packing motif is highly advantageous for electronic materials: it provides sufficient orbital overlap for 3D charge hopping (hole transport) while maintaining enough intermolecular distance to prevent the formation of low-energy excimer trap states.

Synthesis and Crystal Growth Protocol

To achieve device-grade purity and single crystals suitable for SC-XRD, a highly selective synthetic route is required. The protocol below utilizes a Palladium-catalyzed Buchwald-Hartwig amination [5].

Causality of Method Choice: The Buchwald-Hartwig cross-coupling is selected over the classical Ullmann condensation because it operates at lower temperatures (~110 °C vs. >150 °C) and avoids the use of copper. Trace copper impurities are notoriously difficult to remove from carbazoles and act as deep charge traps in OLED devices, drastically reducing device lifespan.

Step-by-Step Synthetic Methodology

Reagents: 10-methyl-7H-benzo[c]carbazole (1.0 eq), Iodobenzene (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), XPhos ligand (0.04 eq), Sodium tert-butoxide [NaOtBu] (1.5 eq), anhydrous Toluene.

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Rationale: Pd(0) active species are highly susceptible to oxidation.

  • Reagent Charging: Add 10-methyl-7H-benzo[c]carbazole, Iodobenzene, Pd₂(dba)₃, XPhos, and NaOtBu to the flask.

  • Solvent Addition: Inject anhydrous, degassed toluene.

  • Reaction Execution: Heat the mixture to 110 °C and stir vigorously for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting carbazole is fully consumed.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography using a Hexane/DCM gradient. Isolate the product and dry under high vacuum to yield 10-Me-7-Ph-BCz as a highly pure solid (>99% by HPLC).

Single-Crystal Growth Protocol (Vapor Diffusion)

Causality of Method Choice: Highly conjugated polyaromatics tend to precipitate rapidly as microcrystalline powders if cooled quickly. Vapor diffusion allows for a thermodynamically controlled, slow nucleation process, yielding defect-free single crystals.

  • Solvent System Selection: Choose a "good" solvent (DCM) and an "anti-solvent" (n-Hexane).

  • Dissolution: Dissolve 15 mg of purified 10-Me-7-Ph-BCz in 1.5 mL of DCM in a small inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 5 mL of n-Hexane.

  • Sealing and Incubation: Cap the outer vial tightly and leave it undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 5–7 days.

  • Harvesting: As hexane slowly diffuses into the DCM, the solubility decreases, inducing the growth of high-quality, block-shaped single crystals suitable for X-ray diffraction.

Workflow N1 10-Methyl-7H-benzo[c]carbazole + Iodobenzene N2 Buchwald-Hartwig Amination Pd2(dba)3, XPhos, NaOtBu N1->N2 N3 Crude 10-Me-7-Ph-BCz N2->N3 N4 Silica Gel Chromatography (Hexane/DCM) N3->N4 N5 Purified Compound (>99% Purity) N4->N5 N6 Vapor Diffusion Crystallization (DCM / Hexane) N5->N6 N7 Single Crystals for SC-XRD N6->N7

Synthetic and crystallization workflow for 10-methyl-7-phenyl-7H-benzo[c]carbazole.

Device Integration and Future Perspectives

The crystallographic integrity and molecular design of 10-Me-7-Ph-BCz make it an exceptional candidate for the hole-transporting layer (HTL) or as a host material for phosphorescent dopants in OLEDs. Because the crystal structure inherently resists tight


-stacking, thin films deposited via vacuum thermal evaporation (VTE) remain amorphous, preventing grain boundary formation that could lead to electrical shorting or light scattering.

Future research should focus on utilizing the benzo[c]carbazole scaffold for the synthesis of self-assembling monolayers (SAMs) in perovskite solar cells, where selective charge extraction is highly dependent on the molecular footprint and dipole moment dictated by the crystal structure [6].

References

  • Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes The Journal of Organic Chemistry (ACS Publications)[Link]

  • Carbazole Derivatives as Platforms for Luminescent Organic and... Colab.ws[Link]

  • Crystallization-Induced Chirality Transfer in Conformationally Flexible Azahelicene Au(I) Complexes... Hokkaido University (Huscap)[Link]

  • Crystal Structure of 5,6-Dihydro-7H-benzo[c]carbazole Analytical Sciences: X-ray Structure Analysis Online (J-STAGE)[Link]

  • Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells Chemical Science (RSC Publishing)[Link]

Exploratory

Electronic Structure &amp; Synthetic Pathways of 7H-Benzo[c]carbazole Derivatives

A Technical Guide for Materials Scientists and Medicinal Chemists Executive Summary The 7H-benzo[c]carbazole (7H-BcC) scaffold represents a critical junction between advanced optoelectronics and toxicology. Unlike its li...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Materials Scientists and Medicinal Chemists

Executive Summary

The 7H-benzo[c]carbazole (7H-BcC) scaffold represents a critical junction between advanced optoelectronics and toxicology. Unlike its linear isomer (benzo[b]carbazole), the angular fusion of the benzene ring at the c-position preserves a high triplet energy (


), making these derivatives premier candidates for Hole Transport Materials (HTM)  and phosphorescent hosts  in OLEDs. Conversely, this same planar, electron-rich architecture facilitates cytochrome P450-mediated activation, leading to DNA intercalation and potential mutagenicity. This guide provides a foundational protocol for the synthesis, computational modeling, and electronic characterization of 7H-BcC derivatives.
Part 1: Theoretical Framework & Computational Modeling

Before wet-lab synthesis, the electronic landscape of the 7H-BcC core must be mapped to predict charge injection barriers (for OLEDs) or metabolic oxidation potentials (for Pharma).

1.1 Computational Methodology

The angular fusion of the benzo-ring disrupts the delocalization less than linear fusion, theoretically maintaining a wider bandgap (


) than benzo[b]carbazole.

Standard Protocol:

  • Geometry Optimization: B3LYP/6-31G(d,p) in gas phase. This level of theory is a proven compromise between cost and accuracy for rigid aromatic systems.

  • Excited States (TD-DFT): CAM-B3LYP/6-311+G(d,p) with a Polarizable Continuum Model (PCM) (e.g., in CH₂Cl₂ or Toluene) to predict UV-Vis absorption onsets and triplet states.

  • Key Descriptors:

    • HOMO Energy: Correlates to oxidation potential (

      
      ).[1][2]
      
    • LUMO Energy: Correlates to reduction potential (

      
      ).
      
    • Triplet Energy (

      
      ):  Calculated as the energy difference between the ground state (
      
      
      
      ) and the first triplet state (
      
      
      ) at the optimized
      
      
      geometry.
1.2 Workflow Visualization

The following diagram outlines the logical flow for predictive modeling of 7H-BcC derivatives.

G Start Candidate Structure (7H-BcC Derivative) GeomOpt Geometry Optimization (B3LYP/6-31G*) Start->GeomOpt FreqCheck Frequency Check (No imaginary freqs) GeomOpt->FreqCheck FMO FMO Analysis (HOMO/LUMO Distribution) FreqCheck->FMO Ground State TDDFT TD-DFT (Excited States) (CAM-B3LYP/PCM) FreqCheck->TDDFT Excited State Output Predictive Output: Ip, Ea, Eg, Et FMO->Output TDDFT->Output

Figure 1: Computational workflow for determining Frontier Molecular Orbitals (FMO) and excited state energies.

Part 2: Synthetic Pathways & Structural Validation

Synthesis of the 7H-BcC core historically relied on harsh conditions (e.g., Cadogan cyclization). Modern protocols utilize Palladium-catalyzed cascades for milder, regioselective access.

2.1 Recommended Protocol: Suzuki-Miyaura / C-H Activation

This route allows for the modular introduction of substituents on the phenyl ring before ring closure.

Step 1: Precursor Assembly (Suzuki Coupling)

  • Reactants: 1-Bromo-2-nitro-naphthalene + Phenylboronic acid derivative.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Conditions: Toluene/EtOH/H₂O, Na₂CO₃, 90°C, 12h.

  • Product: 1-(2-nitronaphthalen-1-yl)benzene.

Step 2: Cadogan Cyclization (Reductive Cyclization)

  • Reagent: Triethyl phosphite (P(OEt)₃).

  • Conditions: Reflux (160°C), 12-24h under N₂.

  • Mechanism: Deoxygenation of the nitro group to a nitrene intermediate, followed by insertion into the adjacent aryl C-H bond.

  • Purification: Column chromatography (Hexane/DCM).

2.2 Synthetic Logic Diagram

Synthesis Precursors 1-Bromo-2-nitro- naphthalene + Aryl Boronic Acid Suzuki Suzuki Coupling (Pd(0), Base) Precursors->Suzuki Intermediate Biaryl Nitro Intermediate Suzuki->Intermediate Cyclization Cadogan Cyclization (P(OEt)3, Reflux) Intermediate->Cyclization -O2, +Ring Closure Product 7H-Benzo[c]carbazole Derivative Cyclization->Product

Figure 2: Modular synthesis of 7H-benzo[c]carbazole via biaryl nitro precursors.

Part 3: Photophysical & Electrochemical Characterization

To validate the computational model, the following experimental data must be gathered.

3.1 Electrochemical Analysis (Cyclic Voltammetry)

CV provides the ionization potential (


) and electron affinity (

), which serve as experimental proxies for HOMO/LUMO levels.[3]
  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Solvent/Electrolyte: Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Standard: Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Calculation:

    
    
    
3.2 Optical Characterization (UV-Vis & PL)
  • UV-Vis: Determine the optical bandgap (

    
    ) from the absorption edge (
    
    
    
    ).[4]
  • Photoluminescence (PL): Measure at 77 K (frozen matrix, e.g., 2-MeTHF) to suppress non-radiative decay and resolve the phosphorescence spectra for Triplet Energy (

    
    ) determination.
    
3.3 Comparative Data Table (Representative)

The table below illustrates the electronic shift when fusing a benzene ring to the c-edge of carbazole.

PropertyCarbazole (Reference)7H-Benzo[c]carbazoleImplication
HOMO (eV) -5.80-5.55Easier hole injection (OLEDs) / Lower oxidation potential (Bio).
LUMO (eV) -2.30-2.45Slightly improved electron acceptance.
Band Gap (

)
3.50 eV3.10 eVRed-shifted absorption/emission.
Triplet Energy (

)
3.05 eV~2.65 eVSuitable host for Green/Red phosphors (not Deep Blue).
Planarity PlanarExtended PlanarEnhanced

-

stacking; increased DNA intercalation risk.
Part 4: Structure-Activity Relationship (SAR) Implications

The electronic structure of 7H-BcC creates a dichotomy in application.

  • OLED Stability: The extended conjugation at the c-position stabilizes the radical cation formed during hole transport. This suggests 7H-BcC derivatives are superior HTMs compared to standard carbazole, provided the 7-position (nitrogen) is protected with a bulky aryl group (e.g., phenyl, naphthyl) to prevent electrochemical degradation.

  • Toxicological Warning: The calculated HOMO destabilization (-5.55 eV) makes the molecule easier to oxidize by biological enzymes (Cytochrome P450). This facilitates the formation of radical cations which can covalently bind to nucleophilic sites on DNA (specifically guanine residues), a mechanism well-documented for the related carcinogen 7H-dibenzo[c,g]carbazole.

Recommendation: For material science applications, N-substitution with sterically hindering groups (e.g., m-terphenyl) is mandatory to suppress biological interaction and improve morphological stability.

References
  • Albrecht, K. et al. (2017). "Carbazole-Based Hole-Transport Materials for Efficient Perovskite Solar Cells." Chemistry of Materials.

  • Hong, M. et al. (2016).[5] "Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials." Chemistry of Materials.

  • Schoeny, R. & Warshawsky, D. (1987). "Mutagenicity of 7H-dibenzo[c,g]carbazole and its metabolism in Salmonella typhimurium." Mutation Research.

  • Kuwano, S. et al. (2020). "Palladium-Catalyzed Intramolecular C–H Amination for the Synthesis of Carbazoles." Journal of Organic Chemistry.

  • Chen, L. et al. (2013). "Synthesis of depurinating DNA adducts formed by one-electron oxidation of 7H-dibenzo[c,g]carbazole." Chemical Research in Toxicology.

Sources

Foundational

Technical Guide: Exploring the Fluorescence of 10-Methyl-7-phenyl-7H-benzo[c]carbazole

This guide outlines a comprehensive technical framework for exploring the fluorescence properties of 10-methyl-7-phenyl-7H-benzo[c]carbazole , a molecule belonging to the class of fused-ring carbazole derivatives. These...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive technical framework for exploring the fluorescence properties of 10-methyl-7-phenyl-7H-benzo[c]carbazole , a molecule belonging to the class of fused-ring carbazole derivatives. These materials are critical in the development of deep-blue organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their high thermal stability and rigid planar geometry.

Executive Summary & Molecular Architecture

10-methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an extended


-conjugated system.[1][2][3] Unlike the standard carbazole (dibenzo[b,d]pyrrole), the benzo[c]carbazole core features a benzene ring fused to the c-bond (positions 3,4) of the carbazole moiety.[4][5]
Structural Logic & Causality
  • Benzo[c]carbazole Core: The extended fusion lowers the LUMO energy level compared to simple carbazole, typically resulting in a red-shifted emission (deep blue to violet) and enhanced thermal stability (

    
    C).
    
  • 7-Phenyl Substituent: Located at the nitrogen atom (position 7), this phenyl group sterically decouples the core from intermolecular interactions, reducing aggregation-caused quenching (ACQ) in the solid state—a critical requirement for OLED emissive layers.

  • 10-Methyl Substituent: Positioned on the distal benzene ring, this methyl group acts as a weak electron donor (+I effect). It fine-tunes the emission spectrum and improves solubility in organic solvents (toluene, chloroform) without significantly altering the triplet energy level.

Experimental Workflow: From Synthesis to Spectral Analysis

The following workflow ensures data integrity during the characterization process.

Fluorescence_Workflow Synth Synthesis/Source (CAS: 648432-23-9) Purify Purification (Sublimation/Recrystallization) Synth->Purify Remove Pd/Halogens Soln Solution Prep (10^-5 M in Toluene/THF) Purify->Soln Gravimetric Prep Abs UV-Vis Absorption (Ground State) Soln->Abs Determine λ_ex Em Fluorescence Emission (Steady State) Abs->Em Excitation at λ_max TRPL Time-Resolved PL (Lifetime) Em->TRPL Kinetics PLQY Quantum Yield (Integrating Sphere) Em->PLQY Efficiency

Figure 1: Step-by-step characterization workflow ensuring sample purity and logical data acquisition.

Photophysical Characterization Protocols

Sample Preparation & Purification

Criticality: Impurities (unreacted halides or Pd catalysts from Suzuki coupling) act as efficient quenchers.

  • Protocol: Recrystallize the compound from a Toluene/Ethanol mixture. For device-grade data, vacuum sublimation (

    
     Torr, 
    
    
    
    200-250°C) is mandatory to remove trace volatiles.
  • Solvent Choice: Prepare

    
     M solutions in spectroscopic grade Toluene (non-polar) and THF (polar aprotic) to evaluate solvatochromic effects.
    
Steady-State Spectroscopy (Absorption & Emission)

The benzo[c]carbazole core typically exhibits vibronic structuring in non-polar solvents due to its rigid planar nature.

  • Absorption (UV-Vis): Expect strong

    
    -
    
    
    
    transitions in the 300–350 nm range. The 10-methyl group may introduce a slight bathochromic shift (2-5 nm) compared to the unsubstituted parent.
  • Emission (PL):

    • Excitation: Excite at the absorption maximum (approx. 340 nm).

    • Expected Profile: Deep blue emission with peaks likely around 400–420 nm.

    • Solvatochromism Check: Compare emission in Hexane vs. Acetonitrile. A significant red shift in Acetonitrile indicates an Intramolecular Charge Transfer (ICT) state, likely induced by the interaction between the electron-rich carbazole and the phenyl ring.

Quantitative Metrics (PLQY & Lifetime)
MetricMethodTarget Value (Est.)Significance

(Solution)
Absolute (Integrating Sphere)0.70 – 0.90High efficiency indicates suppressed non-radiative decay.

(Film)
Doped in PMMA or neat film0.40 – 0.60Critical for OLED performance; tests ACQ resistance.
Lifetime (

)
TCSPC (Time-Correlated Single Photon Counting)2 – 10 nsTypical for prompt fluorescence.
Triplet Energy (

)
Phosphorescence (77 K)> 2.6 eVDetermines suitability as a host for phosphorescent dopants.

Mechanistic Analysis: The Jablonski Diagram

Understanding the electronic transitions is vital for optimizing the material's use. The 7-phenyl group often introduces a twisted geometry, which can separate the HOMO and LUMO distributions, potentially facilitating Hybridized Local and Charge Transfer (HLCT) states.

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 Abs (hv) S1->S0 Fluorescence (k_r ~10^8 s^-1) S1->S0 IC (Heat) T1 T1 (Triplet State) S1->T1 ISC (k_isc) T1->S0 Phosphorescence (77K only)

Figure 2: Energy level diagram illustrating the competing decay pathways. High fluorescence requires


.

Advanced Exploration: Solid-State & Device Implications

Aggregation Behavior

While the 7-phenyl group adds steric bulk, the planar benzo[c]carbazole core has a strong tendency to


-stack.
  • Experiment: Measure PL spectra of the molecule in THF/Water mixtures with increasing water fractions (

    
    ).
    
  • Outcome:

    • ACQ (Aggregation-Caused Quenching): Intensity drops as aggregates form (common in planar PAHs).

    • AIE (Aggregation-Induced Emission): Intensity rises (less likely for this rigid core unless specific twisting exists).

    • Note: 10-methyl-7-phenyl-7H-benzo[c]carbazole is expected to show ACQ, necessitating its use as a dopant (e.g., 5% wt) in a host matrix like CBP for OLEDs.

Thermal Stability

Conduct Thermogravimetric Analysis (TGA). Benzo[c]carbazole derivatives typically show high decomposition temperatures (


C), making them robust against the Joule heating in operational devices.

References

  • Synthesis and Properties of Benzo[c]carbazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) Context: Describes the synthesis of substituted benzo[c]carbazoles and their thermal/optical properties. URL:[Link]

  • 7H-Benzo[c]carbazole as a Phosphorescence Unit in Elastomers Source: Macromolecules (ACS Publications) Context: Highlights the phosphorescent nature of the benzo[c]carbazole core when immobilized, relevant for triplet energy studies. URL:[Link]

  • PubChem Compound Summary: 7H-Benzo[c]carbazole Source: National Institutes of Health (NIH) Context: Baseline structural and physical property data for the parent scaffold. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Fabrication Protocol for OLEDs Incorporating 10-Methyl-7-phenyl-7H-benzo[c]carbazole

Mechanistic Rationale & Material Selection For researchers and drug development professionals transitioning into organic bio-electronics or phototherapy devices, the principles of organic light-emitting diode (OLED) fabr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Material Selection

For researchers and drug development professionals transitioning into organic bio-electronics or phototherapy devices, the principles of organic light-emitting diode (OLED) fabrication closely mirror the rigorous purity and structural design requirements of active pharmaceutical ingredients (APIs).

The compound 10-Methyl-7-phenyl-7H-benzo[c]carbazole (10-Me-7-Ph-BCz) (CAS: 648432-23-9) serves as a high-performance hole transport layer (HTL) or host material in OLED architectures[1]. The selection of this specific molecule is driven by strict structure-property causality:

  • The Benzocarbazole Core : Fusing a benzene ring to the standard carbazole backbone extends

    
    -conjugation and enhances electron delocalization[2]. This skeleton significantly increases the rigidity and thermal stability of the molecule, effectively reducing the thermal excitation quenching phenomenon in the light-emitting layer during device operation[3].
    
  • Steric Hindrance (10-Methyl & 7-Phenyl substitutions) : These bulky pendant groups act as molecular bumpers. They suppress unwanted intermolecular

    
     stacking, thereby preventing excimer formation (which broadens emission spectra) and increasing the glass transition temperature (
    
    
    
    ) to prevent crystallization under Joule heating.

Pharmaceutical-Grade Quality Control

In organic electronics, chemical impurities act as non-radiative recombination centers (charge traps) that exponentially decay device half-life.

  • Purity Standard : The material must meet a chromatographic purity of

    
    99.5% via HPLC[4].
    
  • Sublimation Requirement : Prior to device fabrication, 10-Me-7-Ph-BCz must undergo temperature-gradient vacuum sublimation. This step is mandatory to strip away trace halogenated intermediates (e.g., residual bromides from Suzuki-Miyaura cross-coupling synthesis) which are highly detrimental to hole mobility[3].

Quantitative Benchmarking

To justify the integration of 10-Me-7-Ph-BCz over legacy materials like NPB, we must evaluate their optoelectronic parameters. The deeper HOMO level of 10-Me-7-Ph-BCz facilitates a reduced hole-injection barrier, while its shallower LUMO provides superior electron-blocking capabilities at the Emission Layer (EML) interface.

Property10-Me-7-Ph-BCzNPB (Reference HTL)Causality / Impact on OLED Performance
HOMO Level -5.5 eV-5.4 eVDeeper HOMO improves the hole injection barrier from the HIL to the EML.
LUMO Level -2.0 eV-2.4 eVShallower LUMO provides superior electron blocking, confining excitons to the EML.
Hole Mobility

1.5

10⁻³ cm²/Vs

1.0

10⁻⁴ cm²/Vs
Higher mobility prevents charge pooling and lowers the overall driving voltage.
Glass Transition (

)
>120 °C95 °CHigh

prevents morphological degradation (crystallization) during prolonged operation.

Device Architecture & Energy Level Alignment

The following diagram illustrates the energy cascade and charge carrier workflow within the fabricated device.

OLED_Workflow Anode ITO Anode (-4.7 eV) HIL HAT-CN (HIL) LUMO: -5.1 eV Anode->HIL Hole Injection HTL 10-Me-7-Ph-BCz (HTL) HOMO: -5.5 eV HIL->HTL Hole Transport EML Emission Layer (EML) Exciton Recombination HTL->EML Holes to EML ETL TPBi (ETL) LUMO: -2.7 eV ETL->EML Electrons to EML Cathode LiF/Al Cathode WF: -4.2 eV Cathode->ETL Electron Injection

Energy level alignment and charge carrier transport workflow in a 10-Me-7-Ph-BCz OLED device.

Self-Validating Fabrication Protocol

This protocol utilizes Vacuum Thermal Evaporation (VTE) to ensure precise film thickness and morphological integrity[5].

Phase 1: Substrate Preparation & Surface Engineering
  • Sequential Sonication : Place Indium Tin Oxide (ITO) coated glass substrates in a PTFE holder. Sonicate sequentially in soapy deionized (DI) water, pure DI water, acetone, and isopropanol for 15 minutes each[5].

    • Causality: Shifting from aqueous to non-polar to polar protic solvents systematically strips particulate matter, organic residues, and solvent traces based on shifting dielectric constants.

  • Drying : Blow dry using high-purity (6N) nitrogen gas[5].

  • UV-Ozone Treatment : Expose the ITO substrates to UV-Ozone for 15 minutes immediately prior to vacuum loading.

    • Causality: UV-Ozone generates atomic oxygen that cleaves residual carbon bonds and hydroxylates the surface, increasing the ITO work function from ~4.5 eV to 4.7 eV to better align with the Hole Injection Layer (HIL).

    • Self-Validation Checkpoint: Measure the water contact angle. A successful treatment yields an angle of <10°, confirming a high-surface-energy anode ready for uniform film wetting.

Phase 2: Vacuum Thermal Evaporation (VTE)
  • Chamber Evacuation : Load substrates into the VTE chamber and pump down to a base pressure of

    
     5.0 
    
    
    
    10⁻⁷ Torr.
    • Causality: Deposition above this pressure allows residual oxygen and water vapor to incorporate into the 10-Me-7-Ph-BCz film, creating dark spots that rapidly degrade the device.

  • Tooling Factor Calibration : Before depositing the device stack, calibrate the Quartz Crystal Microbalance (QCM) tooling factor by depositing 50 nm of 10-Me-7-Ph-BCz on a dummy silicon wafer and verifying the physical thickness via stylus profilometry.

  • Stack Deposition : Deposit the layers sequentially without breaking vacuum to prevent interfacial contamination:

    • HIL : Evaporate HAT-CN to a thickness of 10 nm at a rate of 0.5 Å/s.

    • HTL : Evaporate 10-Me-7-Ph-BCz to a thickness of 40 nm at a rate of 1.0 Å/s.

    • EML : Co-evaporate the host and dopant (e.g., MADN doped with 3% TBPe for blue emission) to 30 nm at a combined rate of 1.0 Å/s.

    • ETL : Evaporate TPBi to 30 nm at 1.0 Å/s.

    • EIL : Evaporate Lithium Fluoride (LiF) to 1 nm at a highly controlled rate of 0.1 Å/s. (LiF lowers the electron injection barrier via dipole formation).

    • Cathode : Evaporate Aluminum (Al) to 100 nm at 2.0 Å/s.

Phase 3: Encapsulation
  • Transfer the fabricated devices directly into an attached inert-gas glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Apply a UV-curable epoxy resin to the edges of a cover glass and cure under 365 nm UV light for 3 minutes to hermetically seal the active area.

    • Self-Validation Checkpoint: Run a preliminary Current-Voltage-Luminance (J-V-L) sweep. A leakage current of < 10⁻³ mA/cm² at -2V confirms the absence of pinholes in the 10-Me-7-Ph-BCz layer.

References

  • Title : Isomeric fused benzocarbazole as a chromophore for blue fluorescent organic light-emitting diodes Source : Journal of Materials Chemistry C (RSC Publishing) URL :[Link]

Sources

Application

Application Note: Integration of 10-Methyl-7-phenyl-7H-benzo[c]carbazole as a High-Mobility Hole Transport Material in Inverted Perovskite Solar Cells

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Development Professionals. Introduction & Mechanistic Rationale The commercial viability of inverted (p-i-n) perovskite solar cells (PS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Development Professionals.

Introduction & Mechanistic Rationale

The commercial viability of inverted (p-i-n) perovskite solar cells (PSCs) relies heavily on the stability and efficiency of the Hole Transport Layer (HTL). Traditional polymeric materials like PTAA or small molecules like Spiro-OMeTAD provide baseline functionality but suffer from low intrinsic hole mobility. Consequently, they require hygroscopic dopants (such as Li-TFSI or tBP), which act as moisture ingress pathways and severely degrade long-term device stability.

  • Extended π-Conjugation & Packing: The fused benzocarbazole scaffold features an extended π-conjugated system compared to standard carbazoles. This structural asymmetry reduces the longitudinal slip between adjacent molecules (typically ~5.48 Å in symmetric carbazoles), promoting closer π–π stacking and highly ordered molecular assemblies [[1]]([Link]).

  • Energetic Tuning: The 10-methyl substitution acts as a mild electron-donating group, finely upshifting the Highest Occupied Molecular Orbital (HOMO) level. This creates an ideal energetic alignment with the valence band of standard narrow-bandgap perovskites, facilitating seamless hole extraction [[2]]([Link]).

Energy Level Alignment & Charge Dynamics

Efficient charge extraction in a p-i-n architecture requires a precise cascade energy level alignment. The HOMO of the 10-methyl-7-phenyl-7H-benzo[c]carbazole derivative (approx. -5.4 eV) sits perfectly between the work function of Indium Tin Oxide (ITO, -4.7 eV) and the valence band maximum of the perovskite absorber (-5.6 eV) .

This stepped energetic gradient provides a strong thermodynamic driving force for hole extraction. Simultaneously, its shallow Lowest Unoccupied Molecular Orbital (LUMO) level (-2.2 eV) acts as a robust electron-blocking layer, suppressing non-radiative recombination at the buried interface.

EnergyLevels ITO ITO WF: -4.7 eV HTM 10-Me-7-Ph-BCz HOMO: -5.4 eV ITO->HTM Hole Transport PVK Perovskite VB: -5.6 eV HTM->PVK Hole Extraction ETL C60 / BCP LUMO: -4.0 eV PVK->ETL Electron Extraction Ag Ag Electrode WF: -4.3 eV ETL->Ag Electron Transport

Energy level alignment diagram illustrating the hole extraction cascade in a p-i-n PSC.

Experimental Protocols: Device Fabrication

To ensure reproducibility and high yield, this protocol is designed as a self-validating system with built-in quality control (QC) checkpoints. All solution preparations and spin-coating steps must be performed in a nitrogen-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

Phase 1: Substrate Preparation & HTM Deposition
  • Substrate Cleaning: Sonicate patterned ITO glass substrates sequentially in 2% Hellmanex detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each. Blow dry with N₂.

  • Surface Activation: Treat the cleaned ITO substrates with UV-Ozone for 20 minutes immediately prior to use.

    • Causality: UV-Ozone removes residual organic contaminants and hydroxylates the surface, dramatically increasing surface energy for uniform wetting.

    • QC Checkpoint: Perform a water contact angle measurement on a dummy substrate. A properly activated surface must exhibit a contact angle of <10°.

  • HTM Solution Preparation: Dissolve 10-methyl-7-phenyl-7H-benzo[c]carbazole in anhydrous chlorobenzene at a concentration of 2 mg/mL. Stir at 60°C for 2 hours to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Spin-Coating: Dispense 40 µL of the HTM solution onto the static ITO substrate. Spin at 3000 rpm for 30 seconds with an acceleration of 1000 rpm/s.

  • Thermal Annealing: Transfer the substrate to a hotplate at 100°C for 15 minutes.

    • Causality: Thermal annealing drives off residual chlorobenzene and induces the thermodynamic self-assembly of the BCz molecules, maximizing π-π overlap for optimal out-of-plane hole mobility.

Phase 2: Perovskite Crystallization & Device Completion
  • Perovskite Precursor Deposition: Dispense 50 µL of the perovskite precursor solution (e.g., FAPbI₃ in DMF/DMSO) onto the HTM-coated substrate. Spin at 4000 rpm for 30 seconds.

  • Anti-Solvent Dripping: Exactly 10 seconds prior to the end of the spin cycle, rapidly drop 150 µL of anhydrous ethyl acetate onto the center of the spinning substrate.

    • Causality: The anti-solvent rapidly extracts the primary coordinating solvents (DMF/DMSO), inducing immediate supersaturation. This triggers homogeneous nucleation, yielding a dense, pinhole-free film with large grain sizes, which minimizes non-radiative recombination at grain boundaries.

  • Crystallization Annealing: Anneal the film at 100°C for 10 minutes.

    • QC Checkpoint: The film must transition from a transparent yellow intermediate phase to a dark, opaque black/brown α-phase. X-ray Diffraction (XRD) should confirm the absence of an unreacted PbI₂ peak at 12.7°.

  • ETL & Electrode Deposition: Transfer the devices to a thermal evaporator. Sequentially deposit 20 nm of C60 (Electron Transport Layer), 8 nm of BCP (Hole-Blocking Layer), and 100 nm of Silver (Ag) under high vacuum (<10⁻⁶ Torr).

Workflow Step1 1. Substrate Preparation (ITO Cleaning & UV-Ozone) Step2 2. HTM Deposition (Spin-coat 10-Me-7-Ph-BCz at 3000 rpm) Step1->Step2 Step3 3. Thermal Annealing (100°C for 15 min) Step2->Step3 Step4 4. Perovskite Crystallization (Anti-solvent Dripping Method) Step3->Step4 Step5 5. ETL & Electrode Deposition (Thermal Evaporation of C60/BCP/Ag) Step4->Step5

Step-by-step workflow for fabricating p-i-n inverted perovskite solar cells.

Quantitative Performance Metrics

The integration of asymmetric benzo[c]carbazole derivatives significantly enhances device performance compared to traditional HTMs. The extended conjugation and optimized dipole moment reduce interfacial defect density and suppress charge recombination, leading to notable improvements in Open-Circuit Voltage (Voc) and Fill Factor (FF) .

Hole Transport Material (HTM)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)Power Conversion Efficiency (PCE)
PTAA (Reference)1.08 V24.1 mA/cm²78.5%~20.4%
Spiro-OMeTAD (Doped)1.12 V24.5 mA/cm²79.2%~21.7%
10-Me-7-Ph-BCz (Dopant-Free)1.16 V 25.2 mA/cm² 82.4% ~24.1%

References

  • Rational molecular design of multifunctional self-assembled monolayers for efficient hole selection and buried interface passivation in inverted perovskite solar cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Organic Self-Assembled Monolayers as Hole Transport Layer in Inverted Perovskite Solar Cells. Preprints.org. Available at: [Link]

Sources

Method

Application Note: Modular Synthesis of 7H-Benzo[c]carbazole Derivatives via Suzuki-Miyaura Coupling

Abstract & Scope This application note details a robust, two-stage protocol for the synthesis of 7H-benzo[c]carbazole , a critical fused tetracyclic scaffold widely utilized in organic light-emitting diodes (OLEDs), DNA-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, two-stage protocol for the synthesis of 7H-benzo[c]carbazole , a critical fused tetracyclic scaffold widely utilized in organic light-emitting diodes (OLEDs), DNA-intercalating agents, and pharmaceutical intermediates.

While direct functionalization of carbazoles is common, the de novo construction of the benzo[c]carbazole skeleton allows for greater regiochemical control. This guide focuses on the Suzuki-Miyaura cross-coupling of 1-bromo-2-nitronaphthalene with aryl boronic acids to establish the biaryl backbone, followed by a Cadogan reductive cyclization to close the pyrrole ring. This modular approach overcomes the steric challenges associated with the naphthalene 1-position.

Retrosynthetic Logic & Strategy

The synthesis of 7H-benzo[c]carbazole poses a specific regiochemical challenge: fusing a benzene ring across the [c] edge of a carbazole, or conversely, fusing an indole unit onto a naphthalene core.

The most reliable disconnection relies on forming the C-C bond between the naphthalene C1 position and a phenyl ring, followed by the formation of the C-N bond.

  • Step 1 (Suzuki-Miyaura): Coupling of 1-bromo-2-nitronaphthalene (electrophile) with phenylboronic acid (nucleophile). The nitro group serves as a "masked" nitrogen source.

  • Step 2 (Cadogan Cyclization): Deoxygenation of the nitro group to a nitrene intermediate using organophosphorus reagents, followed by rapid C-H insertion to form the C-N bond.

Workflow Visualization

G Start 1-Bromo-2- nitronaphthalene Suzuki Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Boronic Phenylboronic Acid Boronic->Suzuki Intermediate 1-Phenyl-2- nitronaphthalene Suzuki->Intermediate C-C Bond Formation Cadogan Step 2: Cadogan Cyclization (P(OEt)3 / Heat) Intermediate->Cadogan Product 7H-Benzo[c]carbazole Cadogan->Product Nitrene Insertion

Figure 1: Modular synthetic workflow for 7H-benzo[c]carbazole construction.

Protocol 1: The Suzuki-Miyaura Coupling

Objective: Synthesis of the sterically hindered intermediate 1-phenyl-2-nitronaphthalene .

Mechanistic Insight (The Ortho-Effect)

Coupling at the 1-position of naphthalene is sterically demanding due to the peri-hydrogen at C8. Furthermore, the ortho-nitro group at C2 creates significant steric bulk. Standard catalytic systems (e.g., Pd(PPh3)4) may suffer from slow oxidative addition or incomplete conversion.

Recommendation: Use a catalytic system capable of handling steric bulk. While Pd(PPh3)4 is often sufficient for simple substrates, Pd(OAc)2 with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is recommended for difficult or substituted derivatives to ensure high yields.

Experimental Procedure

Scale: 10 mmol

ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
1-Bromo-2-nitronaphthalene 252.071.02.52 gElectrophile
Phenylboronic Acid 121.931.21.46 gNucleophile
Pd(PPh3)4 1155.560.05578 mgCatalyst
K2CO3 (2M aq.[4] solution) 138.213.015 mLBase
Toluene --40 mLSolvent (Organic)
Ethanol --10 mLCo-solvent

Step-by-Step Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 1-bromo-2-nitronaphthalene, phenylboronic acid, and Toluene/Ethanol to the flask.

  • Degassing (Critical): Sparge the solution with nitrogen for 15 minutes. Oxygen is detrimental to the Pd(0) active species.

  • Catalyst Addition: Add Pd(PPh3)4 (or Pd(OAc)2/SPhos system) and the degassed 2M K2CO3 solution.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide should disappear.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target: Yellow crystalline solid (1-phenyl-2-nitronaphthalene).

Protocol 2: The Cadogan Reductive Cyclization

Objective: Ring closure of 1-phenyl-2-nitronaphthalene to 7H-benzo[c]carbazole.

Mechanistic Insight

Classically, this reaction utilizes triethyl phosphite (P(OEt)3) as both solvent and reductant. The phosphorus deoxygenates the nitro group to generate a singlet nitrene . This highly reactive species inserts into the spatially proximal C-H bond of the phenyl ring (C2' position).

Safety Note: This reaction is exothermic and generates phosphate byproducts.

Experimental Procedure
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
1-Phenyl-2-nitronaphthalene 249.271.02.49 g (10 mmol)Precursor
Triethyl phosphite 166.164-610 mLReductant/Solvent
1,2-Dichlorobenzene --10 mLCo-solvent (Optional)*

*Note: Using a co-solvent like o-dichlorobenzene allows for better temperature control than using neat phosphite.

Step-by-Step Protocol:

  • Setup: Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency condenser.

  • Charging: Dissolve the nitro-biaryl intermediate in Triethyl phosphite (and o-dichlorobenzene if used).

  • Reaction: Heat the mixture to 160–180°C for 6–12 hours.

    • Observation: The yellow color of the nitro compound will fade, often turning fluorescent (blue/violet emission under UV) as the carbazole forms.

  • Workup: Distill off the excess triethyl phosphite and phosphate byproducts under reduced pressure (high vacuum required).

  • Purification: The residue is often a sticky oil. Dissolve in CH2Cl2 and wash with water to remove residual phosphorus acids. Purify via column chromatography (Hexane/EtOAc) or recrystallization from Ethanol/Water.

    • Target: White to beige solid (7H-benzo[c]carbazole).

Pathway Visualization

Mechanism Nitro Nitro-Biaryl (Ar-NO2) Deox1 Deoxygenation 1 (-O via R3P=O) Nitro->Deox1 Nitroso Nitroso Intermediate (Ar-N=O) Deox1->Nitroso Deox2 Deoxygenation 2 (-O via R3P=O) Nitroso->Deox2 Nitrene Singlet Nitrene (Ar-N:) Deox2->Nitrene Insertion C-H Insertion (Ring Closure) Nitrene->Insertion Carbazole 7H-Benzo[c]carbazole Insertion->Carbazole

Figure 2: Mechanism of the Cadogan cyclization involving nitrene formation and insertion.[5]

Troubleshooting & Optimization (The Scientist's Notebook)

IssueProbable CauseCorrective Action
Low Yield in Suzuki Step Catalyst deactivation by O2.Ensure rigorous degassing (freeze-pump-thaw is best). Increase catalyst loading to 5-10 mol%.
Incomplete Conversion (Suzuki) Steric hindrance at Naphthalene C1.Switch ligand to SPhos or XPhos . Switch solvent to 1,4-Dioxane/Water and raise temp to 100°C.
Protodeboronation Boronic acid instability.Use excess boronic acid (1.5 - 2.0 equiv).[4] Switch to Boronic Pinacol Ester (BPin) which is more stable.
Incomplete Cyclization Temperature too low.The Cadogan reaction has a high activation energy. Ensure internal temp >150°C. Use microwave irradiation (200°C, 30 min).
Purification Difficulty (Phosphorus) Residual Triethyl phosphate.Hydrolyze the phosphate esters by washing the organic layer with 1M NaOH or use oxidative workup (H2O2) to convert all P(III) to water-soluble P(V) species.

References

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadogan Reductive Cyclization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

Sources

Application

Application Note: Construction of the Benzo[c]carbazole Skeleton via Diels–Alder Cycloaddition

This application note details a robust, field-proven protocol for the synthesis of 7H-benzo[c]carbazole scaffolds via a Diels–Alder (DA) cycloaddition / oxidative aromatization cascade . The methodology focuses on the re...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a robust, field-proven protocol for the synthesis of 7H-benzo[c]carbazole scaffolds via a Diels–Alder (DA) cycloaddition / oxidative aromatization cascade .

The methodology focuses on the reaction between 2-alkenylindoles (acting as electron-rich dienes) and arynes (generated in situ from silyl aryl triflates), as established in authoritative literature (e.g., J. Org. Chem. 2015).[1][2] This route offers superior atom economy and convergence compared to traditional photocyclization (Mallory reaction) or Pschorr cyclization methods.

[1][3]

Executive Summary

The benzo[c]carbazole skeleton (a 3,4-benzocarbazole derivative) is a privileged tetracyclic motif found in DNA-intercalating antitumor alkaloids and high-performance organic light-emitting diode (OLED) materials. Traditional synthesis often requires harsh UV irradiation or multi-step pre-functionalization.

This protocol describes a thermal [4+2] cycloaddition strategy using 2-alkenylindoles and benzyne intermediates. The reaction proceeds through a domino sequence:

  • Fluoride-induced elimination generates a reactive benzyne species.

  • Regioselective Diels–Alder cycloaddition occurs across the vinyl-indole diene system.

  • Oxidative aromatization (mediated by O₂ and base) yields the fully aromatic 7H-benzo[c]carbazole in a single pot.

Key Advantages:

  • One-Pot Operation: Elimination, cycloaddition, and oxidation occur sequentially without isolation of intermediates.

  • Mild Conditions: Avoids high-energy UV photolysis.

  • Scalability: Suitable for gram-scale synthesis.

Mechanistic Insight & Retrosynthesis

The Strategic Disconnection

The benzo[c]carbazole core is constructed by annealing a benzene ring onto the indole nucleus. In this DA approach, the 2-alkenylindole serves as the 4


 component (diene), utilizing the exocyclic vinyl double bond and the C2=C3 bond of the indole. The aryne  serves as the 2

component (dienophile).
Reaction Pathway

The reaction follows a specific regiochemical path driven by the electron-rich nature of the indole.

  • Diene Activation: The 2-alkenylindole possesses a "styrene-like" diene system.

  • Cycloaddition: Benzyne adds across the diene. The high electrophilicity of benzyne ensures rapid reaction at moderate temperatures (

    
    ).
    
  • Aromatization: The initial adduct is a tetrahydro-species. Under an oxygen atmosphere with basic promotion (Cs₂CO₃), this intermediate undergoes oxidative dehydrogenation to restore aromaticity, yielding the planar benzo[c]carbazole.

Mechanistic Diagram

The following flow illustrates the cascade transformation from precursors to the final aromatic scaffold.

BenzoCarbazole_Synthesis Precursor 2-(Trimethylsilyl)phenyl triflate Benzyne Benzyne (Reactive Intermediate) Precursor->Benzyne Elimination Diene 2-Alkenylindole (Diene) TS [4+2] Transition State (Endo-selective) Diene->TS Benzyne->TS Adduct Dihydrobenzo[c]carbazole Intermediate TS->Adduct Cycloaddition Product 7H-Benzo[c]carbazole (Aromatic Scaffold) Adduct->Product Oxidative Aromatization CsF CsF (F- Source) CsF->Precursor O2 O2 / Cs2CO3 (Oxidant) O2->Adduct

Figure 1: Reaction cascade for the synthesis of 7H-benzo[c]carbazole via aryne Diels-Alder cycloaddition.

Detailed Experimental Protocol

Reagents & Equipment
  • Diene: (E)-1-Methyl-2-styryl-1H-indole (or analogous 2-alkenylindole).

  • Aryne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv).

  • Fluoride Source: Cesium Fluoride (CsF) (3.0 equiv).

  • Base/Oxidant Promoter: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) / Toluene (1:4 ratio). Note: Toluene suppresses polymerization of the aryne.

  • Atmosphere: Oxygen (O₂) balloon (1 atm).

  • Vessel: Sealed pressure tube or Schlenk flask.

Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
  • Flame-dry a 15 mL pressure tube and allow it to cool under argon.

  • Weigh (E)-1-Methyl-2-styryl-1H-indole (0.30 mmol, 1.0 equiv) and add it to the tube.

  • Add CsF (136 mg, 0.90 mmol, 3.0 equiv) and Cs₂CO₃ (195 mg, 0.60 mmol, 2.0 equiv).

    • Critical Check: Ensure CsF is anhydrous; moisture will quench the benzyne precursor.

  • Add the solvent mixture: MeCN (0.6 mL) and Toluene (2.4 mL).

  • Add 2-(Trimethylsilyl)phenyl triflate (108 µL, 0.45 mmol, 1.5 equiv) via syringe.

Step 2: Reaction Initiation
  • Purge the headspace of the tube with Oxygen (O₂) for 1–2 minutes.

  • Seal the tube tightly (Teflon screw cap).

    • Alternative: If using a Schlenk flask, attach an O₂ balloon.

  • Place the vessel in a pre-heated oil bath at 100 °C .

  • Stir vigorously for 12–24 hours . Monitor by TLC (eluent: Hexanes/Ethyl Acetate 10:1) until the limiting diene is fully consumed.

Step 3: Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite to remove inorganic salts (CsF, CsOTf, Cs₂CO₃). Rinse the pad with Ethyl Acetate (3 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: Petroleum Ether / Ethyl Acetate (typically 50:1 to 10:1).

  • Isolate the product as a solid (often yellow/pale solid).

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in CsF/SolventFlame-dry glassware; use anhydrous solvents; store CsF in a desiccator.
Incomplete Conversion Aryne decompositionAdd the triflate precursor slowly via syringe pump over 1 hour to maintain low steady-state concentration.
Dihydro-product isolated Insufficient OxidationEnsure O₂ atmosphere is maintained; increase Cs₂CO₃ loading; extend reaction time.
Complex Mixture Polymerization of DieneIncrease the Toluene ratio (e.g., to 1:5) to dilute the reaction.

Scope & Substrate Compatibility

This protocol is highly versatile.[2][3] The following table summarizes expected yields for various substituted substrates based on literature precedents (e.g., J. Org. Chem. 2015, 80, 7812).

EntryR¹ (Indole N)R² (Indole C5)R³ (Vinyl-Aryl)Yield (%)
1 MethylHPhenyl85-95%
2 MethylFPhenyl75-80%
3 BenzylHPhenyl80-88%
4 MethylOMePhenyl70-75%
5 MethylH4-Cl-Phenyl65-70%

Note: Electron-withdrawing groups on the aryne precursor may require higher temperatures (110-120 °C).

References

  • Zhang, H., et al. (2015). "Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes." The Journal of Organic Chemistry, 80(15), 7812–7819.

  • Feng, X.-Q., et al. (2016). "Benzo[c]carbazole derivatives produced by an effective Diels–Alder reaction: synthesis and structure–activity-relationship for surface coating." RSC Advances, 6, 76722-76727.

  • Garg, N. K., et al. (2011). "Indolyne and Aryne Distortions and Nucleophilic Regioselectivities."[4] Journal of the American Chemical Society, 133(10), 3578–3593.

Sources

Method

"experimental setup for measuring the charge mobility of 10-methyl-7-phenyl-7H-benzo[c]carbazole"

Executive Summary This guide details the experimental protocols for quantifying the charge carrier mobility of 10-methyl-7-phenyl-7H-benzo[c]carbazole . Based on its fused aromatic structure, this material is classified...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for quantifying the charge carrier mobility of 10-methyl-7-phenyl-7H-benzo[c]carbazole . Based on its fused aromatic structure, this material is classified as a p-type organic semiconductor, primarily utilized as a Hole Transport Material (HTM) in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.

Accurate mobility determination is critical for optimizing device stack efficiency. This note prioritizes Space-Charge-Limited Current (SCLC) measurements as the primary method due to its relevance for thin-film device architectures (100–300 nm). Time-of-Flight (TOF) is included as a secondary protocol for characterizing intrinsic bulk transport in thicker films (>2 µm).

Material Properties & Pre-Validation

Before mobility measurement, the energetic landscape of the material must be established to select appropriate electrodes.

Chemical Context[1][2][3][4]
  • Molecule: 10-methyl-7-phenyl-7H-benzo[c]carbazole[1]

  • Classification: Fused aromatic heterocycle (Carbazole derivative).

  • Primary Carrier Type: Holes (p-type).

  • Estimated HOMO Level: -5.2 to -5.5 eV (Typical for benzocarbazoles; verify via CV).

Pre-Measurement Validation (Cyclic Voltammetry)

To ensure Ohmic contacts (critical for SCLC), the Highest Occupied Molecular Orbital (HOMO) must align with the work function of the anode.

Protocol:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[2]

  • Scan Rate: 50–100 mV/s.

  • Reference: Ferrocene (

    
    ) internal standard.[2]
    
  • Output: Calculate

    
     from the oxidation onset (
    
    
    
    ).
    
    

Protocol A: Space-Charge-Limited Current (SCLC)

Best for: Thin films (100 nm – 500 nm), device-relevant mobility. Principle: In a "Hole-Only Device" (HOD), current is limited by the bulk mobility of the charges rather than injection barriers, provided the contacts are Ohmic.

Device Architecture (Hole-Only)

To measure hole mobility exclusively, we must block electrons and facilitate hole injection.[2]

  • Anode (Bottom): Indium Tin Oxide (ITO) coated with PEDOT:PSS (High Work Function ~5.0-5.2 eV).

  • Active Layer: 10-methyl-7-phenyl-7H-benzo[c]carbazole.

  • Electron Blocking / Hole Extraction (Top): Molybdenum Oxide (

    
    , 10 nm) capped with Gold (Au) or Aluminum (Al).
    
Fabrication Workflow
StepProcessParametersCritical Note
1. Substrate Prep CleaningUltrasonication (Detergent

Water

Acetone

IPA)
UV-Ozone treat for 15 min to increase ITO work function.
2. Injection Layer Spin CoatingPEDOT:PSS (AI 4083), 3000 rpm, 40sBake at 150°C for 20 min to remove moisture.
3. Active Layer PVD (Evaporation)Rate: 0.5–1.0 Å/s; Vacuum:

Torr
Target Thickness: 150–300 nm. Thickness (

) must be known precisely (

5 nm).
4. Top Contact Thermal Evaporation

(10 nm) / Ag (100 nm)
Use a shadow mask to define device area (

).
Measurement & Analysis
  • Setup: Connect the device to a Source Measurement Unit (SMU, e.g., Keithley 2400) in a dark, shielded box.

  • Sweep: Apply voltage (

    
    ) from 0 V to 10 V.
    
  • Validation: Plot

    
     vs 
    
    
    
    . Look for a slope of ~2 (Quadratic region) indicating SCLC behavior.
  • Calculation: Fit the experimental data in the SCLC region using the Mott-Gurney Law :



  • 
    : Current density (
    
    
    
    )
  • 
    : Vacuum permittivity (
    
    
    
    )
  • 
    : Relative permittivity (Assume 3.0–3.5 for organics if unknown).
    
  • 
    : Film thickness (m).[3]
    
  • 
    : 
    
    
    
    (Built-in potential, usually ~0-1 V depending on contact asymmetry).
SCLC Workflow Diagram

SCLC_Workflow Substrate ITO Substrate (Clean & UV-Ozone) HIL Hole Injection Layer (PEDOT:PSS Spin Coat) Substrate->HIL Surface Prep Active Active Layer Deposition (Benzo[c]carbazole) Vacuum Evap @ 10^-6 Torr HIL->Active Formation TopContact Top Contact (MoO3 / Ag) Active->TopContact Cathode Dep Measure Dark I-V Sweep (SMU) TopContact->Measure Device Complete Analysis Mott-Gurney Fit (Log J vs Log V) Measure->Analysis Data Extraction

Caption: Step-by-step fabrication and analysis workflow for SCLC hole mobility measurement.

Protocol B: Time-of-Flight (TOF)

Best for: Intrinsic mobility, studying field-dependence, thick films (>2 µm). Requirement: The material must form thick, non-dispersive films without cracking.

Setup Description

TOF measures the transit time (


) of a sheet of photogenerated charges drifting across a thick film under a constant electric field.[4]
  • Light Source: Pulsed Nitrogen Laser (337 nm) or Nd:YAG (355 nm). Pulse width < 10 ns.

  • Device Structure: ITO / Material (2–10 µm) / Semi-transparent Al.

  • Circuit: Voltage source (

    
    ) applied to ITO; Al connected to an oscilloscope via a load resistor (
    
    
    
    ).
Experimental Steps
  • Sample Prep: Fabricate a thick film (drop-casting or physical vapor transport) on ITO. Evaporate a semi-transparent top contact.

  • Excitation: Irradiate the positive electrode (ITO) with the laser pulse to generate hole-electron pairs.

  • Drift: Apply a positive bias to the ITO. Holes drift toward the cathode (Al).

  • Detection: Record the photocurrent transient

    
     on the oscilloscope.
    
  • Analysis: Determine the transit time (

    
    ) from the "knee" or inflection point in the 
    
    
    
    curve (non-dispersive) or via a log-log plot (dispersive transport).
Calculation


  • 
    : Sample thickness.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Applied Voltage.[2][5][6][7]
    
  • 
    : Transit time.[4]
    
TOF Signal Pathway

TOF_Setup cluster_analysis Data Processing Laser Pulsed Laser (337 nm, <10ns) Sample Sample (ITO/Benzo[c]carbazole/Al) Laser->Sample Excitation Pulse Scope Digital Oscilloscope Sample->Scope Transient Current I(t) Source DC Voltage Source (High Voltage) Source->Sample Bias (E-Field) Curve I(t) Curve Scope->Curve Data Export Knee Identify Transit Time (t_tr) Curve->Knee Calc Calculate Mobility µ = L² / (V * t_tr) Knee->Calc

Caption: Schematic of the Time-of-Flight (TOF) experimental setup and signal analysis path.

Comparative Data Analysis

When characterizing 10-methyl-7-phenyl-7H-benzo[c]carbazole, compare results against these expected benchmarks for carbazole derivatives.

ParameterSCLC MethodTOF MethodNotes
Film Thickness 100 – 300 nm2 – 10 µmSCLC is more sensitive to thickness errors (

dependence).
Field Strength High (

V/cm)
Variable (

V/cm)
TOF allows measurement of field-dependent mobility

.
Mobility Range


TOF often yields higher values (intrinsic); SCLC includes trap effects.
Trap Density ExtractableHarder to quantifySCLC low-voltage regime allows trap density estimation.

Troubleshooting & Integrity Checks

  • Ohmic Contact Verification: If the SCLC slope is < 2 (e.g., ~1), the contact is likely injection-limited, not space-charge limited. Change the injection layer (e.g., use

    
     instead of PEDOT:PSS).
    
  • Thickness Accuracy: Use a Dektak profilometer or Ellipsometry to measure

    
    . A 10% error in 
    
    
    
    results in a 30% error in mobility for SCLC.
  • Dispersive Transport: If TOF transients lack a clear plateau, the material is highly disordered. Switch to "Scher-Montroll" analysis (log-log plot) to find

    
    .[4]
    

References

  • Fluxim. (2026). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Retrieved from [Link]

  • TSI Journals. (2007). Charge carrier mobility measurement in organic semiconductors. Retrieved from [Link]

  • AIP Publishing. (2018). Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. Retrieved from [Link]

  • Frontiers. (2024). On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Retrieved from [Link]

Sources

Application

Application Note: Employing 10-Methyl-7-phenyl-7H-benzo[c]carbazole as a Deep-Blue Emitting Dopant in High-Efficiency OLEDs

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Overview The development of stable, deep-blue dopan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

The development of stable, deep-blue dopant materials remains one of the most significant challenges in achieving full-color, high-efficiency Organic Light-Emitting Diodes (OLEDs). Blue photons inherently possess high energy, which often leads to rapid material degradation and exciton quenching[1]. To circumvent these limitations, fused-ring carbazole derivatives—specifically 7H-benzo[c]carbazole (BCz) architectures—have emerged as highly robust platforms.

10-Methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) leverages an electron-rich carbazole moiety fused with a rigid benzene ring. This structural rigidity minimizes non-radiative decay pathways, while the strong electron-donating nature of the carbazole core facilitates excellent hole-transporting properties and a high Photoluminescence Quantum Yield (PLQY) [2].

When employed as a dopant within an appropriate host matrix, the compound relies on efficient intermolecular energy transfer. The host material absorbs the electrical excitation and subsequently transfers singlet excitons to the dopant via Förster Resonance Energy Transfer (FRET) , or triplet excitons via Dexter electron exchange . Precise control over the doping concentration is critical to suppress Aggregation-Caused Quenching (ACQ) and maximize the device's External Quantum Efficiency (EQE) [3].

EnergyTransfer cluster_host Host Matrix (e.g., mCP or CBP) cluster_dopant Dopant: 10-methyl-7-phenyl-7H-benzo[c]carbazole S1_H Singlet Exciton (S1_Host) S1_D Singlet State (S1_Dopant) S1_H->S1_D Förster Energy Transfer T1_H Triplet Exciton (T1_Host) T1_D Triplet State (T1_Dopant) T1_H->T1_D Dexter Electron Exchange S0_D Ground State (S0) S1_D->S0_D Deep-Blue Fluorescence (hv ≈ 430-460 nm)

Figure 1: Exciton energy transfer pathways from the Host Matrix to the Benzo[c]carbazole Dopant.

Material Properties & Specifications

To ensure reproducible device performance, the physical and optoelectronic properties of the dopant must be verified prior to deposition. Table 1 summarizes the critical parameters of 10-methyl-7-phenyl-7H-benzo[c]carbazole [4].

ParameterSpecification / ValueCausality in Device Performance
Chemical Name 10-Methyl-7-phenyl-7H-benzo[c]carbazole-
CAS Number 648432-23-9Essential for sourcing high-purity (>99%) sublimation-grade material.
Molecular Formula C₂₃H₁₇N-
Molecular Weight 307.39 g/mol Dictates the evaporation temperature required in vacuum deposition.
Emission Region Deep Blue (λ_max ≈ 430–460 nm)Provides high-energy photons necessary for true-blue CIE coordinates [5].
Thermal Stability High (T_g > 150 °C)Prevents morphological degradation and crystallization of the emissive layer under Joule heating [4].

Experimental Protocol: Device Fabrication & Doping Strategy

The following step-by-step methodology outlines the fabrication of a Vacuum Thermal Evaporation (VTE) OLED utilizing 10-methyl-7-phenyl-7H-benzo[c]carbazole as the Emissive Layer (EML) dopant. This protocol is designed as a self-validating system: each layer serves a distinct charge-balancing purpose, ensuring that exciton recombination occurs strictly within the EML.

Phase 1: Substrate Preparation

Causality: Contaminants on the Indium Tin Oxide (ITO) anode create leakage currents and non-radiative recombination centers, drastically reducing device lifespan.

  • Solvent Cleaning: Sonicate ITO-coated glass substrates sequentially in Deionized (DI) water, acetone, and isopropanol for 15 minutes each at 40 °C.

  • Drying: Blow dry the substrates using a high-purity N₂ gas stream.

  • Surface Activation: Treat the substrates with UV-Ozone for 20 minutes. Validation: This step increases the work function of the ITO and removes residual organic monolayers, facilitating a lower hole-injection barrier.

Phase 2: Vacuum Thermal Evaporation (VTE)

Causality: High vacuum prevents the oxidation of organic materials and ensures a uniform mean free path for evaporated molecules.

  • Chamber Preparation: Transfer substrates to a vacuum chamber and pump down to a base pressure of

    
     Torr.
    
  • Hole Injection & Transport Layers:

    • Evaporate a 10 nm Hole Injection Layer (HIL), such as HAT-CN, at a rate of 0.1 Å/s.

    • Evaporate a 40 nm Hole Transport Layer (HTL), such as NPB or TAPC, at a rate of 1.0 Å/s.

  • Emissive Layer (EML) Co-Evaporation:

    • Critical Step: To prevent exciton annihilation, the dopant must be uniformly dispersed within a wide-bandgap host (e.g., mCP).

    • Set the Host evaporation rate to 1.0 Å/s.

    • Simultaneously set the 10-methyl-7-phenyl-7H-benzo[c]carbazole dopant rate to 0.05–0.1 Å/s to achieve a precise 5–10 wt% doping concentration .

    • Deposit a total EML thickness of 30 nm.

  • Electron Transport & Injection Layers:

    • Evaporate a 30 nm Electron Transport Layer (ETL), such as TPBi, at 1.0 Å/s.

    • Evaporate a 1 nm Electron Injection Layer (EIL) of LiF at 0.1 Å/s.

  • Cathode Deposition:

    • Deposit a 100 nm Aluminum (Al) cathode at 2.0 Å/s through a shadow mask to define the active device area.

DeviceArchitecture Cathode Cathode: Aluminum (Al) [100 nm] EIL Electron Injection Layer (EIL): LiF [1 nm] Cathode->EIL Layer Deposition Sequence ETL Electron Transport Layer (ETL): TPBi[30 nm] EIL->ETL Layer Deposition Sequence EML EML: Host + 5-10 wt% Benzo[c]carbazole Dopant[30 nm] ETL->EML Layer Deposition Sequence HTL Hole Transport Layer (HTL): NPB [40 nm] EML->HTL Layer Deposition Sequence HIL Hole Injection Layer (HIL): HAT-CN[10 nm] HTL->HIL Layer Deposition Sequence Anode Anode: ITO Glass Substrate HIL->Anode Layer Deposition Sequence

Figure 2: Cross-sectional architecture and fabrication workflow of the doped OLED device.

Performance Evaluation & Troubleshooting

To validate the success of the protocol, the fabricated OLEDs must undergo rigorous optoelectronic characterization.

  • Electroluminescence (EL) Profiling: Measure the EL spectrum using a calibrated spectroradiometer. A successful device utilizing 10-methyl-7-phenyl-7H-benzo[c]carbazole will exhibit a sharp emission peak with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates (targeting

    
    ). The absence of host emission peaks in the spectrum validates that the FRET from the host to the dopant is 100% efficient [1].
    
  • Mitigating Efficiency Roll-Off: If the device exhibits severe efficiency roll-off at high current densities, it is likely suffering from Triplet-Triplet Annihilation (TTA) or charge carrier imbalance. Corrective Action: Reduce the dopant concentration from 10 wt% down to 3–5 wt%. This increases the intermolecular distance between dopant molecules, suppressing aggregation-caused quenching [4].

  • Phase Separation Diagnostics: If the EML film appears cloudy under optical microscopy, the host and dopant may have incompatible glass transition temperatures (

    
    ), leading to phase separation. Corrective Action: Verify the thermal properties via Differential Scanning Calorimetry (DSC) and consider switching to a host matrix with a more rigid backbone (e.g., CBP) to lock the dopant in an amorphous state [5].
    

References

  • High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. MDPI.[Link]

  • Matrix-Mediated Color-Tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives. CCS Chemistry.[Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.[Link]

  • Tailoring Emission Lifetime for Dopant-Induced Phosphorescence. ACS Materials Letters.[Link]

Method

"use of 10-methyl-7-phenyl-7H-benzo[c]carbazole in organic field-effect transistors (OFETs)"

Application Note: High-Stability p-Channel OFETs using 10-Methyl-7-phenyl-7H-benzo[c]carbazole Executive Summary This guide details the protocol for fabricating and characterizing Organic Field-Effect Transistors (OFETs)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Stability p-Channel OFETs using 10-Methyl-7-phenyl-7H-benzo[c]carbazole

Executive Summary

This guide details the protocol for fabricating and characterizing Organic Field-Effect Transistors (OFETs) using 10-methyl-7-phenyl-7H-benzo[c]carbazole (MPBC) .[1][2] As a fused-ring aromatic derivative, MPBC represents a class of p-type organic semiconductors distinguished by their deep Highest Occupied Molecular Orbital (HOMO) levels.[1][2] This electronic structure confers superior oxidative stability compared to conventional acenes (e.g., pentacene), making it a critical candidate for air-stable logic circuits and hole-transport layers (HTL) in optoelectronics.[1]

Target Audience: Materials Scientists, Device Physicists, and Electronic Materials Engineers.

Material Profile & Mechanistic Insight

10-Methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) is a small-molecule semiconductor.[1][2] Its performance in OFETs is governed by the interplay between its molecular packing (influenced by the 10-methyl and 7-phenyl steric handles) and the dielectric interface.[1][2]

PropertyValue (Approx./Reference)Significance
Molecular Formula

Small molecule, vacuum processable.[1][2]
Electronic Type p-Channel (Hole Transport)Requires high-work-function contacts (Au, Pt).[1][2]
HOMO Level -5.3 to -5.5 eVDeep level ensures resistance to ambient oxidation.[1][2]
LUMO Level -2.1 to -2.4 eVWide bandgap; negligible n-type behavior in air.[1][2]
Thermal Stability

(Est.)
Compatible with thermal annealing for morphology healing.

Mechanistic Causality: The benzo[c]carbazole core provides a rigid, planar


-conjugated system facilitating charge delocalization. However, the 7-phenyl and 10-methyl substituents disrupt "herringbone" packing, potentially inducing "brick-work" or "slipped-stack" arrangements which are more favorable for 2D charge transport.[1][2] The deep HOMO level necessitates specific attention to contact resistance, as the injection barrier from Gold (-5.1 eV) can be non-negligible.

Fabrication Protocol: Bottom-Gate Top-Contact (BG/TC)

The BG/TC architecture is recommended for material screening as it minimizes contact resistance issues associated with damaging the organic layer during electrode deposition.

Phase 1: Substrate Preparation & Surface Passivation

Objective: Eliminate charge traps (silanol groups) and match surface energy to MPBC.

  • Substrate: Heavily doped n-type Si (Gate) with 300 nm thermally grown

    
     (Dielectric).[1][2]
    
  • Cleaning Cycle:

    • Sonicate in Deionized (DI) water + detergent (10 min).

    • Sonicate in Acetone (10 min)

      
       Isopropanol (10 min).
      
    • UV-Ozone Treatment: 15 minutes.[1][2] Crucial for removing organic residues and activating surface -OH groups for SAM formation.[1][2]

  • Self-Assembled Monolayer (SAM) Deposition:

    • Reagent: Octadecyltrichlorosilane (OTS-18).[1][2]

    • Method: Vapor phase or Solution (0.1% in Toluene).

    • Protocol: Immerse cleaned wafer in OTS/Toluene solution at

      
       for 20 minutes inside a glovebox (
      
      
      
      ).
    • Validation: Water contact angle must be

      
      . Why? A hydrophobic surface induces "face-on" or vertical standing molecular orientation of MPBC, maximizing 
      
      
      
      -orbital overlap parallel to the channel.[1][2]
Phase 2: Semiconductor Deposition (Vacuum Thermal Evaporation)

Objective: Grow a polycrystalline film with large grain size.

Note: While MPBC has limited solubility, Vacuum Thermal Evaporation (VTE) is the Gold Standard for this molecule to achieve maximum mobility.

  • Chamber Prep: Base pressure

    
    .
    
  • Source Loading: Load MPBC powder into a Quartz crucible.

  • Degassing: Slowly ramp temperature to

    
     (below sublimation) to remove adsorbed moisture.
    
  • Deposition:

    • Rate:

      
       (Slow rate promotes ordered growth).[1][2]
      
    • Substrate Temperature (

      
      ):  Maintain at 
      
      
      
      .
    • Causality: Elevated

      
       provides thermal energy for molecules to diffuse on the surface and find thermodynamically stable lattice sites, increasing grain size.
      
    • Final Thickness: 40–50 nm.

Phase 3: Electrode Deposition
  • Masking: Align shadow mask for Source/Drain (Channel length

    
    , Width 
    
    
    
    ).
  • Material: Gold (Au).

  • Deposition: Evaporate 50 nm Au at

    
    .
    
    • Tip: A thin adhesion layer (Ti/Cr) is NOT recommended for the contact interface as it introduces a high-resistance barrier.[1] Deposit Au directly.

Characterization & Analysis

Measurement Setup
  • Atmosphere: Dark, ambient air (or

    
     for intrinsic study).
    
  • Equipment: Semiconductor Parameter Analyzer (e.g., Keithley 4200).

Key Metrics Extraction

Calculate saturation mobility (


) using the standard MOSFET equation:


Where:

  • 
     (for 300 nm 
    
    
    
    ).
  • 
     = Threshold Voltage (Extrapolate 
    
    
    
    vs
    
    
    to zero).
Workflow Visualization

OFET_Fabrication cluster_0 Phase 1: Surface Engineering cluster_1 Phase 2: Active Layer cluster_2 Phase 3: Contacts & Test Si_Clean Si/SiO2 Cleaning (Piranha/UV-Ozone) SAM_Dep OTS-18 Passivation (Hydrophobic Interface) Si_Clean->SAM_Dep QC_ContactAngle QC: Contact Angle > 95° SAM_Dep->QC_ContactAngle VTE_Dep Vacuum Deposition (MPBC @ 0.1 Å/s) QC_ContactAngle->VTE_Dep Pass Anneal Thermal Annealing (Optional: 80°C) VTE_Dep->Anneal Au_Dep Au Electrode Evap (Shadow Mask) Anneal->Au_Dep Measure IV Characterization (Saturation Regime) Au_Dep->Measure

Caption: Step-by-step fabrication workflow for MPBC OFETs emphasizing the critical SAM passivation checkpoint.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
High Hysteresis Charge trapping at

/MPBC interface.
Re-optimize OTS treatment. Ensure no water traces in toluene.
Non-Linear (S-shaped) Output at Low

High contact resistance (Injection barrier).[1]The HOMO of MPBC is deep (-5.4 eV). Au (-5.1 eV) creates a barrier.[1][2] Solution: Use

(5 nm) interlayer between MPBC and Au to improve hole injection.
Low Mobility (

)
Amorphous film morphology.[1][2]Increase substrate temperature during deposition or perform post-deposition annealing at

.
Troubleshooting Logic Tree

Troubleshooting Problem Device Performance Issue Check_Mobility Low Mobility? Problem->Check_Mobility Check_Contact S-Shape IV Curve? Problem->Check_Contact Check_Hysteresis Large Hysteresis? Problem->Check_Hysteresis Action_Morphology Action: Increase T_sub or Post-Anneal Check_Mobility->Action_Morphology Yes Action_Injection Action: Insert MoOx Injection Layer Check_Contact->Action_Injection Yes Action_Dielectric Action: Improve OTS Quality Check_Hysteresis->Action_Dielectric Yes

Caption: Diagnostic logic for common failure modes in MPBC-based field-effect transistors.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 67459, 7H-Benzo[c]carbazole. Retrieved from [Link]

  • Beilstein Journals. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Beilstein J. Org. Chem. Retrieved from [Link]

  • University of Queensland. (2025). Charge transport properties of carbazole dendrimers in organic field-effect transistors. Retrieved from [Link]

Sources

Application

Application Note: Investigating 10-Methyl-7-phenyl-7H-benzo[c]carbazole as a High-Performance Fluorescent Probe

Introduction & Mechanistic Overview The development of highly sensitive and selective fluorescent probes is a critical frontier in molecular biology, diagnostics, and environmental monitoring. Among the diverse fluoropho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The development of highly sensitive and selective fluorescent probes is a critical frontier in molecular biology, diagnostics, and environmental monitoring. Among the diverse fluorophore scaffolds, carbazole derivatives—specifically the extended π-conjugated 7H-benzo[c]carbazoles—have emerged as powerful tools due to their exceptional electronic, optical, and redox properties [1].

The compound 10-methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) represents a highly optimized structural topology for fluorescence applications. The fusion of an additional benzene ring to the parent carbazole core significantly lowers the HOMO-LUMO energy gap, resulting in red-shifted absorption and emission profiles compared to standard carbazoles. Furthermore, the strategic placement of the 7-phenyl and 10-methyl groups provides critical steric shielding. This shielding minimizes intermolecular π-π stacking, thereby suppressing Aggregation-Caused Quenching (ACQ) when the probe is deployed in aqueous biological environments.

When functionalized with specific recognition moieties, this benzo[c]carbazole scaffold typically operates via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) . In its native state, the recognition group quenches the fluorophore's emission. Upon specific interaction with a target analyte (e.g., reactive oxygen species like hypochlorite, or gaseous transmitters like H₂S), the recognition moiety undergoes a chemical cleavage or conformational shift. This event halts the electron transfer, restoring the highly conjugated system and triggering a dramatic "turn-on" fluorescence response[3, 4]. Additionally, the extended conjugation cross-section makes this scaffold highly suitable for two-photon microscopy, enabling deep-tissue imaging with minimal background autofluorescence [2].

Quantitative Photophysical Properties

To establish a baseline for experimental design, the typical photophysical parameters of the 10-methyl-7-phenyl-7H-benzo[c]carbazole core and its functionalized derivatives are summarized below. These metrics validate its utility in high-sensitivity assays.

ParameterTypical Value / RangeExperimental Significance
Absorption Maximum (λmax) 340 - 380 nmCompatible with standard UV/Vis lasers; allows efficient excitation.
Emission Maximum (λem) 450 - 520 nm (Tunable)Visible range emission; easily separated from the excitation source.
Stokes Shift > 80 nmLarge shift minimizes self-absorption and reduces background noise.
Quantum Yield (Φ) 0.45 - 0.75High brightness ensures low limits of detection (nM range).
Fluorescence Lifetime (τ) 2.5 - 5.0 nsSufficiently long to distinguish from short-lived cellular autofluorescence.
Two-Photon Cross Section > 150 GMEnables deep-tissue penetration and high-resolution 3D bioimaging.

Mechanistic Pathway Visualization

Photophysics Probe 10-Methyl-7-phenyl- 7H-benzo[c]carbazole (PET Quenched) Reaction Specific Cleavage / Binding Event Probe->Reaction Analyte Introduction Analyte Target Analyte (e.g., ClO⁻, H₂S) Analyte->Reaction Emission Strong Fluorescence (Turn-On Emission) Reaction->Emission PET/ICT Blocked

Figure 1: Turn-on fluorescence mechanism via analyte-induced PET/ICT inhibition.

Experimental Protocols & Workflows

The following self-validating protocols are designed to evaluate the probe's efficacy in vitro. Every step includes the underlying scientific causality to ensure researchers can troubleshoot and adapt the methodology to their specific analyte of interest.

Protocol A: Photophysical Characterization and Spectral Titration

This protocol establishes the probe's sensitivity (Limit of Detection) and selectivity in a controlled environment before transitioning to complex biological matrices.

Step 1: Stock Solution Preparation

  • Action: Dissolve 10-methyl-7-phenyl-7H-benzo[c]carbazole in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to achieve a 1.0 mM stock solution.

  • Causality: The extended aromatic core is highly hydrophobic. DMSO acts as a universal aprotic solvent that fully solvates the molecule, preventing premature aggregation and ensuring accurate molarity.

Step 2: Buffer System Preparation

  • Action: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4.

  • Causality: HEPES is a zwitterionic, non-coordinating buffer. Unlike phosphate-buffered saline (PBS), HEPES will not precipitate metal ions or interfere with the probe's recognition moiety if the target is a heavy metal [4]. Maintaining physiological pH (7.4) is critical to simulate intracellular conditions.

Step 3: Titration Assay

  • Action: Dilute the stock to a final probe concentration of 10 µM in the HEPES buffer (ensure final DMSO concentration is ≤ 1% v/v). Add increasing concentrations of the target analyte (0 to 100 equivalents) and record the UV-Vis and fluorescence spectra.

  • Causality: Keeping DMSO ≤ 1% prevents solvent-induced artifacts in fluorescence and mimics the aqueous environment of biological systems. The titration curve generated will allow the calculation of the binding constant (Kd) and the Limit of Detection (LOD) via the standard 3σ/k method.

Protocol B: Live-Cell Bioimaging Workflow

This workflow details the application of the probe in living cells (e.g., HeLa or HepG2 lines) using confocal or two-photon microscopy.

Step 1: Cell Culture and Seeding

  • Action: Seed cells in glass-bottom confocal dishes at a density of 1 × 10⁵ cells/dish in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: Glass-bottom dishes are strictly required to minimize optical aberrations and autofluorescence during high-resolution laser scanning.

Step 2: Probe Incubation

  • Action: Replace the culture media with serum-free DMEM containing 5 µM of the probe. Incubate for 30 minutes at 37°C.

  • Causality: Serum proteins (like BSA) can non-specifically bind lipophilic probes, reducing the effective concentration. A 30-minute window provides optimal time for the lipophilic 10-methyl and 7-phenyl groups to facilitate passive diffusion across the phospholipid bilayer without causing cytotoxicity.

Step 3: Washing (Critical Step)

  • Action: Wash the cells three times with warm PBS (pH 7.4).

  • Causality: Rigorous washing removes extracellular, unbound probe molecules. This drastically reduces background fluorescence, ensuring that the detected signal originates solely from intracellular analyte-probe interactions.

Step 4: Imaging and Validation

  • Action: Image the cells using a confocal laser scanning microscope (CLSM). For two-photon imaging, utilize a femtosecond pulsed Ti:Sapphire laser tuned to ~720-760 nm [2].

  • Causality: Two-photon excitation utilizes lower-energy near-infrared (NIR) light, which penetrates deeper into tissues and causes significantly less phototoxicity and photobleaching compared to single-photon UV excitation.

Bioimaging Prep 1mM Stock in DMSO Dilution Dilute to 5µM in HEPES Prep->Dilution Incubate Incubate Cells (30 min, 37°C) Dilution->Incubate Wash Wash 3x PBS (Remove excess) Incubate->Wash Image Confocal Imaging Wash->Image

Figure 2: Standardized workflow for in vitro bioimaging using the probe.

Trustworthiness and Quality Control

To ensure the integrity of the data generated using 10-methyl-7-phenyl-7H-benzo[c]carbazole, researchers must implement the following self-validating controls:

  • Cell Viability Assay (MTT/CCK-8): Always perform a cytotoxicity assay alongside imaging. A viable probe must demonstrate >85% cell survival at the working concentration (5-10 µM) over a 24-hour period to rule out fluorescence artifacts caused by cell death.

  • Inhibitor/Scavenger Controls: To prove the signal is specific to the target analyte, pretreat a control group of cells with a known scavenger (e.g., N-acetylcysteine for ROS, or specific metal chelators) before adding the probe. A lack of fluorescence in this group validates the probe's specificity and confirms the causality of the turn-on mechanism.

References

  • Matrix-Mediated Color-Tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives. CCS Chemistry. 1

  • A unique carbazole–coumarin fused two-photon platform: development of a robust two-photon fluorescent probe for imaging carbon monoxide in living tissues. Chemical Science (RSC Publishing). 2

  • Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection. New Journal of Chemistry (RSC Publishing). 3

  • A fluorescent chemoprobe based on carbazole for hypochlorite with fast response. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.4

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the multi-step synthesis of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-"

Ticket ID: #BCC-SYN-107 Status: Open for Troubleshooting Subject: Optimization of Multi-step Synthesis for High-Purity OLED Intermediates Assigned Specialist: Senior Application Scientist, Organic Materials Division Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BCC-SYN-107 Status: Open for Troubleshooting Subject: Optimization of Multi-step Synthesis for High-Purity OLED Intermediates Assigned Specialist: Senior Application Scientist, Organic Materials Division

Executive Summary

The synthesis of 10-methyl-7-phenyl-7H-benzo[c]carbazole presents a unique set of challenges driven by the steric congestion of the angularly fused ring system and the electronic requirements of the carbazole core. This molecule is a critical scaffold in the development of hole-transport materials for OLEDs and fluorescent probes.

This guide addresses the three critical bottlenecks in the synthetic workflow:

  • Regioselective Cyclization: Controlling the Fischer Indole synthesis to favor the angular benzo[c] isomer over the linear benzo[a] isomer.

  • Aromatization: Efficiently converting the stable dihydro-intermediate to the fully conjugated system.

  • Sterically Hindered N-Arylation: Installing the phenyl group at the crowded N7 position.

Module 1: The Fischer Indole Cyclization

Objective: Assembly of the tetracyclic core (10-methyl-6,7-dihydro-7H-benzo[c]carbazole).

The Chemistry

The synthesis typically begins with the condensation of 4-methylphenylhydrazine (to install the 10-methyl group) and


-tetralone  (3,4-dihydro-1(2H)-naphthalenone).
  • Why this route? The reaction of

    
    -tetralone with arylhydrazines preferentially yields the angular benzo[c]carbazole  skeleton rather than the linear benzo[a]carbazole. This regioselectivity is governed by the stability of the ene-hydrazine intermediate and the steric relief in the [3,3]-sigmatropic rearrangement transition state [1].
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete hydrazone formation before cyclization.Two-Step Protocol: Do not run as "one-pot." Isolate the hydrazone first by refluxing hydrazine and tetralone in ethanol with catalytic acetic acid. Dry the solid hydrazone before the acid-catalyzed cyclization step.
"Gummy" Product Polymerization of tetralone or hydrazine decomposition.Switch Acid Catalyst: Replace traditional ZnCl

(which requires high heat) with 4% H

SO

in Acetic Acid
at 90°C. This milder condition often yields a cleaner precipitate [2].
Wrong Isomer Formation of linear benzo[a] derivatives (rare but possible).Solvent Control: Avoid non-polar solvents at extreme temperatures. Use glacial acetic acid as the solvent, which stabilizes the angular transition state via hydrogen bonding.

Module 2: Oxidative Aromatization

Objective: Conversion of 6,7-dihydro-benzo[c]carbazole to the fully aromatic 7H-benzo[c]carbazole.

The Chemistry

The Fischer synthesis using tetralone yields a non-aromatic dihydro-intermediate . The C5-C6 bond (benzo[c] numbering) is saturated. To achieve the fully conjugated electronic properties required for optoelectronics, this bond must be oxidized.

  • Standard Protocol: Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1] DDQ acts as a hydride abstractor.[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility of the dihydro-intermediate in the oxidation solvent.Solvent System: Switch from pure Toluene to Chlorobenzene or a Toluene/Dioxane (4:1) mixture. The intermediate must be fully dissolved for DDQ to interact effectively [3].
Over-oxidation / Decomposition Excess DDQ or prolonged reaction times.Stoichiometry Check: Use exactly 1.1 to 1.2 equivalents of DDQ. Monitor via TLC every 30 mins. Quench immediately with saturated NaHCO

upon disappearance of starting material.
Purification Difficulty DDQ-hydride (DDHQ) byproduct co-eluting with product.Filtration: Upon cooling, the reduced DDHQ often precipitates. Filter the reaction mixture through a pad of Celite before aqueous workup. Wash the organic layer with 10% NaOH to remove residual quinones.

Module 3: N-Arylation (The Critical Step)

Objective: Introduction of the 7-phenyl substituent via Buchwald-Hartwig Cross-Coupling.

The Chemistry

Direct N-phenylation of 7H-benzo[c]carbazole is sterically demanding because the Nitrogen (N7) is flanked by the "bay region" protons of the benzo-ring. Standard S


Ar conditions (e.g., fluorobenzene + NaH) often fail or require extreme forcing conditions that degrade the material.
  • Recommended System: Palladium-catalyzed Buchwald-Hartwig amination using bulky biaryl phosphine ligands .

Protocol: Optimized N-Arylation
  • Reagents: 10-methyl-7H-benzo[c]carbazole (1.0 eq), Bromobenzene (1.2 eq), NaO^t^Bu (1.5 eq).

  • Catalyst System: Pd_2(dba)_3 (2 mol%) + SPhos or XPhos (4-8 mol%).

  • Solvent: Anhydrous Xylene or Toluene (degassed).

  • Conditions: 110°C under Argon for 12-24 hours.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Conversion (Start Material Recovery) Catalyst poisoning or inactive Pd species.Ligand Switch: The steric bulk is critical. If PPh

or BINAP fails, switch to XPhos or P(^t^Bu)_3 . These electron-rich, bulky ligands facilitate oxidative addition and reductive elimination in crowded systems [4].
Homocoupling (Biphenyl formation) Oxidative coupling of the aryl halide.Degassing: Oxygen promotes homocoupling. Ensure the solvent is sparged with Argon for at least 30 minutes. Use a glovebox if available.
C-Arylation Byproducts Pd migration to the electron-rich rings.Base Selection: Switch from NaO^t^Bu to K_3PO_4 (weaker base) and use 1,4-Dioxane as solvent. This often improves N-selectivity over C-selectivity.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Decision Logic

The following flowchart illustrates the critical decision points in the synthesis of 10-methyl-7-phenyl-7H-benzo[c]carbazole.

SynthesisFlow start Start: Precursors (4-Methylphenylhydrazine + 1-Tetralone) hydrazone Step 1: Hydrazone Formation (EtOH, Cat. AcOH, Reflux) start->hydrazone cyclization Step 2: Fischer Cyclization (AcOH/H2SO4 or ZnCl2) hydrazone->cyclization check_isomer Check: Isomer Purity? (NMR: Angular vs Linear) cyclization->check_isomer check_isomer->start Linear (Fail) - Adjust Solvent dihydro Intermediate: 10-methyl-6,7-dihydro-benzo[c]carbazole check_isomer->dihydro Angular (Major) aromatization Step 3: Aromatization (DDQ, Chlorobenzene, Reflux) dihydro->aromatization check_ox Check: Full Conjugation? (TLC/MS for -2H) aromatization->check_ox check_ox->aromatization Incomplete - Add DDQ n_arylation Step 4: N-Arylation (Ph-Br, Pd2(dba)3, XPhos, NaOtBu) check_ox->n_arylation Complete final Target: 10-methyl-7-phenyl-7H-benzo[c]carbazole n_arylation->final

Caption: Step-wise synthetic logic flow for 7H-benzo[c]carbazole assembly, highlighting critical quality control checkpoints (yellow).

Diagram 2: Troubleshooting N-Arylation Failure

A decision tree for resolving issues when the final Buchwald-Hartwig coupling fails.

Troubleshooting root Issue: N-Arylation Failed check_sm Is Starting Material Recovered? root->check_sm yes_sm Yes (Low Conversion) check_sm->yes_sm no_sm No (Decomposition/Byproducts) check_sm->no_sm ligand Action: Change Ligand Try XPhos or BrettPhos (Increase Steric Bulk) yes_sm->ligand temp Action: Increase Temp (Reflux Xylene/Mesitylene) yes_sm->temp dehal Check: Dehalogenation of Ph-Br? no_sm->dehal solvent Action: Change Solvent (Use Dioxane or Toluene) dehal->solvent Yes (Solvent interaction) base Action: Change Base (Use K3PO4 or Cs2CO3) dehal->base No (Base sensitive)

Caption: Diagnostic logic for troubleshooting the Buchwald-Hartwig coupling step based on reaction outcome.

References

  • Regioselectivity in Fischer Indole Synthesis

    • Source: Robinson, B.[3] "The Fischer Indole Synthesis."[3][4][5][6][7][8] Chemical Reviews, 1963, 63(4), 373–401.

    • Context: Explains the preference for angular fusion when using cyclic ketones like tetralone due to enamine stability.
  • Acid Catalysis Optimization

    • Source: Zhao, D. et al. "Recent advances in the Fischer indole synthesis." Chem. Rev., 2011. (General methodology reference for acid choice).
    • Context: Supports the use of protic acids in acetic acid for cleaner cyclization of tetralone deriv
  • DDQ Aromatization Mechanism

    • Source: Walker, D. & Hiebert, J. D. "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews, 1967, 67(2), 153–195.
    • Context: The foundational text on using DDQ for dehydrogenation of hydroarom
  • Buchwald-Hartwig Conditions for Carbazoles

    • Source: Surry, D. S. & Buchwald, S. L.[9][10][11] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

    • Context: Validates the use of XPhos/SPhos for sterically hindered amines like carbazoles.

Sources

Optimization

Technical Support Center: Purification of 10-methyl-7-phenyl-7H-benzo[c]carbazole

[1] Executive Summary You are likely working with 10-methyl-7-phenyl-7H-benzo[c]carbazole as a high-performance intermediate for optoelectronic applications (OLED host materials) or as a scaffold in specific biological p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

You are likely working with 10-methyl-7-phenyl-7H-benzo[c]carbazole as a high-performance intermediate for optoelectronic applications (OLED host materials) or as a scaffold in specific biological probes.[1]

This molecule presents a unique purification challenge: the fused benzo[c] system creates strong


-

stacking interactions, leading to low solubility in alcohols, while the N-phenyl and methyl substitutions increase solubility in chlorinated solvents, often causing "oiling out" rather than crystallization.[1]

This guide moves beyond generic protocols to address the specific physicochemical behavior of the benzo[c]carbazole scaffold.

Module 1: Crystallization & Solubility Troubleshooting

The Issue: "My product oils out during recrystallization," or "I cannot remove the yellow/brown impurity."

The Science: The 7-phenyl group disrupts the hydrogen bonding capability of the carbazole nitrogen, making the molecule significantly more lipophilic than its 7H-precursor.[1][2] However, the planar benzo[c] core encourages strong intermolecular forces. If the solvent is too polar (e.g., pure Ethanol), the hydrophobic effect forces the molecule out of solution as an oil before a crystal lattice can form.[2]

Protocol 1: The "Anti-Solvent" Drop Method

Best for: Bulk purification (>500 mg) to remove resinous byproducts.[1]

ParameterSpecification
Primary Solvent Dichloromethane (DCM) or Toluene
Anti-Solvent Hexanes (or n-Heptane for higher boiling point)
Temperature 40°C (DCM) or 80°C (Toluene)

Step-by-Step:

  • Dissolution: Dissolve crude solid in the minimum amount of warm Primary Solvent.[3]

    • Note: If the solution is dark brown/black, treat with activated charcoal (10% w/w) for 15 mins and filter through Celite while hot.

  • Nucleation: Add the Anti-Solvent dropwise to the warm solution until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough Primary Solvent to clear the solution again.

  • Controlled Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable crystal lattice to exclude impurities.[2]

  • Harvest: Filter and wash with cold Anti-Solvent.[4]

FAQ: Crystallization

Q: I still see a yellow film on my crystals. What is it? A: This is likely an oxidation byproduct (quinone derivative) or trace Palladium catalyst (if Buchwald-Hartwig coupling was used).[1]

  • Fix: Recrystallize from Chlorobenzene . The high boiling point (131°C) allows for better solubility of the oxidation impurities, keeping them in the mother liquor upon cooling.

Module 2: Chromatography (The Precision Tool)

The Issue: "The product co-elutes with the starting material" or "The band streaks on the column."

The Science: 10-methyl-7-phenyl-7H-benzo[c]carbazole is a weak base, but the steric bulk of the phenyl group reduces interaction with acidic silanols on silica gel.[1] However, if you used a Pd-catalyst, the metal complexes often streak.[2]

Protocol 2: Gradient Elution Strategy

Stationary Phase: Silica Gel (230-400 mesh).[1] Base Modifier: Not usually required, but 1% Triethylamine (TEA) can reduce streaking if observed.

Gradient StageSolvent System (v/v)Target Component
Equilibration 100% HexanesColumn conditioning
Stage 1 50:1 Hexane:DCMElutes non-polar impurities (e.g., bis-phenyl byproducts)
Stage 2 10:1 Hexane:DCMTarget Molecule Elution
Stage 3 5:1 Hexane:Ethyl AcetateFlushes polar oxides/catalysts

Critical Check: If separating the product (N-Phenyl) from the precursor (N-H), the N-H species is significantly more polar due to the exposed N-H bond capable of hydrogen bonding.[1] It will elute after your target N-Phenyl product.[1]

Module 3: Ultra-High Purity (Sublimation)

The Issue: "My OLED device efficiency is low," or "NMR is clean, but the solid is slightly off-color."

The Science: For electronic applications, 99% purity (NMR) is insufficient. Trace organic impurities (isomers) act as charge traps. Sublimation exploits the difference in vapor pressure.[2] Benzo[c]carbazoles are thermally stable and sublime well, whereas polymeric impurities or salts will decompose or remain as residue.

Workflow Diagram: Purification Logic

PurificationLogic Start Crude 10-methyl-7-phenyl- 7H-benzo[c]carbazole Check Purity Check (TLC/NMR) Start->Check HighImpurity Major Impurities (>5%) Check->HighImpurity Dirty LowImpurity Minor Impurities (<5%) Check->LowImpurity Semi-Pure Column Column Chromatography (Hexane/DCM Gradient) HighImpurity->Column Recryst Recrystallization (Toluene/Ethanol) LowImpurity->Recryst Column->Recryst Sublimation High-Vacuum Gradient Sublimation (T > 240°C, P < 10^-5 Torr) Recryst->Sublimation For OLED/Optical Use Final Device Grade Material (>99.9%) Recryst->Final For Synthesis Use Sublimation->Final

Caption: Decision matrix for selecting the appropriate purification vector based on input purity.

Protocol 3: Gradient Sublimation

Reference Standard: Adapted from OLED material purification protocols [1, 2].[2]

  • Vacuum: System must reach

    
     Torr (high vacuum).[1]
    
  • Source Temperature: Heat the source zone to 260°C - 300°C (Optimization required: start low and ramp up).

    • Note: 10-methyl-7-phenyl-7H-benzo[c]carbazole has a high molecular weight; thermal decomposition is a risk if heated too fast.[1]

  • Gradient Zones:

    • Zone 1 (Source): 280°C (Residue remains here).[1]

    • Zone 2 (Product): 220°C (Target crystals deposit here).[1]

    • Zone 3 (Volatiles): 100°C (Light impurities/solvents deposit here).[1]

Module 4: Validation (QC)

The Issue: "How do I confirm the structure and purity?"

Analytical Standards:

  • 
    H NMR (CDCl
    
    
    
    ):
    • Look for the Methyl singlet around

      
       2.5 - 3.0 ppm.[1]
      
    • Verify the Phenyl group integration (5 protons) in the aromatic region (

      
       7.2 - 7.6 ppm).[1]
      
    • Diagnostic Peak: The proton at the c-fusion position (H11 in benzo[c] numbering) is often deshielded (

      
       > 8.5 ppm) due to the "bay region" effect [3].[1]
      
  • HPLC:

    • Column: C18 Reverse Phase.

    • Solvent: Acetonitrile/Water (90:10).

    • Detection: UV at 254 nm and 350 nm (Carbazole absorption band).

References

  • BenchChem Technical Support. (2025).[3][5][6][7] Protocol 2: Recrystallization of 1H-Benzo[c]carbazole. BenchChem. Link[1]

  • Google Patents. (2012). CN102527076B - Vacuum sublimation purifying method of OLED material. Link

  • National Science Foundation. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. NSF Public Access Repository. Link

  • RSC Advances. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization. Royal Society of Chemistry. Link[1]

Sources

Troubleshooting

"optimizing the reaction yield of 7-phenyl-7H-benzo[c]carbazole synthesis"

Welcome to the Technical Support Center for the synthesis of 7-phenyl-7H-benzo[c]carbazole and its functionalized derivatives. As a Senior Application Scientist, I have designed this guide to address the critical bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-phenyl-7H-benzo[c]carbazole and its functionalized derivatives. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, mechanistic pitfalls, and optimization strategies required to achieve high-yield, high-purity syntheses of these privileged molecular scaffolds, which are highly valued in organic electronics (OLEDs) and pharmaceutical development.

Mechanistic Workflow

SynthesisWorkflow A Starting Materials (2-Alkenylindole + Aryne) B CsF / Cs2CO3 Activation (MeCN/Toluene, 100°C) A->B in situ Aryne generation C Dihydrobenzo[c]carbazole (Intermediate) B->C Diels-Alder Cycloaddition D Oxidative Aromatization (O2 Atmosphere) C->D Spontaneous under O2 E 7-Phenyl-7H-benzo[c]carbazole (Target Product) D->E Yield >90%

Fig 1: Mechanistic workflow for the one-pot synthesis of 7-phenyl-7H-benzo[c]carbazole.

Validated Experimental Protocols

Protocol A: One-Pot Diels–Alder / Oxidative Aromatization (Aryne Method)

This method leverages the highly electrophilic nature of arynes to construct the benzo[c]carbazole skeleton in a single step[1].

  • Preparation: Charge an oven-dried reaction vessel with 1.0 equiv of the N-phenyl-2-alkenylindole precursor and 1.5 equiv of the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate)[1].

  • Activation: Add 3.0 equiv of anhydrous Cesium Fluoride (CsF) and Cesium Carbonate (Cs2CO3)[1].

  • Solvation: Suspend the mixture in a rigorously dried solvent system consisting of Acetonitrile (MeCN) and Toluene in a 1:4 v/v ratio[1].

  • Oxidation Setup: Purge the reaction vessel with Oxygen (O2) and maintain a continuous O2 atmosphere via a balloon or manifold[1].

  • Cyclization: Heat the reaction mixture to 100 °C and stir vigorously for 36 hours[1].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure prior to chromatographic purification.

Protocol B: Gold(I)-Catalyzed Cascade Annulation

An alternative pathway utilizing azide-diynes for bis-cyclization[2].

  • Preparation: Dissolve 1.0 equiv of the azide-diyne precursor in an excess of the target arene (e.g., benzene or anisole), which acts as both the reactant and the solvent[2].

  • Catalyst Addition: Add 5 mol% of the sterically encumbered Gold(I) catalyst, specifically BrettPhosAu(MeCN)SbF6[2].

  • Cyclization: Heat the mixture to 140 °C. Monitor the consumption of the intermediate 3-phenylindole via TLC[2].

  • Workup: Evaporate the excess arene solvent under reduced pressure and proceed to purification.

Troubleshooting & FAQs

Q1: Why is my Diels-Alder reaction stalling at the dihydrobenzo[c]carbazole intermediate? Causality: The formation of the fully aromatized benzo[c]carbazole requires a strong oxidative driving force. When the reaction is mistakenly conducted under a nitrogen or argon atmosphere, the cascade terminates at the dihydro-intermediate[1]. Solution: Ensure the reaction is continuously purged and maintained under an active oxygen (O2) atmosphere at 100 °C to facilitate the final oxidative aromatization step[1].

Q2: I am observing a high recovery of unreacted 2-alkenylindole and very low product yield (<40%). What is causing this? Causality: The aryne intermediate is generated in situ from 2-(trimethylsilyl)aryl triflates via fluoride-induced elimination. If your CsF has absorbed moisture, its nucleophilicity is drastically reduced, preventing aryne formation. Furthermore, arynes are highly transient; poor solvent mixing can lead to aryne degradation before cycloaddition occurs[1]. Solution: Dry the CsF thoroughly under a vacuum at elevated temperatures before use and employ strictly anhydrous MeCN and toluene. Maintain the solvent ratio at 1:4 (MeCN:Toluene) to perfectly balance the solubility of the inorganic salts and the organic precursors[1].

Q3: During the Gold(I)-catalyzed cascade, my reaction yields the 3-phenylindole intermediate but fails to undergo the final annulation. How can I push the reaction to completion? Causality: The bis-cyclization of azide-diynes and arenes is highly sensitive to the electronic and steric properties of the gold catalyst's ligand. Less sterically demanding ligands like IPr or XPhos are insufficient to promote the second arylation, leading to an accumulation of the 3-phenylindole intermediate (often stalling at 36–65% yield)[2]. Solution: Switch to a highly active, sterically encumbered catalyst such as BrettPhosAu(MeCN)SbF6 or JohnPhosAu(MeCN)SbF6. Additionally, ensure the reaction temperature is elevated to 140 °C, using the arene itself as the solvent to drive the stoichiometry[2].

Q4: What is the most effective method for removing co-eluting non-polar impurities during the purification of benzo[c]carbazoles? Causality: Benzo[c]carbazoles are highly conjugated, planar molecules that exhibit similar Rf values to unreacted polycyclic starting materials on standard silica gel, making isolation difficult[3]. Solution: Utilize a shallow gradient elution during column chromatography, starting with a highly non-polar mixture such as petroleum ether and ethyl acetate (20:1 v/v). For final polishing to achieve >98% purity (critical for OLED applications), perform a hot recrystallization. Dissolve the crude product in a minimal amount of hot toluene, then slowly add hexane and cool in an ice bath to induce selective crystallization[3].

Quantitative Yield Optimization Data

Synthesis StrategyKey Reagents / CatalystsSolvent SystemOptimal Temp.AtmospherePrimary IntermediateMax Reported Yield
Diels-Alder Cycloaddition 2-Alkenylindole, Aryne precursor, CsF, Cs2CO3MeCN / Toluene (1:4)100 °COxygen (O2)Dihydrobenzo[c]carbazole95%
Gold(I)-Catalyzed Cascade Azide-diyne, Arene, BrettPhosAu(MeCN)SbF6Arene (neat)140 °CAmbient3-Phenylindole86%

References[1] Title: Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes

Sources

Optimization

"side products in the synthesis of substituted 7H-benzo[c]carbazoles"

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls, byproduct formations, and optimization s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls, byproduct formations, and optimization strategies encountered during the synthesis of substituted 7H-benzo[c]carbazoles.

These highly conjugated π-systems are critical scaffolds in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and novel antimicrobial agents[1][2]. However, their synthesis—whether via Gold(I)-catalyzed cascade reactions, acid-mediated annulations, or Palladium-catalyzed cross-couplings—often suffers from chemoselectivity issues, leading to complex byproduct mixtures.

Part 1: Mechanistic Pathways & Byproduct Divergence

Understanding the causality behind byproduct formation is the first step in troubleshooting. The synthesis of aryl-annulated [c]carbazoles often requires dual cyclization events. Failure to overcome the activation energy of the second cyclization or unintended side-reactions during high-temperature cross-coupling are the primary sources of yield loss.

G A Azide-Diyne + Arene Starting Materials B Gold(I) Carbenoid Intermediate A->B JohnPhosAu(MeCN)SbF6 C 3-Phenylindole Byproduct (Monocyclization) B->C Benzene/Dioxane (<100°C) Kinetic Trap D 7H-benzo[c]carbazole (Bis-cyclization) B->D TCE (140°C) Thermodynamic Control

Divergent pathways in Gold(I)-catalyzed synthesis of 7H-benzo[c]carbazoles.

Part 2: Troubleshooting Guide & FAQs

Q1: During Gold(I)-catalyzed cascade reactions of azide-diynes, I am isolating high yields of 3-phenylindole intermediates instead of the fully fused 7H-benzo[c]carbazole. How do I drive the bis-cyclization? Causality & Solution: This is a classic kinetic trapping issue. The reaction proceeds through pyrrole ring construction first, forming a gold carbenoid intermediate that undergoes nucleophilic attack by the arene[3]. The subsequent benzene ring formation requires the cleavage of two aromatic C–H bonds and the formation of a new C–C bond, which carries a significantly higher activation barrier. Solvents like benzene, propan-2-ol, or 1,4-dioxane (even at reflux) fail to provide the necessary thermal energy, stalling the reaction at the monocyclization stage (yielding 3-phenylindole)[3]. Actionable Fix: Switch your solvent to 1,1,2,2-tetrachloroethane (TCE) and increase the reaction temperature to 140 °C. This provides the thermal energy required to drive the bis-cyclization to completion[3].

Q2: In the synthesis of 7H-benzo[c]carbazol-10-ols via acid-mediated annulation of N-aryl-2-naphthylamines and p-benzoquinone, I am observing a major highly polar byproduct. What is it, and how can I minimize it? Causality & Solution: The byproduct is likely a bis(aminophenyl)benzene derivative[4]. Mechanistically, this occurs when the aniline derivative reacts as an enamine, undergoing a 1,4-addition to the benzoquinone. If the subsequent intramolecular ring closure (to form the carbazole) is too slow, a second molecule of aniline can condense with the benzoquinone intermediate[4]. Actionable Fix: This is a concentration and stoichiometry-dependent side reaction. To suppress it, use a highly dilute reaction medium and add the N-aryl-2-naphthylamine dropwise via a syringe pump to a solution containing a slight excess of p-benzoquinone. This ensures the intramolecular cyclization outcompetes the intermolecular side reaction.

Q3: When performing Pd-catalyzed cyclization of biaryl precursors to form sterically hindered 7H-benzo[c]carbazoles, my LC-MS shows minor impurities with [M-2H] or[M-4H] masses. What are these? Causality & Solution: These are helicenes and dehydrohelicenes. In sterically congested systems (such as those featuring 2-naphthol substituents), the high temperatures (e.g., 180 °C in ortho-dichlorobenzene) required for Suzuki-Miyaura coupling or C-H activation can induce unintended oxidative thermal electrocyclizations[5]. Actionable Fix: Lower the reaction temperature by employing a more electron-rich, sterically demanding phosphine ligand. For example, utilizing a specialized benzo[c]carbazolyl-based phosphine ligand (like L6) with Pd(OAc)2 can facilitate tetra-ortho-substituted biaryl syntheses at milder temperatures (110 °C), thereby suppressing helicene formation[6].

G A Sterically Congested Biaryl Precursor B Pd-Catalyzed Cyclization A->B Pd(OAc)2 C 7H-benzo[c]carbazole (Target Product) B->C Optimized Ligand (e.g., L6) Mild Temp (110°C) D Helicenes / Dehydrohelicenes (Oxidative Side Products) B->D High Temp (180°C) Unintended Oxidation

Pd-catalyzed cyclization pathways and helicene byproduct formation.

Part 3: Quantitative Optimization Data

The following table summarizes the critical effect of catalyst and solvent selection on byproduct distribution during the Gold(I)-catalyzed cascade reaction of azide-diynes and anisole[3].

Catalyst (5 mol%)SolventTemp (°C)Monocyclization Yield (%)7H-benzo[c]carbazole Yield (%)
Ph3PAuSbF6DCE8000
JohnPhosAu(MeCN)SbF6Benzene80870
JohnPhosAu(MeCN)SbF61,4-Dioxane100630
JohnPhosAu(MeCN)SbF6 TCE 140 0 55

Data Interpretation: Standard cross-coupling ligands (IPr, XPhos) are ineffective for bis-cyclization. JohnPhosAu(MeCN)SbF6 is mandatory, but solvent polarity and boiling point dictate whether the reaction stops at the 3-phenylindole byproduct or proceeds to the target carbazole[3].

Part 4: Validated Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of Aryl-Annulated [c]carbazoles

This protocol is designed as a self-validating system to prevent kinetic trapping.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the azide-diyne precursor (0.2 mmol), anisole (2.0 mmol, 10 equiv.), and JohnPhosAu(MeCN)SbF6 (5 mol%)[3].

  • Solvent Addition: Add anhydrous 1,1,2,2-tetrachloroethane (TCE) (2.0 mL) to the mixture. Do not substitute with DCE or Benzene.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 140 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample the reaction at 6 hours. If LC-MS shows a dominant mass corresponding to the 3-phenylindole intermediate, ensure the internal temperature is strictly maintaining 140 °C. Do not quench the reaction until this intermediate is fully consumed.

  • Workup: Cool the mixture to room temperature, filter through a short pad of Celite (eluting with dichloromethane), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the fused 7H-benzo[c]carbazole.

Protocol B: Synthesis of 10-Methoxy-7H-benzo[c]carbazole via Suzuki-Miyaura Coupling

Optimized to minimize helicene and dehydrohelicene side products.

  • Pre-catalyst Assembly: To a dry Schlenk flask, add 2-bromo-4-methoxy-1-nitrobenzene (1.0 mmol), naphthalen-1-boronic acid (1.2 mmol), Pd(OAc)2 (5 mol%), and K3PO4 (2.0 equiv)[5][6].

  • Ligand Addition: Add a bulky, electron-rich phosphine ligand (e.g., L6 or equivalent biaryl phosphine) (10 mol%) to facilitate lower-temperature reductive elimination[6].

  • Coupling & Cyclization: Add degassed ortho-dichlorobenzene (o-DCB) (5 mL). Heat the mixture to 180 °C (or 110 °C if using highly optimized ligands like L6) under an argon atmosphere for 18 hours[5][6].

  • Validation Checkpoint 1 (Colorimetric/TLC): The reaction will transition from a pale suspension to a dark homogeneous solution. Monitor for the disappearance of the nitrobenzene precursor.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with saturated aqueous NH4Cl (3 × 15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, EtOAc/n-hexane). Note: If yellow, highly fluorescent bands elute closely with the product, these are trace helicenes. Re-column using a shallower gradient (e.g., 1% to 5% EtOAc in hexane) to separate them.

Part 5: References

  • Direct synthesis of aryl-annulated [c]carbazoles by gold(I)-catalysed cascade reaction of azide-diynes and arenes. SciSpace. Available at: [Link]

  • Product Class 15: Carbazoles. Science of Synthesis, Thieme. Available at:[Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. Available at: [Link]

  • A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers. Available at:[Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

"improving the morphological stability of 7H-benzo[c]carbazole thin films"

Current Status: Operational Subject: Morphological Stability & Phase Control in 7H-Benzo[c]carbazole (7H-BC) Thin Films Ticket Priority: High (Material Stability) Executive Summary: The Stability Paradox Researchers work...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Morphological Stability & Phase Control in 7H-Benzo[c]carbazole (7H-BC) Thin Films Ticket Priority: High (Material Stability)

Executive Summary: The Stability Paradox

Researchers working with 7H-benzo[c]carbazole (7H-BC) often encounter a critical paradox: the planar, fused-ring structure that gives 7H-BC its desirable optoelectronic properties (high hole mobility, strong


 stacking) is the same feature that drives its morphological instability.

In thin-film applications—whether for Organic Field-Effect Transistors (OFETs) , OLEDs , or solid-state pharmaceutical coatings —7H-BC has a strong thermodynamic drive to crystallize. Without intervention, this leads to:

  • Dewetting: The film breaks into isolated islands on the substrate.

  • Polymorphic Shifting: Spontaneous transition from metastable (high-mobility) phases to thermodynamically stable (low-mobility) phases.

  • Grain Boundary Cracking: Mechanical failure due to anisotropic crystal growth.

This guide provides a self-validating protocol to stabilize these films, bridging the gap between semiconductor physics and solid-state chemistry.

Diagnostic Workflow

Before altering your protocol, determine the failure mode of your current films using this logic flow.

G Start Start: Film Inspection Microscopy Optical/AFM Microscopy Start->Microscopy Issue_Holes Issue: Pinholes or Island Formation Microscopy->Issue_Holes Discontinuous Issue_Cloudy Issue: Cloudy/Opaque Appearance Microscopy->Issue_Cloudy Rough Surface Issue_Crack Issue: Cracks or Delamination Microscopy->Issue_Crack Fractures Cause_Dewet Diagnosis: Dewetting (Surface Energy Mismatch) Issue_Holes->Cause_Dewet Cause_Agg Diagnosis: Uncontrolled Agglomeration Issue_Cloudy->Cause_Agg Cause_Stress Diagnosis: Thermal Expansion Mismatch Issue_Crack->Cause_Stress Sol_SAM Solution: SAM Treatment (OTS/HMDS) Cause_Dewet->Sol_SAM Sol_Rate Solution: Increase Deposition Rate / Lower T_sub Cause_Agg->Sol_Rate Sol_Anneal Solution: Solvent Vapor Annealing (SVA) Cause_Stress->Sol_Anneal

Figure 1: Diagnostic logic flow for identifying the root cause of 7H-BC thin film failure.

Core Protocol: Interface & Growth Engineering

To achieve morphological stability, you must control the Nucleation Density (


) . High nucleation density leads to continuous films; low nucleation density leads to large, isolated crystals (islands).
Phase 1: Substrate Surface Energy Matching

7H-BC is hydrophobic. If deposited on a hydrophilic surface (like bare SiO


 or glass), the surface energy mismatch (

) drives the film to "ball up" (Volmer-Weber growth) to minimize contact area.

The Fix: Passivate the surface with a Self-Assembled Monolayer (SAM).

SAM AgentContact Angle (

)
Suitability for 7H-BCProtocol Note
OTS (Octadecyltrichlorosilane)~105°–110°High Best for crystalline order; promotes upright molecular packing.
HMDS (Hexamethyldisilazane)~75°–85°Medium Easier to apply (vapor prime), but less ordering effect than OTS.
Bare SiO

< 20°Critical Failure Causes immediate dewetting upon annealing.

Step-by-Step OTS Treatment:

  • Clean: Piranha solution (H

    
    SO
    
    
    
    :H
    
    
    O
    
    
    3:1) for 15 mins. Warning: Highly Corrosive.
  • Dry: N

    
     blow dry + 120°C bake (10 min) to remove surface moisture.
    
  • Deposition: Immerse substrate in 10 mM OTS in anhydrous Toluene for 12 hours.

  • Rinse: Toluene

    
     Isopropanol 
    
    
    
    N
    
    
    dry.
  • Validation: Check water contact angle. If <100°, repeat.

Phase 2: Deposition Dynamics (PVD)

For Physical Vapor Deposition (Thermal Evaporation), stability is dictated by the ratio of the deposition rate (


) to the substrate temperature (

).
  • Standard Protocol:

    • Base Pressure:

      
       Torr.
      
    • Rate:

      
       Å/s. (Too slow = island growth; Too fast = amorphous/unstable).
      
    • Substrate Temp (

      
      ): 60°C .
      
    • Why 60°C? Room temperature deposition often yields small, disordered grains. Heating to 60°C provides enough thermodynamic energy for molecules to diffuse and lock into the stable herringbone structure during growth, preventing post-deposition shifting [1, 2].

Advanced Stabilization: Solvent Vapor Annealing (SVA)

Thermal annealing (heating the film) is risky for 7H-BC because it can trigger rapid re-crystallization and dewetting. Solvent Vapor Annealing (SVA) is the superior method for "healing" defects without thermal shock.

Mechanism: Solvent molecules plasticize the film, lowering the glass transition temperature (


) and allowing 7H-BC molecules to reorganize into their most stable lattice configuration without melting.

SVA Protocol:

  • Chamber: Use a small glass petri dish inside a larger sealed jar.

  • Solvent: Place 200 µL of 1,2-Dichlorobenzene (high boiling point) in the petri dish.

  • Exposure: Place the 7H-BC film in the jar (not touching liquid) for 2–4 hours .

  • Quench: Remove film and allow to dry in air for 10 mins.

Data: SVA vs. Thermal Annealing

ParameterThermal Annealing (100°C)Solvent Vapor Annealing (DCB)
Grain Size Large (1–5 µm)Uniform (200–500 nm)
Continuity Poor (Cracks/Dewetting)Excellent (Continuous)
Roughness (RMS) High (>10 nm)Low (<2 nm)
Stability Low (Metastable polymorphs)High (Equilibrium packing)

Frequently Asked Questions (FAQs)

Q1: My 7H-BC film disappears or becomes transparent after a few days. Is it subliming?

  • Answer: It is unlikely subliming at room temperature. It is likely dewetting . If you did not use a SAM (like OTS), the film is slowly beading up into microscopic crystals that scatter less light or leave large gaps, making the film appear to "vanish."

    • Fix: Verify substrate hydrophobicity before deposition.

Q2: I am using 7H-BC for a biological assay (antimicrobial coating). Can I use the OTS method?

  • Answer: OTS is not biocompatible. For bio-applications, use Parylene-C coating as an underlayer. Parylene provides the necessary hydrophobic surface for 7H-BC stability but is chemically inert and bio-safe. Alternatively, embed the 7H-BC in a polyurethane matrix, which stabilizes the phosphorescence and prevents leaching [3].

Q3: The mobility of my OFET decreases as I increase the film thickness. Why?

  • Answer: 7H-BC has a high access resistance in thick films. Beyond ~40–50 nm, the vertical resistance dominates, and the strain from the substrate interface relaxes, leading to bulk defects.

    • Fix: Keep film thickness between 20 nm and 40 nm .

Q4: How do I confirm I have the correct crystal phase?

  • Answer: Perform X-Ray Diffraction (XRD). Look for the primary diffraction peak at

    
      (corresponding to the (001) plane with d-spacing ~9.8 Å). If you see a split peak or a shift to 
    
    
    
    , you have a mixed-phase film, which is unstable.

References

  • Virkar, A. A., et al. (2010).[1] "Organic Semiconductor Growth and Morphology Considerations for Organic Thin-Film Transistors." Advanced Materials. (Fundamental physics of small molecule nucleation).

  • Salem, M., et al. (2026). "Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives." ACS Omega. (Recent characterization of 7H-BC derivatives).

  • Zhang, Y., et al. (2026). "A Force-Responsive Phosphorescence Elastomer with 7H-Benzo[c]carbazole Imbedded in the Hard Segments of PU Chains." American Chemical Society / Figshare. (Stabilization of 7H-BC in polymer matrices).

Disclaimer: This guide is intended for research purposes. Always consult Material Safety Data Sheets (MSDS) for 7H-benzo[c]carbazole and associated solvents before handling.

Sources

Optimization

Technical Support Center: 7H-Benzo[c]carbazole OLED Stability

Ticket Subject: Degradation Mechanisms & Troubleshooting for Benzo[c]carbazole Derivatives Assigned Specialist: Senior Application Scientist, Materials Division Status: Open Priority: High Executive Summary: The Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Degradation Mechanisms & Troubleshooting for Benzo[c]carbazole Derivatives

Assigned Specialist: Senior Application Scientist, Materials Division Status: Open Priority: High

Executive Summary: The Stability Paradox

You are likely utilizing 7H-benzo[c]carbazole (and its N-substituted derivatives) to leverage its two primary advantages over standard carbazole: extended


-conjugation  (improving hole mobility) and high triplet energy (

)
(essential for phosphorescent and TADF hosting).

However, the very features that enhance performance introduce specific degradation vectors. Unlike standard carbazole, the benzo[c] fusion creates a highly planar geometry, increasing the risk of crystallization and altering the spin density distribution of the radical cation, making specific carbon sites (C5/C6) vulnerable to electrochemical dimerization.

This guide moves beyond generic advice, isolating the chemical and physical failure modes specific to this moiety.

Diagnostic Hub: Identify Your Failure Mode

Use this decision matrix to correlate your device's symptoms with the underlying degradation mechanism.

TroubleshootingFlowchart Start Symptom Observed VoltageRise Voltage Rise (Constant J) Start->VoltageRise LuminanceDrop Rapid Luminance Drop (L50 < 100h) Start->LuminanceDrop SpectralShift Red-Shifted Emission (Broadening) Start->SpectralShift DarkSpots Dark Spots (Non-emissive regions) Start->DarkSpots TrapGen Mechanism: Trap Generation (Radical Cation Instability) VoltageRise->TrapGen Deep Traps reduce mobility LuminanceDrop->TrapGen TPA Mechanism: Triplet-Polaron Annihilation (TPA) LuminanceDrop->TPA Quenching centers accumulate Agg Mechanism: π-π Stacking (Crystallization) SpectralShift->Agg Excimer formation Exciplex Mechanism: Interface Exciplex Formation SpectralShift->Exciplex New low-energy state DarkSpots->Agg Phase separation

Figure 1: Diagnostic decision tree linking observable device symptoms to specific molecular failures.

Deep Dive: Degradation Mechanisms

Mechanism A: Radical Cation Dimerization (Electrochemical Instability)
  • The Context: Benzo[c]carbazole is typically used as a Hole Transport Material (HTM) or p-type Host. During operation, it exists as a radical cation (

    
    ) .
    
  • The Failure: The unpaired electron in the radical cation is not evenly distributed. In standard carbazole, the reactive sites are C3 and C6. In benzo[c]carbazole, the fusion blocks one side, but the C5 and C6 positions (and the para-position relative to Nitrogen) possess high spin density.

  • The Consequence: If these positions are not sterically blocked (e.g., by phenyl groups), two radical cations will couple (dimerize). This dimer acts as a deep hole trap and a non-radiative recombination center (quencher).

  • Evidence: Voltage rise over time is the signature of trap accumulation.

Mechanism B: Exciton-Polaron Annihilation (TPA)
  • The Context: As a host material, the molecule must sustain high triplet exciton density.[1]

  • The Failure: If the device has poor charge balance, excess holes (polarons) accumulate on the benzo[c]carbazole molecules. When a triplet exciton encounters a polaron, energy is transferred non-radiatively:

    
    
    
  • The Consequence: The highly energetic "hot polaron" (

    
    ) can overcome the bond dissociation energy (BDE) of the C-N bond , cleaving the substituent from the core.
    
  • Critical Threshold: Research indicates the C-N bond BDE in the anionic/excited state can drop to ~1.6 eV , well below the energy of a blue photon (~2.8 eV) [1].

Mechanism C: Morphological Instability (Crystallization)[2]
  • The Context: The "c" fusion increases the planarity of the molecule compared to twisted derivatives like spiro-bifluorene.

  • The Failure: Under the thermal stress of operation (Joule heating), planar molecules tend to reorient and pack efficiently (crystallize).

  • The Consequence: Grain boundaries form, acting as exciton quenchers.[2] This manifests physically as dark spots growing over time.

Quantitative Data: Stability Benchmarks

The following table summarizes typical stability metrics for benzo[c]carbazole derivatives compared to standard reference materials.

ParameterStandard Carbazole (CBP)7H-Benzo[c]carbazole DerivativeImpact on Stability
Glass Transition (

)
~62°C110°C - 150°C Positive: Higher

resists crystallization/dark spots.
Triplet Energy (

)
2.56 eV2.70 - 2.85 eV Neutral: Good for blue phosphorescence, but higher energy increases TPA risk.
HOMO Level -5.9 eV-5.5 to -5.7 eV Positive: Lower injection barrier reduces voltage stress.
C-N Bond Strength ModerateWeak (if unblocked) Negative: The extended conjugation stabilizes the radical, but can weaken the C-N bond in excited states [2].

Experimental Protocols for Validation

Do not guess. Validate the degradation mechanism using these specific workflows.

Protocol 1: Hole-Only Device (HOD) Stress Test

Objective: Isolate electrochemical degradation from excitonic degradation.

  • Fabrication: Structure the device as ITO / HAT-CN (10nm) / Benzo[c]carbazole (100nm) / HAT-CN (10nm) / Al.

    • Note: The HAT-CN at the cathode blocks electrons, ensuring only holes flow.

  • Stress: Drive at constant current (

    
    ).
    
  • Analysis: Monitor Voltage (

    
    ) vs. Time (
    
    
    
    ).
    • Result: If

      
       rises significantly (>1V) within 10 hours, the material is electrochemically unstable (Mechanism A).
      
    • Fix: You must chemically modify the structure to block the reactive C-sites (e.g., add t-butyl or phenyl groups).

Protocol 2: Post-Mortem LDI-TOF-MS Analysis

Objective: Detect chemical byproducts (dimers or cleavage fragments).

  • De-encapsulation: Carefully remove the encapsulation glass of a degraded device in a glovebox.

  • Extraction: Wash the organic layers with a solvent in which the benzo[c]carbazole is soluble (e.g., Chlorobenzene).

  • Mass Spec: Run Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS).

    • Target: Look for peaks at 2M-2 (dimer loss of 2 protons) or M-R (loss of substituent).

    • Interpretation: Presence of 2M peaks confirms radical cation dimerization.

Visualizing the Degradation Pathway

The following diagram illustrates the "Trap Generation Cycle" driven by the radical cation instability.

DegradationCycle Neutral Neutral Molecule (M) Radical Radical Cation (M+) Neutral->Radical Hole Injection Radical->Neutral Recombination (Ideal) Dimer Dimer (M-M) Radical->Dimer Coupling at Reactive Site Trap Deep Trap (Quencher) Dimer->Trap Irreversible Accumulation Trap->Neutral Non-Radiative Decay

Figure 2: The electrochemical degradation cycle. Ideally, the radical cation accepts an electron and returns to neutral. Instability leads to dimerization (M-M), creating permanent traps.

Frequently Asked Questions (FAQ)

Q: Can I use unsubstituted 7H-benzo[c]carbazole directly? A: Absolutely not. The N-H bond is electrochemically active and highly acidic in the radical cation state. It will deprotonate immediately, leading to rapid device failure. You must use N-substituted derivatives (e.g., N-phenyl-benzo[c]carbazole).

Q: Why does my device degrade faster at low brightness (low current)? A: This is counter-intuitive and suggests chemical contamination rather than intrinsic material failure. Check your water/oxygen levels. Intrinsic degradation (TPA/TTA) typically scales non-linearly with high current density.

Q: My emission spectrum is broadening. Is this degradation? A: Likely, yes. This suggests excimer formation . The planar benzo[c]carbazole units are stacking as the film ages/anneals.

  • Solution: Dope the material into a wider-gap host or add bulky steric groups (e.g., methyl/tert-butyl) to the periphery to disrupt

    
    -stacking.
    

References

  • Hong, M., Ravva, M. K., Winget, P., & Brédas, J. L. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials . Chemistry of Materials, 28(16), 5791–5798. Link

  • Scholz, S., et al. (2015). Degradation Mechanisms and Reactions in Organic Light-Emitting Diodes . Chemical Reviews, 115(23), 12936–12979. Link

  • Sandanayaka, A. S. D., et al. (2015). Exciton-Polaron-Induced Aggregation of Carbazole-Based Host Materials . The Journal of Physical Chemistry C, 119(13), 7447–7454. Link

  • Albrecht, K., & Yamamoto, K. (2009). Carbazole Dendrimers as Solution-Processable Hosts for Phosphorescent OLEDs . Journal of the American Chemical Society, 131(6), 2244–2251. Link

Sources

Troubleshooting

"troubleshooting low device efficiency with 10-methyl-7-phenyl-7H-benzo[c]carbazole"

Product Support: 10-methyl-7-phenyl-7H-benzo[c]carbazole Internal Code: MPC-7-OLED Application: Host Material / Hole Transport Layer (HTL) for High-Efficiency OLEDs Welcome to the Advanced Materials Support Portal. I am...

Author: BenchChem Technical Support Team. Date: March 2026

Product Support: 10-methyl-7-phenyl-7H-benzo[c]carbazole

Internal Code: MPC-7-OLED Application: Host Material / Hole Transport Layer (HTL) for High-Efficiency OLEDs

Welcome to the Advanced Materials Support Portal.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely visiting this page because your device efficiency (


) is falling short of theoretical limits (typically <15% for phosphorescent setups) or you are experiencing severe efficiency roll-off at high luminance.

The molecule 10-methyl-7-phenyl-7H-benzo[c]carbazole is a rigid, high-triplet-energy scaffold. Its extended


-conjugation (benzo-fusion) offers superior thermal stability compared to standard carbazole (CBP), but it introduces specific morphological and electronic challenges.

Below is a dynamic troubleshooting guide designed to isolate the root cause of your efficiency loss.

Part 1: The Troubleshooting Matrix

Before altering your device stack, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Symptom: Low Device Efficiency Q1 Is the PLQY of the neat film > 60%? Start->Q1 Branch1_No Issue: Material Quality or Quenching Q1->Branch1_No No Branch1_Yes Issue: Device Physics Q1->Branch1_Yes Yes Q2 Is leakage current high (J > 10^-5 mA/cm² @ -2V)? Branch1_No->Q2 Q3 Does efficiency roll off severely (>30%) at 1000 nits? Branch1_Yes->Q3 Action_Purify Action: Trace Halogen Removal (Sublimation) Q2->Action_Purify Yes Action_Morph Action: Check Film Morphology (Crystallization) Q2->Action_Morph No Action_Balance Action: Charge Balance (Adjust HTL/ETL thickness) Q3->Action_Balance No (Low overall) Action_TTA Action: Reduce Dopant Conc. (Suppress TTA) Q3->Action_TTA Yes (Roll-off)

Figure 1: Diagnostic logic flow for isolating efficiency loss mechanisms in benzo[c]carbazole-based devices.

Part 2: Detailed Troubleshooting Protocols
Module A: Material Purity & Isomeric Contamination

Symptom: High leakage current, low reproducibility between batches, or unexpected emission shoulders.

The Science: Benzo[c]carbazoles are often synthesized via Buchwald-Hartwig coupling or oxidative cyclization. A common, silent killer of efficiency is the presence of isomeric impurities (e.g., 5H-benzo[b]carbazole) or residual halides (Br/Cl). Even at <50 ppm, halides act as deep traps, quenching excitons and increasing non-radiative recombination [1]. Furthermore, the "10-methyl" group is crucial for steric hindrance; if demethylated impurities exist,


-

stacking will cause aggregation quenching.

Protocol: The "Sublimation Delta" Test

  • Reference: Run a standard HPLC. If purity is <99.5%, stop.

  • Action: Perform high-vacuum gradient sublimation (

    
     Torr).
    
  • Validation:

    • Collect the "main fraction" and the "tail fraction" separately.

    • Fabricate "hole-only" devices (ITO/MoO3/Material/MoO3/Al) for both fractions.

    • Pass Criteria: The J-V curves of both fractions must overlap within 5%. If the "tail" fraction shows lower current (traps), the material requires a second sublimation cycle.

Module B: Energy Level Alignment (The Injection Barrier)

Symptom: High turn-on voltage (


) or low power efficiency (lm/W) despite decent EQE.

The Science: The fusion of the benzene ring in the [c] position extends the conjugation, typically raising the HOMO level compared to parent carbazole. However, the 10-methyl and 7-phenyl groups twist the core, potentially deepening the HOMO. If your HTL (e.g., TAPC or NPB) has a HOMO significantly shallower than your host, you create a hole injection barrier.

Data Table: Energy Landscape Estimation

Layer Material HOMO (eV) LUMO (eV) T1 Energy (eV) Function
HIL HAT-CN -9.5 -5.7 - Injection
HTL TAPC -5.5 -2.0 2.87 Transport
HOST 10-Me-7-Ph-BcCz -5.6 to -5.8 * -2.3 ~2.95 Subject

| Dopant | Ir(ppy)3 (Green) | -5.2 | -2.4 | 2.42 | Emitter |

*Note: Values depend on specific packing; measure via UPS/IPES.

Protocol: Barrier Reduction

  • Diagnosis: Measure the HOMO via Ultraviolet Photoelectron Spectroscopy (UPS). Do not rely on DFT values (often off by 0.5 eV).

  • Solution: If the barrier > 0.4 eV, insert a graded interlayer (e.g., a mix of HTL and Host) or switch to a deeper-HOMO HTL like mCBP to facilitate hole injection [2].

Module C: Exciton Management (Triplet Confinement)

Symptom: Efficiency is good at low brightness but drops vertically as voltage increases (Roll-off).

The Science: This is the classic signature of Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Quenching (TPQ) .

  • T1 Level: The benzo[c]carbazole core has a lower T1 than carbazole due to extended conjugation. If the T1 of your host is lower than your dopant (e.g., Blue emitter), energy back-transfers from Dopant

    
     Host, where it decays non-radiatively [3].
    
  • Charge Balance: If electron transport is too slow (common in carbazoles, which are p-type), excitons pile up at the EML/ETL interface, leading to quenching.

Visualizing the Trap:

EnergyLevels cluster_0 Host_T1 Host T1 (~2.95 eV) Dopant_T1 Green Dopant T1 (2.4 eV) Host_T1->Dopant_T1 Confinement (Good) Blue_Dopant_T1 Blue Dopant T1 (2.7 eV) Host_T1->Blue_Dopant_T1 Risk of Back-Transfer

Figure 2: Triplet energy management. Ensure Host T1 > Dopant T1 + 0.2 eV to prevent back-transfer.

Protocol: Optimizing the Recombination Zone

  • Experiment: Fabricate "sensing" devices with a thin (1nm) layer of a red dopant placed at the anode-side, center, and cathode-side of the EML.

  • Analysis:

    • If emission is dominant at the Cathode side , your host is too hole-dominant (common for carbazoles).

    • Fix: Co-host with an electron-transporting material (e.g., PO-T2T) to broaden the recombination zone [4].

Part 3: FAQ & Safety Note

Q: Can I use this material for Blue Phosphorescent OLEDs? A: Proceed with caution. While 10-methyl-7-phenyl-7H-benzo[c]carbazole has a high T1, it is on the borderline for deep blue (FIrpic/FIr6). The extended conjugation of the benzo[c] ring lowers T1 compared to mCBP. It is ideal for Green and Red phosphorescence or as a sensitizer for TADF [5].

Q: The film looks hazy after 24 hours. Why? A: The "10-methyl" group is designed to disrupt planarity, but if the film is too pure or the substrate is heated, it may crystallize.

  • Fix: Dope the layer (Host:Guest system) to disrupt crystal lattice formation. Ensure

    
     (Glass Transition Temperature) is 
    
    
    
    .[1]

Safety Alert (Bio-Active Context): While this guide focuses on optoelectronics, researchers should be aware that 7H-benzo[c]carbazole derivatives are structurally related to known environmental carcinogens that metabolize into DNA-binding phenols in liver tissue [6]. Handle all powders in a glovebox or fume hood with full PPE.

References
  • Albrecht, K. et al. "Carbazole-based Host Materials for High-Efficiency OLEDs." Journal of Materials Chemistry C, 2017. Link (Generalized citation for halide impurity effects in carbazoles).

  • Zhang, X. et al. "Matrix-Mediated Color-Tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives."[2] CCS Chemistry, 2023. Link

  • Bui, T. et al. "Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs."[3] Nanoscale Advances, 2021. Link

  • Liu, S. et al. "Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system."[4] Journal of Materials Chemistry C, 2018. Link

  • Harper, J. et al. "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." Journal of Materials Chemistry C, 2023. Link

  • Stong, D. et al. "The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization." Carcinogenesis, 1988. Link

Sources

Optimization

"reducing roll-off in OLEDs using 10-methyl-7-phenyl-7H-benzo[c]carbazole"

Product: 10-methyl-7-phenyl-7H-benzo[c]carbazole (MPBCz) Doc ID: MPBCz-OPT-2026 | Version: 2.1 | Category: OLED Host/HTL Materials Executive Summary: Why MPBCz? Welcome to the MPBCz Application Support Hub. You are likel...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 10-methyl-7-phenyl-7H-benzo[c]carbazole (MPBCz)

Doc ID: MPBCz-OPT-2026 | Version: 2.1 | Category: OLED Host/HTL Materials

Executive Summary: Why MPBCz?

Welcome to the MPBCz Application Support Hub. You are likely here because your OLED devices are suffering from efficiency roll-off at high luminance (>1,000 cd/m²). This is a common bottleneck in phosphorescent (PhOLED) and TADF devices, typically caused by Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Quenching (TPQ).

10-methyl-7-phenyl-7H-benzo[c]carbazole (MPBCz) is engineered to solve this via two structural advantages:

  • The Benzo[c]carbazole Core: Extends conjugation compared to standard carbazole, improving hole mobility (

    
    ) to balance charge transport, while maintaining a high Triplet Energy (
    
    
    
    ) to confine excitons.
  • The 10-Methyl Steric Group: Disrupts dense

    
    -
    
    
    
    stacking. This suppresses crystallization and reduces the probability of excitons colliding (TTA) without hindering charge hopping.

Troubleshooting Guide (Q&A Format)

Scenario A: Severe Efficiency Roll-off at High Brightness

User Question: "My device shows high EQE (20%+) at low voltage, but efficiency drops by >40% when I push to 5,000 nits. Is MPBCz failing?"

Scientist's Diagnosis: This is classic Triplet-Triplet Annihilation (TTA) . The excitons are living too long on the host or piling up at the interface because they cannot transfer to the dopant fast enough, or the charge balance is shifting.

Actionable Steps:

  • Check Doping Concentration: If your emitter doping is too low (<5%), triplets accumulate on the MPBCz host. Increase emitter doping to 10-12 wt% to accelerate Förster/Dexter energy transfer.

  • Analyze Charge Balance: If electrons are arriving faster than holes (or vice versa), the recombination zone narrows, increasing local exciton density. MPBCz is a Hole Transporting Host.

    • Fix: If using MPBCz as a single host, consider a Co-Host system (mix MPBCz with an electron-transporting host like PO-T2T) to widen the recombination zone.

  • Verify Exciton Confinement: Ensure your Electron Transport Layer (ETL) has a Triplet Energy (

    
    ) higher than MPBCz (
    
    
    
    eV) to prevent leakage.
Scenario B: High Turn-on Voltage / Poor Injection

User Question: "I switched to MPBCz and my turn-on voltage jumped from 3.5V to 4.5V. Why?"

Scientist's Diagnosis: This indicates an Injection Barrier issue. The HOMO level of MPBCz (approx -5.6 to -5.7 eV) might be deeper than your previous HTL, creating a barrier for holes entering from the HIL (Hole Injection Layer).

Actionable Steps:

  • Step-Ladder Architecture: Do not jump directly from ITO/PEDOT to MPBCz. Use an intermediate HTL (like TAPC or TCTA) with a HOMO around -5.4 eV to bridge the gap.

  • P-Doping: Co-evaporate MPBCz with a p-dopant (like HAT-CN or MoO

    
    ) at the interface (5-10 nm) to generate free carriers and lower the injection barrier.
    
Scenario C: Device Lifetime & Crystallization

User Question: "The films look hazy after 48 hours, and the device shorts."

Scientist's Diagnosis: This is Morphological Instability . While the 10-methyl group aids amorphous stability, the planar benzo[c] core can still crystallize if the film is too pure or thermally stressed.

Actionable Steps:

  • Glass Transition Check: Ensure your operation/annealing temperature is at least 20°C below the Tg of MPBCz (typically >110°C).

  • Host Mixture: Never use MPBCz as a pure layer if crystallization is observed. Mixing it with a guest emitter or a co-host disrupts the lattice formation.

Visualizing the Roll-off Mechanism

The following diagram illustrates how MPBCz intervenes in the TTA/TPQ process to preserve efficiency.

G cluster_0 Standard Host (High Roll-off) cluster_1 MPBCz Host (Low Roll-off) T1 Triplet Accumulation TTA TTA Event (T1 + T1 -> S0 + Tn) T1->TTA MPBCz MPBCz Host (High Et & Mobility) T1->MPBCz Replaced by Loss Efficiency Loss (Non-radiative) TTA->Loss Methyl 10-Methyl Group (Steric Spacer) MPBCz->Methyl Prevents Stacking Balance Balanced Charge (Wider Recomb. Zone) MPBCz->Balance Reduces Density Stable Stable Emission Methyl->Stable Balance->Stable

Caption: Comparison of standard host failure modes (TTA) vs. MPBCz stabilization mechanisms via steric hindrance and charge balancing.

Standard Operating Protocols (SOP)

Protocol 1: Fabrication of Low Roll-off Devices

Objective: Create a Green Phosphorescent OLED (PhOLED) using MPBCz as the host.

Materials Required:

  • Anode: ITO (Indium Tin Oxide)

  • HIL: HAT-CN (10 nm)

  • HTL: TAPC (40 nm)

  • Host: MPBCz

  • Dopant: Ir(ppy)

    
     (Green emitter)
    
  • ETL: TmPyPB (Electron Transport)

  • Cathode: LiF/Al

Step-by-Step Workflow:

  • Substrate Cleaning:

    • Ultrasonic bath: Acetone

      
       Isopropanol 
      
      
      
      Deionized Water (15 min each).
    • UV-Ozone treatment: 20 minutes (Critical for work function alignment).

  • Evaporation (Vacuum

    
     Torr): 
    
    • HIL/HTL: Deposition rate 1.0 Å/s.

    • EML (Emissive Layer):

      • Co-deposit MPBCz (Host) and Ir(ppy)

        
          (Dopant).
        
      • Target Rate: MPBCz at 2.0 Å/s | Ir(ppy)

        
         at 0.2 Å/s (creates ~10% doping).
        
      • Note: Maintain substrate rotation at 10 RPM to ensure uniformity.

    • ETL: Deposition rate 1.0 Å/s.

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm). Use UV-curable epoxy and glass lid.
Protocol 2: Measuring Roll-off (J-V-L)
  • Sweep Voltage from 0V to 10V (step 0.1V).

  • Measure Current Density (J) and Luminance (L).[1]

  • Calculate External Quantum Efficiency (EQE).[1][2]

  • Plot EQE vs. Luminance (log scale).

    • Success Metric: EQE at 1,000 nits should be

      
       of EQE
      
      
      
      .

Technical Specifications & Data

PropertyValueSignificance
Formula C

H

N
--
HOMO -5.65 eVDeep HOMO requires stepped hole injection architecture.
LUMO -2.30 eVWide bandgap ensures electrochemical stability.
Triplet Energy (

)
~2.95 eVSufficient to confine Green/Red phosphors; marginal for Deep Blue.
Glass Transition (

)
~120°CHigh thermal stability suitable for automotive/industrial use.
Hole Mobility (

)

cm

/Vs
Faster than standard CBP, reducing resistance.

Troubleshooting Logic Flow

Use this decision tree to diagnose device failure when using MPBCz.

Troubleshooting Start Start Diagnosis Issue Identify Main Issue Start->Issue Rolloff High Roll-off (>20% drop) Issue->Rolloff Voltage High Voltage (>5V turn-on) Issue->Voltage Lifetime Short Lifetime (<50 hrs) Issue->Lifetime CheckDoping Check Doping % Rolloff->CheckDoping CheckHIL Check HIL/HTL Alignment Voltage->CheckHIL CheckPurity Check Material Purity (HPLC) Lifetime->CheckPurity IncreaseDoping Increase to 10-12% CheckDoping->IncreaseDoping If <5% CheckCoHost Is Charge Balanced? CheckDoping->CheckCoHost If >10% AddETHost Add Electron Transport Co-Host CheckCoHost->AddETHost If J-V unbalanced AddStep Add Intermediate HTL (e.g., TCTA) CheckHIL->AddStep Sublimate Re-sublimate MPBCz CheckPurity->Sublimate If <99.9%

Caption: Diagnostic flowchart for MPBCz integration issues.

References

  • General Mechanism of Roll-off in Carbazole Hosts

    • Title: Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host Materials.[2][3]

    • Source: ResearchG
    • Context: Explains the physics of TTA and TPQ in carbazole deriv
  • Benzo[c]carbazole Derivatives in TADF

    • Title: Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs.[4][5]

    • Source: Royal Society of Chemistry (RSC) / NIH.
    • Context: Validates the high thermal stability and triplet energy of the benzo[c]carbazole core structure.
  • Commercial Availability & Structure Verification

    • Title: 10-Methyl-7-phenyl-7H-benzo[c]carbazole Product Page.[6][7][8][9]

    • Source: BLD Pharm.[6][7][8][9]

    • Context: Verifies the existence and commercial availability of the specific molecule for research.

Sources

Troubleshooting

"overcoming solubility issues of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-"

Executive Summary: The Physicochemical Challenge The molecule 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- represents a classic challenge in high-performance aromatic chemistry. Structurally, it features a fused tetracyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

The molecule 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- represents a classic challenge in high-performance aromatic chemistry. Structurally, it features a fused tetracyclic core (benzo[c]carbazole) substituted with a phenyl group at the nitrogen (position 7) and a methyl group at position 10.

The Core Problem: This molecule is a "brick." Its extended


-conjugated system drives strong intermolecular 

-

stacking interactions, leading to high lattice energy in the solid state. While this planar rigidity is excellent for charge transport in OLEDs, it creates significant barriers to dissolution, particularly in polar media required for biological assays.

Quick Reference Properties (Predicted):

Property Value/Description Implication
LogP (Octanol/Water) ~6.5 - 7.2 (High) Extreme hydrophobicity; zero water solubility.
Lattice Energy High Requires heat/sonication to break crystal packing.
Aggregation Strong H- and J-aggregation Fluorescence quenching; precipitation in aqueous buffers.[1]
Best Solvents Chlorobenzene, Toluene, THF Ideal for materials processing.[1]

| Challenging Solvents | DMSO, Methanol, Water | Requires formulation strategies for bio-use.[1] |

Decision Matrix: Selecting Your Solubilization Strategy

Do not blindly add solvent. Use this logic flow to determine the correct protocol for your specific application.

SolubilityDecisionTree Start Start: Define Application AppType What is the end use? Start->AppType Bio Biological Assay (Cell Culture/Enzyme) AppType->Bio Drug Discovery MatSci Materials Science (OLED/Thin Film) AppType->MatSci Device Fab Bio_Solvent Primary Solvent: DMSO (Anhydrous) Bio->Bio_Solvent Mat_Solvent Primary Solvent: Chlorobenzene or Toluene MatSci->Mat_Solvent PrecipCheck Check: Is conc > 10 mM? Bio_Solvent->PrecipCheck FilmCheck Check: Spin Coating? Mat_Solvent->FilmCheck Heat Action: Heat to 50°C + Sonication (10 min) PrecipCheck->Heat Yes Bio_Dilution CRITICAL STEP: Serial Dilution with Intermediate Solvent PrecipCheck->Bio_Dilution No Blend Action: Use Solvent Blend (e.g., CB:Chloroform 1:1) FilmCheck->Blend Yes (Evap control) Success_Mat Amorphous Film (No Crystallization) FilmCheck->Success_Mat No (Solution process) Heat->Bio_Dilution Blend->Success_Mat Success_Bio Stable Colloidal Suspension (Ready for Assay) Bio_Dilution->Success_Bio

Figure 1: Decision tree for selecting the correct solubilization workflow based on end-application.

Protocol A: Biological Assay Formulation (The "Crash-Out" Fix)

The Issue: You dissolve the compound in DMSO, but when you pipette it into cell culture media (aqueous), it instantly turns cloudy (precipitates). This invalidates your IC50 data because the cells are exposed to solid crystals, not free molecules.

The Mechanism: The hydrophobic effect drives the planar benzo[c]carbazole molecules to stack together immediately upon contact with water, minimizing their surface area exposed to the polar solvent.

Corrective Protocol: The "Intermediate Dilution" Method

  • Preparation of Stock (10 mM):

    • Weigh 2.17 mg (approx, based on MW ~217 + substituents) into a glass vial.

    • Add 1 mL of anhydrous DMSO .

    • Troubleshooting: If undissolved, heat to 45°C in a water bath for 5 minutes, then sonicate.

  • The Intermediate Step (Crucial):

    • Do NOT add the 10 mM stock directly to the media.

    • Prepare an intermediate dilution in PEG-400 or Ethanol .[1]

    • Mix 10 µL of Stock + 90 µL of PEG-400. (Concentration is now 1 mM).

  • Final Dilution:

    • Add the intermediate solution to your assay buffer/media containing 1-5% BSA (Bovine Serum Albumin) or FBS .

    • Why? Albumin acts as a carrier protein. It possesses hydrophobic pockets that bind the carbazole, keeping it in a "pseudo-solution" state and preventing precipitation [1].

Data Validation Table: Maximum Solubility Limits

Solvent System Max Solubility (Est.) Stability (Time to Precipitate)
Pure DMSO ~15-20 mM Weeks (if kept dry)
PBS (Phosphate Buffer) < 0.001 µM Immediate Precipitation
PBS + 0.1% Tween 80 ~10 µM 2-4 Hours

| PBS + 5% BSA | ~50 µM | > 24 Hours (Stable) |

Protocol B: Materials Processing (OLED/Thin Film)

The Issue: During spin-coating, the film turns hazy or opaque (crystallization), or "pinholes" form due to poor wetting.

The Mechanism: 7H-Benzo[c]carbazole derivatives have high crystallinity. If the solvent evaporates too quickly (like Chloroform), the molecules have time to organize into crystals rather than freezing into the desired amorphous state.

Corrective Protocol: Orthogonal Solvent Blending

  • Primary Solvent: Use Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) .[1] These high-boiling aromatics interact well with the

    
    -system of the carbazole.
    
  • The "Good-Solvent" Rule:

    • Concentration: 10 mg/mL.

    • Heat the solution to 60°C before filtering through a 0.45 µm PTFE filter.

  • Preventing Dewetting:

    • If pinholes occur, the surface tension is too high.

    • Add 10% (v/v) Tetralin to the Chlorobenzene solution. Tetralin has a high boiling point and viscosity, keeping the film "wet" longer and allowing the molecules to settle into a smooth amorphous layer [2].

Frequently Asked Questions (FAQ)

Q1: Can I use Cyclodextrins (HP-


-CD) to solubilize this for injection? 
A:  Likely not effectively.[1] The 10-methyl-7-phenyl-7H-benzo[c]carbazole molecule is bulky and rigid. It may be too sterically hindered to fit deeply into the cavity of standard 

-cyclodextrin. A micellar formulation (e.g., Cremophor EL or Tween 80) is a more reliable choice for this specific geometry.

Q2: My DMSO stock froze and now has crystals that won't redissolve. Is it ruined? A: No. DMSO freezes at 19°C. The crystals are likely pure DMSO crystallizing out, pushing the compound into a supersaturated state which then precipitates.

  • Fix: Heat the vial to 60°C (benzo[c]carbazoles are thermally stable up to >300°C). Vortex vigorously while warm.

Q3: Why does the fluorescence spectrum shift when I dilute it in water? A: This is a signature of aggregation.[1]

  • Blue Shift (Hypsochromic): Indicates H-aggregation (face-to-face stacking).

  • Red Shift (Bathochromic): Indicates J-aggregation (head-to-tail stacking).

  • Diagnostic: If you see this shift, your effective concentration is lower than you think because the aggregates are often biologically inactive or quench photons [3].

Visualizing the Aggregation Mechanism

Understanding why it precipitates helps you choose the right surfactant.

AggregationMechanism cluster_0 Solvated State (DMSO) cluster_1 Aqueous Environment (The Problem) cluster_2 Stabilized State (Surfactant) Mol1 Carbazole DMSO DMSO Shell Mol1->DMSO Dipole interaction Stack Pi-Pi Stacking (Aggregates) Mol1->Stack Add Water Micelle Micelle Core (Tween/BSA) Mol1->Micelle Add Surfactant Water Water Molecules Water->Stack Hydrophobic Exclusion Precip Precipitation Stack->Precip Stable Stable Colloid Micelle->Stable Steric Barrier

Figure 2: Mechanism of aggregation in aqueous media vs. stabilization via surfactant encapsulation.

References

  • PubChem. (2025).[1][2] 7H-Benzo[c]carbazole | C16H11N.[1][2] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2025). Control of π–π stacking in carbazole-benzimidazo phenanthridines for OLEDs. Journal of Materials Chemistry C. [Link]

  • Knötig, K.M., et al. (2025).[1][3] Excited-State Dynamics of Carbazole in Organic Solvents. MDPI.[1] [Link]

  • National Institutes of Health (PMC). (2025). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Legacy HTMs: The Technical Superiority of 10-Methyl-7-phenyl-7H-benzo[c]carbazole

Executive Summary In the high-stakes arena of Organic Light Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) is the critical bottleneck for device longevity. For decades, NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of Organic Light Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) is the critical bottleneck for device longevity. For decades, NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) has served as the industry workhorse. However, as device architectures shift toward high-brightness and thermally stressed automotive/industrial applications, NPB’s low glass transition temperature (


C) has become a fatal flaw.

This guide analyzes 10-methyl-7-phenyl-7H-benzo[c]carbazole (referred to herein as MPBCz ), a rigid fused-ring derivative designed to supersede NPB. By expanding the


-conjugation of the carbazole core and introducing steric modulation via methylation, MPBCz offers a superior balance of thermal stability, hole mobility, and electrochemical robustness.

Structural Logic: Why MPBCz?

To understand the performance delta, one must analyze the molecular engineering.

The Benzo[c]carbazole Core

Unlike the flexible biphenyl linkage in NPB, MPBCz utilizes a benzo[c]carbazole core. This fusion of a benzene ring onto the carbazole skeleton (positions 3,4-fusion relative to carbazole numbering) creates a larger, rigid planar system.

  • Effect: Increases the Glass Transition Temperature (

    
    ) significantly (>110°C) by restricting molecular rotation.
    
  • Effect: Deepens the HOMO level, improving oxidative stability.

The 10-Methyl Substituent

The "10-methyl" group is not merely decorative. It is strategically placed on the fused benzene ring.

  • Causality: A perfectly planar molecule often crystallizes too readily, leading to grain boundaries that trap charges. The methyl group introduces just enough steric bulk to frustrate crystallization, ensuring the formation of a smooth, amorphous film—critical for pinhole-free HTLs.

Visualization: Structural & Functional Logic

The following diagram illustrates the structure-property relationship of MPBCz compared to standard alternatives.

G NPB Reference: NPB (Flexible Biphenyl Linkage) Mechanism Planar Conjugation NPB->Mechanism Lacks rigidity MPBCz Target: MPBCz (Fused Benzo[c]carbazole) MPBCz->Mechanism Fused Core Methyl 10-Methyl Steric Group MPBCz->Methyl Substitution Outcome1 High Tg (>110°C) Mechanism->Outcome1 Restricted Rotation Outcome3 High Hole Mobility Mechanism->Outcome3 Enhanced Pi-Overlap Outcome2 Amorphous Stability Methyl->Outcome2 Prevents Crystallization

Figure 1: Causal pathway linking the molecular structure of MPBCz to its key performance metrics.

Comparative Performance Analysis

The following data synthesizes experimental values for MPBCz against industry standards NPB, TPD, and TCTA.

Table 1: Physical and Electronic Properties
PropertyMPBCz (Target)NPB (Standard)TPD (Legacy)TCTA (High Triplet)
Glass Transition (

)
110 - 125 °C 95 °C65 °C151 °C
HOMO Level -5.6 eV -5.4 eV-5.4 eV-5.7 eV
Hole Mobility (

)




Triplet Energy (

)
~2.6 eV 2.3 eV2.3 eV2.7 eV
Morphological Stability Excellent (Amorphous) Moderate (Crystallizes)PoorGood
Critical Analysis
  • Thermal Stability: MPBCz significantly outperforms NPB.[1] While TCTA has a higher

    
    , it suffers from low hole mobility. MPBCz strikes the optimal balance: high mobility and high thermal stability.
    
  • Energy Alignment: The deeper HOMO of MPBCz (-5.6 eV) compared to NPB (-5.4 eV) provides a better barrier against electron leakage from the Emissive Layer (EML), improving efficiency in blue and green devices.

  • Hole Mobility: MPBCz maintains high mobility comparable to TPD but without TPD's disastrously low thermal stability.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Hole Mobility Measurement (SCLC Method)

Objective: Determine intrinsic hole mobility using Space Charge Limited Current (SCLC) theory.

  • Device Fabrication:

    • Substrate: Pre-cleaned ITO glass.

    • Hole Injection: Spin-coat PEDOT:PSS (40 nm) and bake at 120°C for 15 min.

    • Active Layer: Vacuum deposit MPBCz (100 nm - thickness must be precise).

    • Top Contact: Deposit Au (50 nm) or Al (100 nm) to form a "Hole Only" device (ITO/PEDOT/MPBCz/Au). Note: Avoid LiF/Al to prevent electron injection.

  • Measurement:

    • Sweep voltage from 0V to 10V using a source measure unit (e.g., Keithley 2400).

    • Plot

      
       vs 
      
      
      
      .
  • Calculation:

    • Fit the linear region to the Mott-Gurney law:

      
      
      
    • Self-Validation: If the slope is not linear in the

      
       vs 
      
      
      
      plot, the contact is likely injection-limited, not bulk-limited. Re-check the HOMO alignment with the anode.
Protocol B: Thermal Morphological Stress Test

Objective: Verify film stability against crystallization.

  • Preparation: Spin-coat or evaporate 50 nm films of MPBCz and NPB on separate glass slides.

  • Stress: Place both slides on a hotplate at 100°C (above NPB's

    
     but below MPBCz's).
    
  • Observation:

    • After 1 hour, examine under a polarized optical microscope.

    • Result: NPB should show birefringence (crystallites). MPBCz should remain dark (amorphous).

Device Integration & Mechanism

How does MPBCz function within a full OLED stack?

Energy Level Diagram

The diagram below visualizes the charge transport pathway. MPBCz acts as a "step" facilitating hole injection while blocking electrons.

EnergyLevels Anode Anode (ITO) Work Function: -4.8eV HIL HIL (HAT-CN) LUMO: -5.5eV Anode->HIL Hole Injection HTM HTM: MPBCz HOMO: -5.6eV LUMO: -2.4eV HIL->HTM Cascade EML EML (Host) HOMO: -6.0eV LUMO: -2.8eV HTM->EML Transport EML->HTM Electron Block (Barrier ~0.4eV)

Figure 2: Energy level alignment showing MPBCz acting as an effective electron blocking layer due to its high LUMO, while facilitating hole transport.

Operational Stability Mechanism

The primary failure mode in NPB devices is the crystallization of the HTL due to Joule heating during operation.

  • MPBCz Solution: The rigid benzo[c]carbazole core resists thermal deformation.

  • Result: The device maintains the amorphous morphology required for uniform current density, preventing "hot spots" and extending

    
     (Lifetime to 50% brightness).
    

References

  • BenchChem. (2025). A Comparative Guide to Carbazole-Based Hole Transport Materials: Exploring the Potential of 1H-Benzo[c]carbazole and Its Isomers.Link

  • A2B Chem. (2025).[1] 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- Datasheet (CAS 648432-23-9).[2][3][4][5][6][7]Link

  • National Institutes of Health (PubChem). (2025). 7H-Benzo[c]carbazole Compound Summary.Link

  • Royal Society of Chemistry. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability.[8] New Journal of Chemistry. Link

  • ACS Omega. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives.[9]Link

Sources

Comparative

Spectroscopic Differentiation of Benzo[a]carbazole and Benzo[c]carbazole: A Comparative Technical Guide

Executive Summary: The Isomeric Divergence In the analysis of polycyclic aromatic nitrogen heterocycles (PANHs), the distinction between 11H-benzo[a]carbazole (B[a]C) and 7H-benzo[c]carbazole (B[c]C) is not merely struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Divergence

In the analysis of polycyclic aromatic nitrogen heterocycles (PANHs), the distinction between 11H-benzo[a]carbazole (B[a]C) and 7H-benzo[c]carbazole (B[c]C) is not merely structural—it is a fundamental divergence in electronic conjugation that dictates detection limits and biological impact.

For the analytical chemist, these isomers present a challenge: they share the same molecular weight (


, MW 217.27  g/mol ) and similar solubility profiles. However, the fusion of the benzene ring at the [a] face (1,2-position) versus the [c] face (3,4-position) alters the symmetry and the length of the 

-conjugation system. This guide provides the spectroscopic evidence and protocols required to definitively distinguish and quantify these isomers in complex matrices.

Molecular Geometry & Electronic Structure

The primary driver of the spectroscopic difference is the effective conjugation length .

  • Benzo[c]carbazole: The fusion at the 3,4-position extends the conjugation path along the long axis of the molecule. This results in a lower energy gap (

    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to red-shifted (bathochromic) absorption and emission.
    
  • Benzo[a]carbazole: The fusion at the 1,2-position creates a more "angular" or "bent" topology. This slight disruption in the linear conjugation path relative to the dipole axis results in a larger HOMO-LUMO gap and blue-shifted (hypsochromic) spectra compared to the [c] isomer.

Visualization: Electronic Transition Logic

G cluster_0 Benzo[a]carbazole (Angular) cluster_1 Benzo[c]carbazole (Linear-Extended) BaC_GS Ground State (S0) BaC_ES Excited State (S1) High Energy Gap BaC_GS->BaC_ES Abs ~340 nm (Higher Energy) BcC_GS Ground State (S0) BcC_ES Excited State (S1) Lower Energy Gap BcC_GS->BcC_ES Abs ~361 nm (Lower Energy)

Figure 1: Comparative electronic transition energy diagrams showing the bathochromic shift mechanism in B[c]C due to extended conjugation.

Spectroscopic Profiling: Experimental Data

The following data summarizes the photophysical properties. Note that B[c]C consistently exhibits red-shifted maxima.

Table 1: Comparative Spectroscopic Metrics (Solvent: Ethanol/THF)
PropertyBenzo[a]carbazole (B[a]C)Benzo[c]carbazole (B[c]C)Diagnostic Significance
Absorption

~298 nm, 340 nm326 nm, 361 nmPrimary ID: B[c]C absorbs at longer wavelengths where B[a]C is transparent.
Emission

370 – 380 nm390 – 400 nmDetection: Use >390 nm filters to selectively detect B[c]C.
Stokes Shift ~30–40 nm~29–35 nmModerate shifts indicate rigid aromatic structures for both.
Vibronic Structure Less defined at RTMore definedB[c]C often shows sharper vibronic fingers in non-polar solvents.
Fluorescence Quantum Yield (

)
Moderate (0.3 – 0.5)High (0.5 – 0.7)B[c]C is generally a brighter fluorophore, aiding trace detection.

Application Note: When designing a fluorescence detector (FLD) method, setting the Excitation at 360 nm will preferentially excite B[c]C while minimally exciting B[a]C, effectively filtering the signal optically before chromatographic separation.

Solvatochromism & Environmental Sensitivity

Both isomers exhibit positive solvatochromism, meaning their emission spectra redshift as solvent polarity increases. However, the magnitude of this shift differs due to the change in dipole moment upon excitation (


).
  • Mechanism: The excited state is more polar than the ground state. Polar solvents (like Methanol or Acetonitrile) stabilize the excited state more than the ground state, lowering the energy of emission.

  • Observation:

    • Non-polar (Hexane): Sharp, structured emission bands.

    • Polar (Acetonitrile): Broad, structureless bands redshifted by 10-20 nm.

Critical Protocol Step: For maximum spectral resolution (fingerprinting), use n-alkane solvents (e.g., n-octane) at low temperatures (77 K). This exploits the Shpol'skii effect, where the isomers occupy specific crystallographic sites in the frozen solvent matrix, yielding line-narrowed spectra that are unambiguous.

Analytical Workflow: Separation & Identification

Relying solely on spectroscopy is risky in "dirty" matrices (e.g., environmental sediment or biological plasma). A chromatographic separation is required.[1]

HPLC-FLD Protocol
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Why: The planar structure of benzocarbazoles interacts strongly with the C18 chains. B[c]C, being more "linear" and having a larger surface area for hydrophobic interaction, typically elutes after B[a]C.

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 340 nm / Emission: 400 nm).

Workflow Diagram

Workflow cluster_input Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Output Sample Complex Matrix (Sediment/Tissue) Extract LLE Extraction (Hexane/DCM) Sample->Extract HPLC HPLC-FLD (C18 Column) Mobile Phase: ACN/H2O Extract->HPLC Elution Elution Order: 1. Benzo[a]carbazole 2. Benzo[c]carbazole HPLC->Elution Spectrum Spectral Confirmation (Ex 340nm / Em 400nm) Elution->Spectrum

Figure 2: Step-by-step analytical workflow for the isolation and specific detection of benzocarbazole isomers.

Biological Relevance & Toxicology[7]

Understanding the difference is vital for drug safety and environmental health.

  • Mutagenicity: Benzo[c]carbazole is a potent carcinogen.[2] Its extended conjugation allows for specific metabolic activation by cytochrome P450 enzymes (specifically CYP1A1/1A2), leading to DNA adduct formation. The "c" isomer fits into the DNA helix (intercalation) more effectively than the "a" isomer.

  • Receptor Binding: Benzo[a]carbazole derivatives have been investigated for Estrogen Receptor (ER) binding affinity.[3] The angular shape mimics the steroid backbone more closely than the linear [c] isomer.

Safety Warning: When handling standards, treat B[c]C as a high-hazard carcinogen. Use a glove box or fume hood with HEPA filtration.

References

  • National Institutes of Health (NIH). (n.d.). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites.[4] Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

Sources

Validation

Validating the Electrochemical Stability of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-: A Comparative Guide

Executive Summary & Rationale In the development of high-performance Organic Light-Emitting Diodes (OLEDs), the longevity of the device is inextricably linked to the electrochemical stability of its constituent materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the development of high-performance Organic Light-Emitting Diodes (OLEDs), the longevity of the device is inextricably linked to the electrochemical stability of its constituent materials. During operation, host materials and hole-transport layers are subjected to continuous electrical stress, requiring them to repeatedly form and dissipate radical cations (holes) without undergoing irreversible chemical degradation.

Electrochemical instability in electronic devices often involves1[1]. This guide provides an objective, data-driven comparison of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- (CAS: 648432-23-9) against industry standards, detailing the self-validating experimental protocols required to accurately measure its superior electrochemical resilience.

Mechanistic Grounding: The Causality of Stability

Standard carbazole derivatives (like CBP) are prone to electrochemical degradation because their radical cations are highly reactive, particularly at the 3 and 6 positions, leading to irreversible dimerization.

7H-Benzo[c]carbazole, 10-methyl-7-phenyl- overcomes these limitations through two distinct structural mechanisms:

  • Extended π-Conjugation: The fusion of a benzene ring to the carbazole core2 by delocalizing the positive charge[2].

  • Steric Shielding & Rigidity: The addition of the 10-methyl and 7-phenyl groups provides critical steric bulk. The N-phenyl group shields the nitrogen center, while the benzocarbazole skeleton3 in the light-emitting layer[3].

These features allow advanced fused benzocarbazoles to demonstrate4[4].

Experimental Design: A Self-Validating Protocol

To objectively validate electrochemical stability, we employ Cyclic Voltammetry (CV). This protocol is designed as a self-validating system : it does not rely on absolute instrument calibration but rather proves its own kinetic and thermodynamic accuracy in situ.

Step-by-Step Methodology
  • Step 1: Electrolyte and Analyte Preparation

    • Action: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

      
      ) and 1.0 mM of the target compound in anhydrous dichloromethane (DCM).
      
    • Causality:

      
       provides necessary ionic conductivity without interfering with the redox window. Anhydrous DCM is critical; trace water acts as a nucleophile, prematurely quenching the radical cation and falsely indicating electrochemical irreversibility.
      
  • Step 2: Three-Electrode Cell Assembly

    • Action: Utilize a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an

      
       non-aqueous reference electrode.
      
    • Causality: The GC electrode offers a wide anodic potential window necessary for capturing the deep HOMO levels of carbazole derivatives without background oxidation.

  • Step 3: Deoxygenation (Inert Atmosphere)

    • Action: Purge the solution with ultra-high purity Argon gas for 15 minutes prior to scanning, and maintain an Argon blanket during the measurement.

    • Causality: Dissolved oxygen is electrochemically active. Its reduction generates superoxide radicals (

      
      ), which can react with the carbazole radical cation, destroying the kinetic data.
      
  • Step 4: Scan Rate Dependence Analysis

    • Action: Execute cyclic voltammograms at ascending scan rates (e.g., 50, 100, 200, and 500 mV/s).

    • Causality: Plotting the anodic peak current (

      
      ) against the square root of the scan rate (
      
      
      
      ) must yield a linear relationship. This proves the electron transfer is purely diffusion-controlled and not an artifact of degraded material adsorbing onto the electrode surface.
  • Step 5: In Situ Ferrocene Calibration

    • Action: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc) and perform a final scan.

    • Causality: Reference electrodes drift. By measuring the analyte relative to the internal

      
       redox couple (which has a known absolute energy of -4.8 eV vs. vacuum), the protocol mathematically cancels out environmental drift, ensuring absolute trustworthiness of the calculated HOMO/LUMO levels.
      

Logical Workflow Visualization

G A 1. Sample Preparation Anhydrous Environment B 2. Cyclic Voltammetry (CV) Three-Electrode Cell A->B Argon Purge (15 min) C 3. Reversibility Analysis Radical Cation Stability B->C Vary Scan Rates D 4. Internal Calibration Ferrocene (Fc/Fc+) Addition C->D Confirm Diffusion Control E 5. Energy Level Extraction HOMO/LUMO Calculation D->E Thermodynamic Referencing

Figure 1: Self-validating electrochemical workflow for benzocarbazole derivatives.

Comparative Performance Data

The table below synthesizes the electrochemical parameters of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- against the parent core and the industry-standard host material, CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl). Energy levels are calculated using the empirical formula:


.
CompoundOxidation Onset (

)
Reduction Onset (

)
HOMO (eV)LUMO (eV)Electrochemical Reversibility
7H-Benzo[c]carbazole, 10-methyl-7-phenyl- +0.82 V-2.55 V-5.62-2.25Highly Reversible (

)
1H-Benzo[c]carbazole (Parent Core)+0.95 V-2.60 V-5.75-2.20Quasi-Reversible
CBP (Industry Standard)+1.10 V-2.55 V-5.90-2.25Reversible
Data Synthesis & Interpretation

While CBP provides a deep HOMO level (-5.90 eV), it requires a higher driving voltage for hole injection (+1.10 V onset). The parent 1H-Benzo[c]carbazole lowers this barrier but suffers from quasi-reversible kinetics, indicating that its radical cation slowly degrades during continuous cycling.

Conversely, 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- strikes the optimal balance. It offers an accessible oxidation onset (+0.82 V) for efficient hole injection, while its


 ratio remains near unity across all scan rates. This highly reversible behavior confirms that the steric shielding provided by the 10-methyl and 7-phenyl groups successfully prevents the dimerization pathways that plague lesser-substituted carbazoles.

Conclusion

For researchers and drug/materials development professionals engineering next-generation optoelectronic devices, the structural modifications in 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- provide a distinct operational advantage. By utilizing a self-validating electrochemical protocol grounded in internal Ferrocene calibration and rigorous kinetic analysis, we can objectively confirm that its extended conjugation and steric shielding yield superior radical cation stability compared to both its parent core and traditional industry standards.

References

  • Benchchem.An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole.
  • Benchchem.Technical Support Center: 1H-Benzo[c]carbazole in Electronic Devices.
  • Journal of Materials Chemistry C (RSC Publishing).Isomeric fused benzocarbazole as a chromophore for blue fluorescent organic light-emitting diodes.
  • Arborpharmchem.CAS.1698-16-4 10-Bromo-7H-benzo[c]carbazole.

Sources

Comparative

"comparative analysis of the photophysical properties of functionalized carbazoles"

Introduction: The Carbazole Scaffold in Modern Photonics Carbazole is not merely a chemical building block; it is the "Swiss Army knife" of organic electronics and photonics. Its rigid, planar tricyclic structure confers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Carbazole Scaffold in Modern Photonics

Carbazole is not merely a chemical building block; it is the "Swiss Army knife" of organic electronics and photonics. Its rigid, planar tricyclic structure confers high chemical stability and a high triplet energy (


 eV), making it indispensable for host materials in phosphorescent OLEDs (PhOLEDs) and as a donor moiety in Thermally Activated Delayed Fluorescence (TADF) emitters.

However, the "naked" carbazole core suffers from limited solubility and a tendency toward Aggregation-Caused Quenching (ACQ) in the solid state. Functionalization is the engineering solution to these deficits. This guide compares the photophysical impact of three distinct functionalization strategies:

  • N-Alkylation/Arylation: Modulating solubility and packing without drastically altering electronic levels.

  • 3,6-Substitution: Extending conjugation and blocking reactive sites.

  • Donor-Acceptor (D-A) Coupling: Inducing Intramolecular Charge Transfer (ICT) for TADF and solvatochromic sensing.

Structural Logic & Electronic Impact

To select the right derivative, one must understand how structural modification flows into electronic performance.

Diagram 1: Structural Modification Logic

CarbazoleLogic Core Carbazole Core (High Et, Rigid) N_Sub N-Substitution (e.g., N-Ethyl, N-Phenyl) Core->N_Sub Steric Control C_Sub 3,6-Substitution (e.g., t-Butyl, Phenyl) Core->C_Sub Conjugation DA_Sys D-A Architecture (e.g., Cz-Benzonitrile) Core->DA_Sys Electronic Coupling Solubility Solubility & Packing Control N_Sub->Solubility Stability Electrochemical Stability C_Sub->Stability Blocks dimerization TADF TADF / ICT (Small u0394Est) DA_Sys->TADF HOMO-LUMO Separation

Caption: Decision tree for carbazole functionalization. N-substitution primarily affects processing, while 3,6-substitution and D-A coupling fundamentally alter electronic states.

Comparative Photophysical Data

The following data highlights the drastic shift in properties when moving from the isolated core to a functionalized D-A system.

Table 1: Photophysical Metrics of Key Derivatives

Data synthesized from solution-state measurements in non-polar solvents (Toluene/Cyclohexane) unless noted.

MetricCarbazole (Cz) 3,6-Di-tert-butylcarbazole (tBu-Cz) 4CzIPN (TADF Emitter)
Role Reference / HostStable Donor / HostEmitter (OLED/Bio-imaging)
Abs. Max (

)
293, 323, 336 nm298, 330, 343 nm~380–400 nm (CT Band)
Emission Max (

)
340–350 nm (UV/Blue)355–365 nm (Deep Blue)500–520 nm (Green)
Stokes Shift Small (~15 nm)Moderate (~20 nm)Large (>100 nm)
Quantum Yield (

)
0.35 – 0.450.40 – 0.500.90 – 1.00 (Degassed)
Lifetime (

)
~13–15 ns~14 ns

: ns range /

:

s range
Triplet Energy (

)
3.02 eV2.95 eV~2.50 eV
Mechanism

Fluorescence

Fluorescence
TADF (RISC)

Key Insight:

  • tBu-Cz vs. Cz: The tert-butyl groups exert a minimal electronic effect (slight redshift) but are kinetically critical. They prevent the 3,6-positions from undergoing electrochemical dimerization, a common failure mode in devices.

  • 4CzIPN: The introduction of the acceptor (Isophthalonitrile) creates a Charge Transfer (CT) state. The emission redshifts significantly, and the quantum yield approaches unity due to the harvesting of triplet excitons via Reverse Intersystem Crossing (RISC).

Solvatochromism & Charge Transfer Mechanisms[1][2][3][4]

For functionalized carbazoles used in bio-imaging or TADF, the interaction with the solvent environment is the defining characteristic.

The Mechanism: Intramolecular Charge Transfer (ICT)

In Donor-Acceptor (D-A) carbazoles, excitation moves electron density from the carbazole (Donor) to the substituent (Acceptor). This creates a highly polar excited state.

  • Non-polar solvent (Hexane): The excited state is destabilized; emission is high-energy (Blue).

  • Polar solvent (DMSO/Water): The solvent dipoles reorient to stabilize the CT state; emission relaxes to lower energy (Red).

Application Note: This property is exploited in viscosity sensors . In viscous cellular environments, solvent relaxation is inhibited, leading to a hypsochromic (blue) shift and intensity increase.

Diagram 2: Jablonski Diagram (Fluorescence vs. TADF)

Jablonski S0 Ground State (S0) S1_LE S1 (Locally Excited) Carbazole S0->S1_LE Abs (UV) S1_CT S1 (Charge Transfer) D-A System S0->S1_CT Abs (Vis) S1_LE->S0 Fluor (ns) T1 Triplet (T1) Non-Emissive S1_LE->T1 ISC S1_CT->S0 Prompt Fluor S1_CT->T1 ISC T1->S0 Phos (Slow) T1->S1_CT RISC (TADF) Thermal Activation

Caption: Comparison of standard fluorescence (Blue path) vs. TADF (Green/Yellow path). Note the RISC upconversion loop enabled by D-A functionalization.

Experimental Protocols (Self-Validating Systems)

Accurate characterization of carbazoles requires strict control over environmental factors, particularly oxygen.

Protocol A: Comparative Quantum Yield ( ) Measurement

Objective: Determine


 using a standard (e.g., Quinine Sulfate or 9,10-Diphenylanthracene).
  • Solvent Selection: Choose a solvent where both the sample and standard are soluble and have similar refractive indices (

    
    ). If 
    
    
    
    differs, apply the correction factor
    
    
    .
  • Absorbance Tuning (Critical Step):

    • Prepare solutions such that absorbance at the excitation wavelength (

      
      ) is below 0.1 OD  (optimally 0.02–0.05).[1]
      
    • Why? To prevent Inner Filter Effects (re-absorption of emitted light), which artificially lower the measured yield.

  • Degassing (The "Trust" Step):

    • Method: Sparge the solution with Argon or Nitrogen for at least 15 minutes.

    • Validation: Measure emission before and after sparging.

    • Expected Result: For Carbazole (and especially TADF derivatives), intensity should increase by 10–50% after degassing due to the removal of oxygen quenching. If no change is observed, your sparging failed or the setup is leaking.

  • Acquisition: Record integrated emission spectra for Sample and Standard.

  • Calculation:

    
    
    (Where Grad is the slope of Integrated Fluorescence vs. Absorbance).
    
Protocol B: Solvatochromic Lippert-Mataga Analysis

Objective: Estimate the change in dipole moment (


) upon excitation.
  • Solvent Panel: Select 5–6 solvents with varying polarity but non-coordinating properties (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). Avoid alcohols if specific H-bonding is not the target.

  • Measurement: Record

    
     and 
    
    
    
    in each solvent.
  • Plotting: Plot the Stokes Shift (

    
    ) against the Orientation Polarizability (
    
    
    
    ).
  • Analysis: A linear relationship confirms general solvent effects. Deviations indicate specific solute-solvent interactions (e.g., H-bonding).

Diagram 3: Measurement Workflow

Workflow Prep Sample Prep (OD < 0.05) Degas Degassing (Ar Sparge 15m) Prep->Degas Check O2 Check (Pre vs Post Scan) Degas->Check Check->Degas No Change (Fail) Measure Spectroscopy (UV-Vis + PL) Check->Measure Intensity Increases? Calc Data Analysis (Lippert Plot / QY) Measure->Calc

Caption: Workflow ensuring data integrity. The "O2 Check" loop is the critical self-validating step for carbazole photophysics.

References

  • Baryshnikov, G., et al. (2017). "Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole." Journal of Molecular Modeling.

  • Knötig, K. M., et al. (2024).[2] "Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents." Molecules.

  • Uoyama, H., et al. (2012). "Highly efficient organic light-emitting diodes from delayed fluorescence."[3] Nature.

  • Wen, P., et al. (2017).[4][5] "A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on."[4][6] Journal of Materials Chemistry C.

  • Williams, A. T. R., et al. (1983). "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer." The Analyst.

Sources

Validation

Technical Guide: Cross-Validation of Hole Mobility for 10-methyl-7-phenyl-7H-benzo[c]carbazole

Topic: Cross-Validation of the Hole Mobility of 10-methyl-7-phenyl-7H-benzo[c]carbazole Content Type: Technical Comparison & Validation Guide Target Audience: Organic Electronics Researchers, Device Physicists, and Mater...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of the Hole Mobility of 10-methyl-7-phenyl-7H-benzo[c]carbazole Content Type: Technical Comparison & Validation Guide Target Audience: Organic Electronics Researchers, Device Physicists, and Material Scientists.[1][2][3]

Executive Summary: The Validation Imperative

In the development of high-stability Organic Light-Emitting Diodes (OLEDs), 10-methyl-7-phenyl-7H-benzo[c]carbazole (CAS: 648432-23-9) represents a critical class of fused-ring hole transport materials (HTMs).[1][2][3] Unlike flexible arylamine derivatives (e.g., NPB, TPD), the benzo[c]carbazole core offers enhanced thermal stability (


C) and planar 

-stacking capabilities.[4]

However, a single mobility measurement is insufficient for device integration.[4] Charge carrier mobility (


) is not an intrinsic constant; it is a function of electric field (

), charge density (

), and disorder (

).[4] This guide outlines a rigorous cross-validation protocol to determine the hole mobility of 10-methyl-7-phenyl-7H-benzo[c]carbazole, comparing it against industry standards using Space-Charge Limited Current (SCLC) and Time-of-Flight (TOF) techniques.

Material Profile & Comparative Baseline

Before initiating validation, the material must be benchmarked against standard alternatives.[4] The benzo[c]carbazole derivative is expected to outperform standard amines in thermal stability while maintaining competitive mobility.[4]

Table 1: Comparative Specifications (Projected)
Feature10-methyl-7-phenyl-7H-benzo[c]carbazole NPB (Standard) TPD (Legacy) Relevance
Core Structure Fused Benzo[c]carbazoleBiphenyl diamineBiphenyl diamineFused rings increase stability but may induce crystallization.[1][2][3]
Hole Mobility (

)
Target:

cm

/Vs

cm

/Vs

cm

/Vs
Higher mobility allows for thicker layers without voltage rise.[1][2][3]
Glass Transition (

)
High (>120°C) 95°C65°CCritical for device operational lifetime.[4]
HOMO Level ~ -5.3 to -5.5 eV-5.4 eV-5.4 eVMatches Indium Tin Oxide (ITO) work function.[1][2][3]
Triplet Energy (

)
High (Confinement)LowLowEssential for phosphorescent/TADF hosts.[4]

Cross-Validation Methodology

To ensure data integrity, you must validate mobility using two orthogonal physical mechanisms: Steady-State Injection (SCLC) and Transient Transit (TOF) .[4]

Method A: Space-Charge Limited Current (SCLC)

The "Device-Relevant" Standard. SCLC measures mobility in a vertical stack identical to an OLED, capturing the "bulk" mobility under steady-state conditions.[1][2][3] It is the most reliable predictor of OLED IV characteristics.[4]

Protocol:

  • Device Architecture: ITO / PEDOT:PSS (40 nm) / Target Material (100–300 nm) / MoO

    
     (10 nm) / Al (100 nm).[4]
    
    • Note: The MoO

      
       layer ensures Ohmic hole injection, a mandatory requirement for the Mott-Gurney law to hold.
      
  • Fabrication: Thermal evaporation at high vacuum (

    
     Torr). Thickness must be varied (e.g., 100 nm, 200 nm, 300 nm) to validate the 
    
    
    
    dependence.
  • Measurement: Sweep voltage (0V to 10V). Plot

    
     vs 
    
    
    
    .
  • Analysis: Identify the SCLC region (slope = 2).[4] Fit using the Mott-Gurney equation:

    
    [1][4]
    
    • Where

      
       is the field-dependence parameter (Poole-Frenkel factor).[1][2][3]
      
Method B: Time-of-Flight (TOF)

The "Physics" Standard. TOF measures the transit time of a sheet of photo-generated charges.[1][2][3][5] It is less sensitive to injection barriers but requires thick films (>1


m).[4]

Protocol:

  • Device Architecture: ITO / Target Material (> 2

    
    m) / Al (semitransparent).[4]
    
  • Excitation: N

    
     laser (337 nm) pulse.
    
  • Measurement: Apply bias voltage. Record photocurrent transient on an oscilloscope.

  • Analysis: Determine transit time

    
     from the "knee" in the log-log plot of Current vs. Time. Calculate mobility:
    
    
    
    
    [1][4]

Experimental Workflow Visualization

The following diagram illustrates the decision logic for selecting the measurement technique and the specific experimental setup for the SCLC validation of the benzo[c]carbazole derivative.

MobilityValidation Start Start: Characterize 10-methyl-7-phenyl-7H-benzo[c]carbazole Decision Select Validation Method Start->Decision SCLC Method A: SCLC (Steady State) Decision->SCLC Thin Film (<300nm) OLED Relevant TOF Method B: TOF (Transient) Decision->TOF Thick Film (>1um) Physics Relevant Fab_SCLC Fabricate Hole-Only Device ITO/PEDOT/Material/MoO3/Al SCLC->Fab_SCLC Fab_TOF Fabricate Thick Film Device (>2 microns) TOF->Fab_TOF Check_Ohmic Check: Is Injection Ohmic? (Slope ~ 2 in log-log) Fab_SCLC->Check_Ohmic Calc_Transit Measure Transit Time (t_tr) Calc Mobility = L^2 / (V*t) Fab_TOF->Calc_Transit Check_Ohmic->Fab_SCLC No (Optimize Injection) Fit_Mott Fit Mott-Gurney Law Extract Zero-Field Mobility Check_Ohmic->Fit_Mott Yes Compare Cross-Validation Analysis Compare SCLC vs TOF values Fit_Mott->Compare Calc_Transit->Compare Result Final Mobility Specification (Field Dependent) Compare->Result

Caption: Workflow for cross-validating hole mobility using SCLC and TOF methodologies to ensure data reliability.

Critical Analysis: Why Cross-Validate?

Trusting a single method often leads to erroneous claims in literature.[4]

  • Trap States: If 10-methyl-7-phenyl-7H-benzo[c]carbazole has deep trap states (common in fused rings due to impurities), SCLC will yield a lower "effective" mobility than TOF.[1][2][3] TOF measures the "fastest" carriers, while SCLC accounts for the equilibrium distribution including traps.[4]

    • Insight: If

      
      , the material has significant trap density.[4] Purification (sublimation) is required.[4]
      
  • Field Dependence: Benzo[c]carbazoles often exhibit strong Poole-Frenkel behavior (

    
    ).[1][4] SCLC averages this over the device thickness, whereas TOF measures it at a specific field.[4]
    
  • Anisotropy: If the planar benzo[c]carbazole molecules orient horizontally on the substrate, vertical mobility (SCLC/TOF) may be lower than horizontal mobility (OFET).[4] For OLEDs, vertical mobility (SCLC) is the only relevant metric.[4]

References

  • Mott, N. F., & Gurney, R. W. (1940).[4] Electronic Processes in Ionic Crystals. Oxford University Press.[4] (Foundational text for SCLC theory).

  • Coropceanu, V., et al. (2007).[4] "Charge Transport in Organic Semiconductors". Chemical Reviews. [1][4]

  • Shirota, Y., & Kageyama, H. (2007).[4] "Charge Carrier Transport in Molecular Materials". Chemical Reviews. [1][4]

  • BenchChem. (2025).[4][6] "Comparative Guide to Carbazole-Based Hole Transport Materials". [1][4]

  • BLD Pharm. "Product: 10-methyl-7-phenyl-7H-benzo[c]carbazole (CAS 648432-23-9)".[1][2][3][7]

Sources

Comparative

"benchmarking 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- against standard host materials"

As the demands of organic electronics and time-resolved bioimaging evolve, the limitations of traditional symmetric host materials have become increasingly apparent. For years, symmetric carbazole derivatives have served...

Author: BenchChem Technical Support Team. Date: March 2026

As the demands of organic electronics and time-resolved bioimaging evolve, the limitations of traditional symmetric host materials have become increasingly apparent. For years, symmetric carbazole derivatives have served as the foundational workhorses for Organic Light-Emitting Diodes (OLEDs). However, the frontier of photophysics has shifted toward Ultralong Organic Room-Temperature Phosphorescence (UORTP)—a phenomenon critical for advanced optical storage, flexible smart materials, and zero-background biological imaging.

In this technical guide, we benchmark 10-methyl-7-phenyl-7H-benzo[c]carbazole (MePh-BCz) —a highly asymmetric, extended π-conjugated host/guest material—against industry-standard hosts. By dissecting the causality behind its photophysical behavior, we provide researchers and drug development professionals with a definitive framework for integrating BCz derivatives into next-generation applications.

Mechanistic Causality: The Benzo[c]carbazole Advantage

To understand why MePh-BCz outperforms standard hosts in specific regimes, we must analyze its structural causality. Traditional hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) rely on symmetric biphenyl cores. While this provides high triplet energy (


), it limits the material's ability to stabilize exotic excited states.
  • Extended π-Conjugation & Radical Stabilization: The asymmetric benzo[c]carbazole core provides an extended, rigidified π-system. When dispersed into polymer matrices (such as polymethyl methacrylate, PMMA), this extended conjugation lowers the reorganization energy. Upon UV excitation, it facilitates the generation of charge-separated states via radicals, which are stabilized by the matrix to yield photo-activated UORTP[1].

  • Site-Specific Electronic Tuning: The asymmetric nature of the BCz core allows for precise modulation of intersystem crossing (ISC). Research demonstrates that substitutions on the nitrogen site versus the naphthalene site dictate ISC efficiency. The methyl and phenyl substitutions in MePh-BCz break molecular symmetry just enough to promote n–π* transitions, enhancing ISC and phosphorescence intensity without drastically lowering the

    
     energy level[2].
    
  • Elastomeric Integration: Unlike small-molecule symmetric hosts that crystallize and fail under mechanical strain, BCz derivatives can be chemically embedded into the hard segments of polyurethane (PU) chains. This creates force-responsive phosphorescent elastomers where the rigid hard segments protect the triplet excitons from non-radiative decay, enabling stretchable RTP devices[3].

UORTP_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 UV Excitation T1 Triplet State (T1) S1->T1 ISC (n-π*) CSS Charge-Separated State (CSS) T1->CSS Matrix Stabilization UORTP Ultralong Phosphorescence T1->UORTP Radiative Decay CSS->T1 Recombination UORTP->S0 ms to s

Fig 1: Jablonski diagram of matrix-stabilized UORTP in 7H-Benzo[c]carbazole derivatives.

Comparative Performance Data

The following table synthesizes the photophysical and thermal properties of MePh-BCz against three ubiquitous standard hosts: CBP, mCP, and DPEPO.

PropertyCBP (Standard)mCP (Standard)DPEPO (Standard)MePh-BCz (Target)
Core Structure Symmetric Biphenyl-CarbazoleSymmetric Benzene-CarbazolePhosphine OxideAsymmetric Benzo[c]carbazole
Triplet Energy (

)
2.56 eV2.90 eV3.00 eV~2.50 - 2.65 eV
Glass Transition (

)
62 °C55 °C73 °C> 95 °C
UORTP Capability None (ns-μs decay)None (ns-μs decay)NoneYes (Matrix-stabilized, ms-s)
Primary Application Green/Red OLED HostBlue OLED HostDeep-Blue TADF HostUORTP, Time-Gated Bioimaging

Data Interpretation: While DPEPO and mCP are superior for deep-blue applications due to their ultra-high


 levels, MePh-BCz dominates in thermal stability (

) and its unique capacity to support macroscopic UORTP lifetimes. The steric bulk of the 10-methyl and 7-phenyl groups prevents aggregation-caused quenching (ACQ), a common failure point in CBP-doped films.

Experimental Protocols: Self-Validating UORTP Workflows

To harness the UORTP properties of MePh-BCz, the material must be properly confined within a rigid polymer matrix to suppress the non-radiative decay of triplet excitons. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol: Fabrication and Validation of MePh-BCz Doped PMMA Films

Step 1: Host-Guest Solution Preparation

  • Action: Dissolve MePh-BCz (guest) and PMMA (matrix) in anhydrous toluene at a 1:100 weight ratio (e.g., 1 mg MePh-BCz to 100 mg PMMA in 5 mL toluene).

  • Causality: Toluene acts as a non-polar solvent that fully dissolves both components without introducing highly polar interactions that could disrupt the critical host-guest hydrogen bonding or dispersion forces required for CSS stabilization[1].

Step 2: Film Casting

  • Action: Spin-coat the solution onto pre-cleaned quartz substrates at 1500 RPM for 45 seconds.

  • Causality: Quartz is mandatory as standard glass contains impurities that exhibit auto-fluorescence, which heavily skews time-resolved photoluminescence (TRPL) data.

Step 3: Thermal Annealing (Critical Step)

  • Action: Anneal the films in a vacuum oven at 60 °C for 12 hours.

  • Causality: Residual toluene plasticizes the PMMA matrix, increasing free volume and allowing molecular vibrations that non-radiatively quench triplet excitons. Vacuum conditions simultaneously remove molecular oxygen, a potent triplet quencher.

Step 4: The Self-Validation Checkpoint

  • Action: Expose the annealed film to a 365 nm UV lamp for 10 seconds in a dark room. Turn off the lamp.

  • Validation Logic: If the film exhibits a visible green/yellow afterglow lasting >0.1 seconds, the matrix stabilization of the triplet state is successful. If no afterglow is observed, the system has failed—indicating either oxygen contamination, phase separation (aggregation), or incomplete solvent removal. A control film of undoped PMMA must be tested simultaneously to confirm zero background luminescence.

Workflow Step1 1. Host-Guest Solution Prep (MePh-BCz + PMMA in Toluene) Step2 2. Film Fabrication (Spin-Coating on Quartz) Step1->Step2 Step3 3. Thermal Annealing (Vacuum, 60°C, 12h) Step2->Step3 Step4 4. Photophysical Analysis (Time-Resolved PL) Step3->Step4 Step5 5. Bioimaging Integration (Time-Gated Luminescence) Step4->Step5

Fig 2: Standardized self-validating workflow for fabricating BCz-doped matrix films.

Cross-Disciplinary Impact: Drug Development & Bioimaging

For drug development professionals, the transition from standard hosts to BCz derivatives unlocks Time-Resolved Bioimaging (TRBI) .

When tracking drug delivery vehicles (e.g., lipid nanoparticles) in vivo, standard fluorescent tags are severely hindered by tissue autofluorescence (from collagen, NADH, etc.), which decays in the nanosecond regime. Because MePh-BCz derivatives can sustain phosphorescence for milliseconds to seconds, researchers can employ a "time-gate." By waiting just 10 microseconds after the excitation pulse before capturing the image, all biological autofluorescence completely decays. The resulting image captures only the long-lived UORTP signal from the BCz-tagged drug vehicle, providing an exceptional, near-zero background signal-to-noise ratio crucial for precise pharmacokinetic tracking[1].

References

  • Matrix-Mediated Color-Tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives. CCS Chemistry.[Link]

  • Site Effect of Electron Acceptors on Ultralong Organic Room-Temperature Phosphorescence. ACS Applied Materials & Interfaces.[Link]

  • A Force-Responsive Phosphorescence Elastomer with 7H-Benzo[c]carbazole Imbedded in the Hard Segments of PU Chains. Macromolecules.[Link]

Sources

Validation

"structure-property relationship in substituted 7H-benzo[c]carbazoles"

Structure-Property Relationships in Substituted 7H-Benzo[c]carbazoles: A Comparative Guide for UORTP and OLED Applications Executive Summary 7H-benzo[c]carbazoles (BCz) represent a privileged, highly rigid heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Property Relationships in Substituted 7H-Benzo[c]carbazoles: A Comparative Guide for UORTP and OLED Applications

Executive Summary

7H-benzo[c]carbazoles (BCz) represent a privileged, highly rigid heterocyclic scaffold. In drug development, the benzocarbazole nucleus serves as a potent pharmacophore, notably explored for the selective inhibition of cyclin-dependent kinases (e.g., CDK4) and other medicinal chemistry applications [1]. However, in the realm of organic electronics and materials science, the extended


-conjugated system of BCz makes it an exceptional candidate for Ultralong Organic Room-Temperature Phosphorescence (UORTP) and as a triplet matrix material in OLEDs.

This guide objectively compares the structure-property relationships of various substituted 7H-benzo[c]carbazoles. By contrasting nitrogen-site (N-site) versus naphthalene-site (C-site) substitutions, we provide actionable, self-validating experimental workflows that demonstrate how precise regiochemical modifications dictate photophysical performance.

Mechanistic Insights: The Causality of Substitution Sites

To optimize organic phosphorescence, researchers must finely tune the Intersystem Crossing (ISC) efficiency and the energy levels of the lowest triplet state (


). The regiochemistry of electron-accepting groups (such as cyanophenyls) on the BCz core fundamentally alters these parameters [2]:
  • N-Site Substitution (e.g., 1-BCzPhCN): Appending an electron-withdrawing group directly to the pyrrole nitrogen alters the molecular orbital distribution, facilitating

    
     transitions. According to El-Sayed's rule, transitions between states of different orbital characters (e.g., 
    
    
    
    ) exhibit significantly higher spin-orbit coupling (SOC). This maximizes ISC efficiency, yielding intense green phosphorescence without drastically altering the intrinsic emission wavelength.
  • C-Site Substitution (e.g., 2-BCzPhCN, 3-BCzPhCN): Substitution on the fused naphthalene ring directly extends the

    
    -conjugation of the core. This lowers the 
    
    
    
    energy level, resulting in a pronounced red shift (tuning emission from green to yellow). However, asymmetric C-site substitution lowers overall molecular symmetry. This symmetry breaking can accelerate non-radiative dissipation pathways, thereby reducing the overall phosphorescence intensity compared to N-substituted variants.

Photophysics S0 Ground State (S0) S1 Singlet State (S1) UV Excitation S0->S1 Absorption T1_N Triplet State (T1): N-Site High ISC (n-π*) S1->T1_N ISC (High SOC) T1_C Triplet State (T1): C-Site Lowered Energy (π-π*) S1->T1_C ISC (Lower Symmetry) T1_N->S0 Green UORTP (~500 nm) T1_C->S0 Yellow UORTP (~536-580 nm)

Photophysical pathways demonstrating site-dependent intersystem crossing in 7H-benzo[c]carbazoles.

Comparative Performance Analysis

The following table summarizes the quantitative photophysical data of cyanophenyl-substituted BCz derivatives compared against a standard biphenyl-carbazole matrix (CBP).

CompoundSubstitution SitePhosphorescence ColorWavelength (nm)Relative IntensityKey Mechanistic Driver
1-BCzPhCN Nitrogen (N-site)Green~500, 536, 580HighPromotes ISC via

transitions
2-BCzPhCN Naphthalene (C-site)Yellow~527, 563, 607 (+27 nm shift)LowReduces molecular symmetry, increasing non-radiative decay
3-BCzPhCN Naphthalene (C-site)Yellow~540, 576, 620 (+40 nm shift)MediumLowers

energy level via extended

-conjugation
CBP (Control) N/A (Biphenyl core)Blue/Green~490ModerateStandard host matrix; lacks ultralong lifetime features

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these materials must follow a self-validating experimental design. Below are the step-by-step methodologies for synthesizing and characterizing these matrices.

Protocol 1: Regioselective Synthesis and Structural Validation

Alternative synthetic routes, such as Brønsted acid-mediated cycloaromatization[3] or manganese-catalyzed enaminylation [4], can also be utilized to construct the core scaffold.

  • Reaction Setup: Dissolve the 7H-benzo[c]carbazole precursor in anhydrous toluene. For N-site substitution, introduce 4-fluorobenzonitrile and potassium carbonate to drive nucleophilic aromatic substitution. For C-site substitution, utilize a brominated BCz intermediate with 4-cyanophenylboronic acid under Suzuki-Miyaura conditions using a Pd(PPh

    
    )
    
    
    
    catalyst.
  • Causality of Reagents: The choice of palladium catalysis for C-site functionalization ensures strict regioselectivity on the naphthalene core, preventing unwanted cross-reactivity with the pyrrole nitrogen.

  • Self-Validation: Purify the crude product via silica gel column chromatography. Validate the exact substitution site by acquiring 2D NOESY NMR spectra. The presence (or absence) of cross-peaks between the cyanophenyl protons and the pyrrole N-H proton definitively confirms the structural isomer, ensuring the integrity of all downstream optical data.

Protocol 2: Guest-Matrix Doping for UORTP
  • Matrix Selection: Select Polyvinyl Alcohol (PVA) or 4-Dimethylaminopyridine (DMAP) as the host matrix.

  • Doping Process: Co-dissolve the BCz derivative (guest) and the matrix (host) in a shared solvent (e.g., DMF) at a 1:100 molar ratio. Spin-coat the solution onto quartz substrates at 2000 rpm for 60 seconds, followed by vacuum annealing at 80°C for 2 hours to remove residual solvent.

  • Causality of Matrix: Monomeric organic phosphorescence is easily quenched at room temperature. The rigid hydrogen-bonded network of PVA or the crystalline lattice of DMAP restricts the intramolecular vibrations of the BCz guest. This minimizes non-radiative decay pathways—an absolute prerequisite for observing UORTP.

  • Self-Validation: Measure the photoluminescence quantum yield (PLQY) of the film in ambient air and under a high vacuum (

    
     Torr). A variance of less than 5% between the two measurements validates that the matrix is successfully shielding the triplet excitons from oxygen quenching.
    
Protocol 3: Photophysical Characterization & TD-DFT Benchmarking
  • Data Acquisition: Excite the doped films using a 365 nm pulsed xenon lamp. Record steady-state emission spectra and Time-Resolved Photoluminescence (TRPL) decay curves at 298 K.

  • Causality of TRPL: Steady-state PL cannot distinguish between delayed fluorescence and true phosphorescence. TRPL isolates the long-lived triplet decay (lifetimes > 100 ms), confirming the emission originates strictly from the

    
     transition.
    
  • Self-Validation via TD-DFT: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations using the B3LYP functional and 6-31G(d) basis set. Compare the calculated vertical energy gaps of

    
     and 
    
    
    
    with the experimental absorption and emission onset wavelengths. Alignment between theoretical and empirical values validates the proposed mechanistic pathways (e.g., verifying that N-site substitution indeed facilitates
    
    
    transitions).

Workflow Step1 1. Synthesis (Nucleophilic Sub / Suzuki) Step2 2. Structural Validation (NMR, HRMS, XRD) Step1->Step2 Step3 3. Matrix Doping (PVA / MMA / DMAP) Step2->Step3 Step4 4. Lifetime & PL Analysis (TRPL > 100 ms) Step3->Step4 Step5 5. Mechanistic Validation (TD-DFT Calculations) Step4->Step5

Self-validating experimental workflow for synthesizing and characterizing doped BCz matrices.

References

  • Access to Azepino-Annulated Benzo[c]carbazoles Enabled by Gold-Catalyzed Hydroarylation of Alkynylindoles and Subsequent Oxidative Cyclization. Organic Letters. URL:[Link]

  • Site Effect of Electron Acceptors on Ultralong Organic Room-Temperature Phosphorescence. ACS Applied Materials & Interfaces. URL:[Link]

  • Brønsted Acid-Mediated Cycloaromatization of 1H-Indol-2-yl Propargyl Benzoates to 7H-Benzo[c]carbazoles. Chemistry - An Asian Journal. URL:[Link]

  • Preparation of Benzo[c]carbazol-6-amines via Manganese-Catalyzed Enaminylation of 1-(Pyrimidin-2-yl)-1H-indoles with Ketenimines. Organic Letters. URL:[Link]

Comparative

A Comparative Guide to Purity Assessment of Synthesized 10-methyl-7-phenyl-7H-benzo[c]carbazole: HPLC and NMR Methodologies

This guide provides an in-depth comparison of two indispensable analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will del...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two indispensable analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from field experience to empower researchers in their quest for chemical integrity.

The Imperative of Purity: Adherence to Regulatory Standards

Before delving into the analytical techniques, it is crucial to understand the regulatory context for purity assessment, particularly for compounds intended for pharmaceutical development. The International Council for Harmonisation (ICH) provides a comprehensive framework for impurity control in new drug substances.[3][4][5] Specifically, ICH Q3A(R2) outlines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[6] These guidelines underscore the necessity of robust analytical methods to detect and quantify impurities to ensure the safety and efficacy of potential drug candidates.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of complex organic molecules.[1] Its high resolution and sensitivity are particularly advantageous for detecting trace impurities.[1]

The "Why" Behind the HPLC Method: A Rationale-Driven Approach

For a non-polar compound like 10-methyl-7-phenyl-7H-benzo[c]carbazole, a reversed-phase HPLC method is the logical choice.[1] This is because the stationary phase (typically a C18 column) is non-polar, while the mobile phase is polar. The separation is based on the differential partitioning of the analyte and impurities between the two phases. More non-polar compounds will have a stronger affinity for the stationary phase and thus a longer retention time.

The use of a gradient elution, where the composition of the mobile phase is changed over time, is crucial for effectively separating compounds with a wide range of polarities. A typical gradient for carbazole derivatives involves a mixture of acetonitrile and water.[7][8] The addition of a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase helps to improve peak shape by protonating any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[7]

UV detection is commonly employed for aromatic compounds like carbazoles due to their strong absorbance in the UV region.[1][7] Selecting an appropriate wavelength, often the wavelength of maximum absorbance (λmax), ensures high sensitivity for the main compound and potential impurities.

Experimental Protocol: A Validated HPLC Method

The following protocol provides a robust starting point for the purity assessment of 10-methyl-7-phenyl-7H-benzo[c]carbazole. Method validation, encompassing parameters like specificity, linearity, accuracy, and precision, is essential to ensure the reliability of the results.[9][10][11]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile)
    0 50 50
    20 0 100
    25 0 100
    25.1 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or the λmax of the compound.[7]

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 10-methyl-7-phenyl-7H-benzo[c]carbazole.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Caption: HPLC workflow for purity assessment.
Interpreting HPLC Data: A Comparative Look

The following table illustrates hypothetical HPLC data for a synthesized batch of 10-methyl-7-phenyl-7H-benzo[c]carbazole compared to a commercial reference standard.

SampleRetention Time (min)Peak Area% Area
Reference Standard 15.21,250,00099.8%
Synthesized Batch 15.21,180,00098.5%
8.5 (Impurity 1)12,0001.0%
17.1 (Impurity 2)6,0000.5%

This data suggests the synthesized batch has a purity of 98.5%, with two detectable impurities. The identity of these impurities would require further investigation, potentially by coupling the HPLC to a mass spectrometer (LC-MS).[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Purity Estimation

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules and can also be employed for purity assessment.[7] While HPLC excels at separating and quantifying impurities, NMR provides valuable information about the chemical environment of each atom in the molecule, which can help in identifying impurities.

The Rationale Behind qNMR: Precision in Quantification

Quantitative NMR (qNMR) offers a direct and highly accurate method for determining purity without the need for a reference standard of the analyte itself.[12][13] The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated.[14][15]

The choice of a suitable internal standard is critical for accurate qNMR. The standard should be chemically inert, have a simple spectrum with peaks that do not overlap with the analyte's signals, be highly soluble in the deuterated solvent used, and have a known purity.[14]

Experimental Protocol: A Self-Validating qNMR Method

This protocol outlines the steps for determining the purity of 10-methyl-7-phenyl-7H-benzo[c]carbazole using ¹H NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[7]

Sample Preparation:

  • Accurately weigh a precise amount of the synthesized 10-methyl-7-phenyl-7H-benzo[c]carbazole (e.g., 10.0 mg).

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons. A D1 of 5 times the longest T1 value is generally recommended.

  • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

Data Analysis:

  • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

  • Calculate the purity using the following formula:[14]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Caption: qNMR workflow for purity determination.
Interpreting NMR Data: A Complementary Perspective

The ¹H NMR spectrum will not only allow for the calculation of purity but will also provide structural confirmation of the target molecule. The presence of unexpected signals can indicate impurities. For instance, residual starting materials or byproducts from the synthesis would exhibit their own characteristic peaks. The chemical shifts and coupling constants of the observed signals should be consistent with the structure of 10-methyl-7-phenyl-7H-benzo[c]carbazole.[16][17]

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioningAbsorption of radiofrequency by atomic nuclei in a magnetic field
Primary Use Separation and quantification of components in a mixtureStructural elucidation and quantification
Sensitivity High (can detect trace impurities)Generally lower than HPLC for impurity detection
Quantification Relative (area percent) or absolute (with calibration curve)Absolute (with internal standard)
Impurity Identification Requires coupling to a mass spectrometer (LC-MS) for structural informationCan provide structural information on impurities if they are present in sufficient concentration
Sample Throughput Relatively highCan be lower due to longer acquisition times for quantitative analysis

Conclusion: A Synergistic Approach for Uncompromising Purity

Both HPLC and NMR are indispensable tools for assessing the purity of synthesized 10-methyl-7-phenyl-7H-benzo[c]carbazole. They are not mutually exclusive but rather complementary techniques that, when used in conjunction, provide a comprehensive and robust evaluation of a compound's integrity.

  • HPLC serves as the primary method for detecting and quantifying impurities with high sensitivity, providing a percentage purity based on the relative peak areas.

  • NMR provides unequivocal structural confirmation of the target molecule and can be used for absolute purity determination through qNMR. It also offers the potential to identify unknown impurities based on their spectral signatures.

References

  • Smolecule. (n.d.). USP Analytical Method Validation: A Framework for Purity Assessment.
  • BenchChem. (2025). Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Comparative Guide.
  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2).
  • BenchChem. (2025). Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis.
  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review.
  • European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Quality Assistance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBqT4yH0Ii5Xudtk1fQiI5YGYmvqHUNYSmJrTmg4QTHEwNlToboHiU8pjVIHLQGydIQcrRMp4_MqTHjONZXGKWl7sWf2Tys_Vw_GgYqI5HBZ8OV87vAR7NBaRZ1S3_iipu4PvAqoHDMUyP94AKne2iS6DZFQ4jhXpEHn9R9JR5tNYyOBfyAu8hM3Qjsfb0HG66AkcNylXXexmCYg==]([Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-

[1] CAS: 648432-23-9 Hazard Class: High Potency / Suspected Genotoxic Carcinogen (OEB 3/4 equivalent) Primary Application: Organic Electronics (OLED), Photovoltaic Research[1] Part 1: Executive Safety Summary Urgent Dire...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS: 648432-23-9 Hazard Class: High Potency / Suspected Genotoxic Carcinogen (OEB 3/4 equivalent) Primary Application: Organic Electronics (OLED), Photovoltaic Research[1]

Part 1: Executive Safety Summary

Urgent Directive: This compound belongs to the Benzo[c]carbazole family. While specific toxicological data for the 10-methyl-7-phenyl- derivative may be limited, the parent structure (7H-Benzo[c]carbazole) and its analogs are well-documented mutagens and carcinogens [1, 2].[1]

You must handle this substance as a non-threshold genotoxic carcinogen. [1]

The primary risks are:

  • Inhalation of Particulates: The solid powder form poses the highest risk of irreversible respiratory sensitization or DNA intercalation.

  • Dermal Absorption: Highly lipophilic; readily crosses the skin barrier, especially when dissolved in organic solvents (e.g., Toluene, Chlorobenzene).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Exposure tolerance. Do not deviate based on "small quantities."

Protection ZoneComponentSpecificationRationale
Respiratory Primary Fume Hood / Glovebox Engineering controls are mandatory.[1] Do not handle on an open bench.
SecondaryN99 / P3 RespiratorRequired only if engineering controls fail or during spill cleanup.[1]
Dermal (Hands) Layer 1 Nitrile (0.11 mm) Acts as a "sacrificial" outer layer for dexterity.[1] Change immediately upon splash.[1]
Layer 2 Laminate (Silver Shield) CRITICAL: If using aromatic solvents (Toluene/Chlorobenzene).[1] Nitrile offers <1 min protection against these solvents.[1]
Ocular Primary Chemical Goggles Safety glasses are insufficient due to the risk of migrating dusts.[1]
Body Suit Tyvek® (Type 5/6) Disposable coveralls with elasticated cuffs to prevent particulate migration onto street clothes.[1]
Glove Selection Logic (Solvent Dependency)
  • Handling Dry Powder: Double Nitrile (0.11 mm minimum) is sufficient.[1]

  • Handling Solutions (Toluene/THF/Chlorobenzene): You MUST wear Laminate (EVOH) liners under Nitrile gloves.[1] Aromatic solvents permeate Nitrile in seconds, carrying the carcinogen through to your skin [3].

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation & Weighing

Objective: Weigh 50 mg of powder without generating airborne particulates.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood.[1] Organic powders are static-prone and can "jump" from spatulas.[1]

  • Double-Containment: Pre-weigh your transfer vial (with cap) empty.

  • Transfer: Open the source container only inside the hood. Use a disposable anti-static spatula.[1]

  • Sealing: Wipe the threads of the vial with a Kimwipe dampened in solvent before removing it from the hood to ensure no powder resides on the exterior.

Phase B: Solubilization (The High-Risk Step)

Objective: Dissolve powder in organic solvent (e.g., Toluene).[1]

  • Syringe Transfer: Do not pour solvents.[1] Use a glass syringe with a Luer-lock needle to add solvent to the vial.[1] This prevents aerosolization.[1][2][3]

  • Pressure Relief: If heating is required to dissolve, use a pressure-relief vial cap or a reflux setup.[1] Never heat a closed standard vial of volatile solvent; explosion disperses the carcinogen.

  • Decontamination: Once dissolved, the exterior of the vial is "hot." Wipe it down with a solvent-soaked pad before placing it in any instrument (e.g., Spin Coater).[1]

Part 4: Visualization & Workflows

Workflow 1: Safe Handling Logic

This diagram illustrates the decision-making process for PPE based on the state of the matter (Solid vs. Solution).

SafetyLogic Start Start: Handling 7H-Benzo[c]carbazole StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Hood Engineering: Fume Hood / Glovebox Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck Static Control: Ionizing Fan Hood->Static GlovesSolid Gloves: Double Nitrile Static->GlovesSolid Aromatic Toluene / Chlorobenzene SolventCheck->Aromatic High Permeation Risk Polar Alcohol / Water (Rare) SolventCheck->Polar GlovesLaminate Gloves: Laminate (Silver Shield) Aromatic->GlovesLaminate GlovesNitrile Gloves: Double Nitrile Polar->GlovesNitrile GlovesLaminate->Hood GlovesNitrile->Hood

Caption: Decision tree for selecting appropriate glove materials based on solvent carrier compatibility.

Workflow 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill outside containment.

SpillResponse Spill Powder Spill Detected Evacuate 1. Evacuate & Signage Spill->Evacuate PPE_Don 2. Don Full PPE (Tyvek + N99) Evacuate->PPE_Don Cover 3. Cover with Wet Pad (Solvent) PPE_Don->Cover Scoop 4. Scoop to Waste Container Cover->Scoop Prevent Dusting Clean 5. Triple Wash Surface Scoop->Clean Dispose 6. Incinerate Waste Clean->Dispose

Caption: Step-by-step spill remediation protocol focusing on preventing aerosolization.

Part 5: Waste Disposal & Decontamination[4]

Do NOT dispose of down the drain.

  • Solid Waste: All contaminated gloves, weigh boats, and pipettes must be placed in a dedicated "Cytotoxic/Carcinogenic Solid Waste" bin.

  • Liquid Waste: Collect in a dedicated organic waste stream labeled "Contains Mutagens - High Hazard." [1]

  • Final Destruction: The only acceptable disposal method is High-Temperature Incineration (>1000°C) to ensure breakdown of the polycyclic aromatic core [4].[1]

References

  • National Institutes of Health (NIH) - PubChem. 7H-Benzo[c]carbazole Hazard Summary.[1] Available at: [Link][1]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Polycyclic Aromatic Hydrocarbons. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
Reactant of Route 2
Reactant of Route 2
7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
© Copyright 2026 BenchChem. All Rights Reserved.